Gabexate Mesilate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTNDFLIKUKKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045591 | |
| Record name | Gabexate mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56974-61-9 | |
| Record name | Gabexate mesilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56974-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabexate mesilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GABEXATE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3Q07L0649 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gabexate Mesilate: A Technical Guide to its Mechanism of Action for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gabexate (B1204611) mesilate is a synthetic, broad-spectrum serine protease inhibitor with established therapeutic applications in the management of acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] Its mechanism of action is centered on the competitive and reversible inhibition of a variety of trypsin-like serine proteases, thereby attenuating the downstream pathological sequelae of excessive protease activity, including inflammation, coagulopathy, and tissue damage.[3] This technical guide provides an in-depth exploration of the molecular mechanisms of gabexate mesilate, offering a valuable resource for researchers and professionals involved in drug development and related fields. We will delve into its primary enzymatic targets, its influence on critical signaling pathways, and provide an overview of key experimental methodologies used to elucidate its activity.
Core Mechanism of Action: Serine Protease Inhibition
This compound functions as a competitive inhibitor of several key serine proteases.[3] It forms a stable, yet reversible, complex with the active site of these enzymes, preventing them from binding to and cleaving their natural substrates.[3] This inhibitory action is central to its therapeutic effects in conditions characterized by excessive protease activation.
Primary Enzymatic Targets
The inhibitory profile of this compound is broad, encompassing several critical proteases involved in digestion, coagulation, fibrinolysis, and inflammation. The affinity of this compound for its targets can be quantified by its inhibition constant (Ki) and the concentration required for 50% inhibition (IC50).
| Target Enzyme | Inhibition Constant (Ki) | IC50 | Source |
| Coagulation & Fibrinolysis | |||
| Human Thrombin | 0.97 µM | 110 µM | [4][5] |
| Human Plasmin | 1.6 µM | 30 µM | [4][5] |
| Human Urokinase | 1.3 µM | - | [4] |
| Human Factor Xa | 8.5 µM | - | [4] |
| Plasma Kallikrein | - | 41 µM | [5] |
| Inflammation & Digestion | |||
| Human Tryptase | 3.4 nM | - | [4] |
| Bovine Tryptase | 18 µM | - | [4] |
| Trypsin | - | 9.4 µM | [5] |
| Other Targets | |||
| Phospholipase A2 (PLA2) | 1.3 x 10⁻⁴ M (competitive) | 5 x 10⁻⁴ M | [6][7] |
Impact on Key Signaling Pathways
The therapeutic efficacy of this compound stems from its ability to modulate several interconnected signaling cascades that are often dysregulated in pathological states.
Coagulation and Fibrinolytic Pathways
In conditions such as DIC, there is widespread activation of the coagulation cascade, leading to systemic microthrombi formation and subsequent consumption of clotting factors and platelets, resulting in bleeding.[3] this compound intervenes at multiple points in this process.
By inhibiting thrombin, it directly reduces the conversion of fibrinogen to fibrin (B1330869), a key step in clot formation.[8] Its inhibition of Factor Xa further dampens the coagulation cascade.[4] Furthermore, by inhibiting plasmin, a key enzyme in fibrinolysis, this compound can modulate the breakdown of clots.[8] Its inhibitory effect on kallikrein also contributes to its anticoagulant properties, as kallikrein is involved in the intrinsic coagulation pathway.[8]
Caption: Inhibition of Coagulation and Fibrinolytic Pathways by this compound.
Anti-inflammatory Signaling: Inhibition of NF-κB and AP-1
A crucial aspect of this compound's mechanism of action is its ability to suppress inflammatory responses. This is achieved, in part, through the inhibition of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5] These transcription factors are pivotal in orchestrating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In inflammatory conditions, various stimuli, such as lipopolysaccharide (LPS), can trigger signaling cascades that lead to the activation of NF-κB and AP-1. This compound has been shown to inhibit the activation of both NF-κB and AP-1 in human monocytes, thereby reducing the production of tumor necrosis factor-alpha (TNF-α).[9] This inhibitory effect on key inflammatory transcription factors contributes significantly to its therapeutic efficacy in inflammatory diseases like pancreatitis.
Caption: Inhibition of NF-κB and AP-1 Signaling by this compound.
Experimental Protocols
Serine Protease Inhibition Assay (General Protocol)
This protocol describes a generalized method for determining the inhibitory activity of this compound against a serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., trypsin, plasmin, thrombin, kallikrein)
-
Specific chromogenic substrate for the respective protease
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of the serine protease to each well.
-
Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 10-15 minutes at 37°C).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at the appropriate wavelength (typically 405 nm) in kinetic mode for a set period.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Caption: Experimental Workflow for Serine Protease Inhibition Assay.
Animal Model of Acute Pancreatitis
A commonly used model to study the efficacy of this compound is the cerulein-induced pancreatitis model in rats.
Procedure:
-
Induction of Pancreatitis: Acute pancreatitis is induced in rats by repeated intraperitoneal or intravenous injections of a supramaximal dose of cerulein, a cholecystokinin (B1591339) analog.
-
Treatment: this compound is administered, typically via intravenous infusion, either before or after the induction of pancreatitis.
-
Assessment of Pancreatic Injury: At a specified time point after induction, animals are euthanized, and the pancreas is harvested. The severity of pancreatitis is assessed by:
-
Histological examination: To evaluate edema, inflammation, and acinar cell necrosis.
-
Biochemical analysis: Measurement of serum amylase and lipase (B570770) levels.
-
Myeloperoxidase (MPO) activity: As an index of neutrophil infiltration.
-
Animal Model of Disseminated Intravascular Coagulation (DIC)
The endotoxin-induced DIC model in rats is frequently employed to investigate the effects of this compound on coagulopathy.
Procedure:
-
Induction of DIC: DIC is induced by a single intravenous injection of bacterial endotoxin (B1171834) (lipopolysaccharide, LPS).
-
Treatment: this compound is administered intravenously before or after the endotoxin challenge.
-
Assessment of Coagulation Parameters: Blood samples are collected at various time points to measure:
-
Platelet count
-
Prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT)
-
Fibrinogen levels
-
Fibrin/fibrinogen degradation products (FDPs) and D-dimer levels.
-
Histological examination of organs (e.g., kidneys, lungs) for fibrin thrombi.
-
Conclusion
This compound is a multifaceted serine protease inhibitor with a well-defined mechanism of action that underpins its therapeutic utility in acute pancreatitis and DIC. Its ability to concurrently inhibit key enzymes in the coagulation, fibrinolytic, and inflammatory cascades provides a comprehensive approach to managing these complex and life-threatening conditions. For researchers, a thorough understanding of its inhibitory profile and its effects on downstream signaling pathways is paramount for the development of novel therapeutic strategies and the design of informative preclinical and clinical studies. The experimental protocols outlined in this guide provide a foundational framework for the continued investigation of this compound and other serine protease inhibitors.
References
- 1. A method to measure thrombin activity in a mixture of fibrinogen and thrombin powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.graphpad.com [cdn.graphpad.com]
- 3. benchchem.com [benchchem.com]
- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
Gabexate Mesilate: A Technical Guide to its Function as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gabexate (B1204611) mesilate is a synthetic, broad-spectrum serine protease inhibitor with significant therapeutic applications, primarily in the management of acute pancreatitis and disseminated intravascular coagulation (DIC). Its mechanism of action is centered on the competitive and reversible inhibition of a variety of serine proteases, key enzymes in the coagulation, fibrinolytic, and inflammatory cascades. This technical guide provides an in-depth overview of the inhibitory profile of gabexate mesilate, detailed experimental methodologies for assessing its activity, and a visual representation of its impact on critical signaling pathways. The information presented herein is intended to support further research and drug development efforts related to this compound.
Introduction
Serine proteases are a large family of enzymes that play crucial roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, immunity, and inflammation. The aberrant activity of these proteases is implicated in the pathophysiology of numerous diseases. This compound emerges as a clinically relevant small molecule inhibitor designed to modulate the activity of these critical enzymes.[1] This document serves as a comprehensive resource for understanding the biochemical and pharmacological properties of this compound as a serine protease inhibitor.
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the active site of serine proteases to prevent the binding and cleavage of their natural substrates.[2] This inhibitory action is particularly effective against trypsin-like serine proteases. The primary therapeutic benefits of this compound stem from its ability to downregulate the enzymatic activity of key proteases involved in pathological inflammatory and coagulation processes.[1]
Quantitative Inhibitory Activity
The potency of this compound against various serine proteases has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values provide a measure of the concentration of this compound required to inhibit 50% of the enzyme's activity and its binding affinity to the enzyme, respectively. A summary of these quantitative data is presented in the table below.
| Enzyme Target | Inhibitor | Parameter | Value |
| Serine Proteases (general) | This compound | IC50 | 0.19 µM[1] |
| Trypsin | This compound | IC50 | 9.4 µM[3] |
| Plasmin | This compound | IC50 | 30 µM[3] |
| Plasma Kallikrein | This compound | IC50 | 41 µM[3] |
| Thrombin | This compound | IC50 | 110 µM[3] |
| Thrombin (human) | This compound | Ki | 0.97 µM[4] |
| Urokinase (human) | This compound | Ki | 1.3 µM[4] |
| Plasmin (human) | This compound | Ki | 1.6 µM[4] |
| Factor Xa | This compound | Ki | 8.5 µM[4] |
| Tryptase (human) | This compound | Ki | 3.4 nM[4] |
| Tryptase (bovine) | This compound | Ki | 18 µM[4] |
Signaling Pathways
This compound exerts its therapeutic effects by intervening in several critical signaling pathways. Its inhibitory action on key serine proteases disrupts the amplification of inflammatory and coagulation cascades.
Inhibition of the Coagulation Cascade
By inhibiting thrombin and Factor Xa, this compound directly interferes with the common pathway of the coagulation cascade, leading to a reduction in fibrin (B1330869) formation and thrombus development.[4]
Caption: Inhibition of the Coagulation Cascade by this compound.
Modulation of the Kallikrein-Kinin System
This compound inhibits plasma kallikrein, a key enzyme in the kallikrein-kinin system.[3] This inhibition reduces the production of bradykinin, a potent inflammatory mediator, thereby mitigating inflammation and pain.
Caption: Inhibition of the Kallikrein-Kinin System by this compound.
Downregulation of NF-κB Signaling
This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This action contributes to its anti-inflammatory effects.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Experimental Protocols
The following are generalized protocols for in vitro serine protease inhibition assays. These can be adapted to assess the inhibitory activity of compounds like this compound against specific proteases.
General Spectrophotometric/Fluorometric Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against a serine protease using a chromogenic or fluorogenic substrate.
Workflow Diagram:
Caption: General Workflow for a Serine Protease Inhibition Assay.
Materials:
-
Purified serine protease (e.g., trypsin, thrombin, plasmin, kallikrein)
-
Specific chromogenic or fluorogenic substrate for the chosen protease
-
This compound or other test inhibitor
-
Assay buffer (e.g., Tris-HCl or HEPES at physiological pH)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer to achieve the desired final concentrations.
-
Prepare a working solution of the serine protease in assay buffer.
-
Prepare a working solution of the substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the serially diluted inhibitor solutions. Include control wells with assay buffer and DMSO (vehicle control).
-
Add the enzyme solution to all wells except for the substrate blank.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for the binding of the inhibitor to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of substrate cleavage) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Specific Assay Considerations:
-
Trypsin Inhibition Assay: A common chromogenic substrate is Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA). The release of p-nitroaniline is monitored at 405 nm.
-
Thrombin Inhibition Assay: A specific chromogenic substrate such as S-2238 can be used, with the release of p-nitroaniline measured at 405 nm.
-
Plasmin Inhibition Assay: A fluorometric assay can be performed using a synthetic AMC-based peptide substrate. The release of the fluorophore AMC is measured at an excitation of ~360 nm and an emission of ~450 nm.
-
Kallikrein Inhibition Assay: A fluorogenic substrate specific for plasma kallikrein can be utilized, with the reaction progress monitored kinetically by measuring the change in fluorescence.
Conclusion
This compound is a potent, broad-spectrum serine protease inhibitor with a well-defined mechanism of action. Its ability to inhibit key enzymes in the coagulation, fibrinolytic, and inflammatory pathways underscores its therapeutic utility in conditions such as acute pancreatitis and DIC. The quantitative data on its inhibitory activity, coupled with an understanding of its effects on critical signaling cascades, provides a solid foundation for its clinical application and for the development of novel therapeutics targeting serine proteases. The experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this and other serine protease inhibitors.
References
Gabexate Mesilate Target Enzyme Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabexate (B1204611) mesilate is a synthetic, broad-spectrum serine protease inhibitor.[1] It is utilized therapeutically in the management of conditions characterized by excessive proteolytic activity, such as acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] The mechanism of action of gabexate mesilate is centered on its ability to competitively and reversibly inhibit a range of serine proteases that play critical roles in physiological and pathological processes including coagulation, fibrinolysis, and inflammation.[1] This technical guide provides a comprehensive overview of the target enzyme specificity of this compound, presenting quantitative inhibition data, detailed experimental methodologies, and visualizations of its impact on key signaling pathways.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of this compound against various serine proteases has been characterized by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). A lower value for these parameters indicates a higher inhibitory activity. The available data are summarized in the table below for comparative analysis.
| Target Enzyme | Inhibitor | IC50 (µM) | Ki | Species |
| Trypsin | This compound | 9.4 | - | - |
| Thrombin | This compound | 110 | 0.97 µM | Human |
| Plasmin | This compound | 30 | 1.6 µM | Human |
| Plasma Kallikrein | This compound | 41 | - | Plasma |
| Factor Xa | This compound | - | 8.5 µM | Bovine |
| Urokinase | This compound | - | 1.3 µM | Human |
| Tryptase | This compound | - | 3.4 nM | Human |
| Tryptase | This compound | - | 1.8 x 10⁻⁷ M | Bovine |
Experimental Protocols
The determination of the inhibitory activity of this compound on its target serine proteases typically involves in vitro enzyme inhibition assays. The following is a representative protocol for a colorimetric assay using a chromogenic substrate, which can be adapted for various serine proteases.
General Protocol for Serine Protease Inhibition Assay
1. Materials:
-
Purified serine protease (e.g., Trypsin, Thrombin, Plasmin, Kallikrein)
-
This compound
-
Chromogenic substrate specific to the target enzyme (e.g., Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) for trypsin)
-
Assay Buffer (e.g., Tris-HCl or Phosphate buffer at physiological pH)
-
Microplate reader
-
96-well microplates
2. Methods:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer. The final concentration should be optimized to yield a linear reaction rate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of this compound in the assay buffer to obtain a range of desired concentrations.
-
Prepare the chromogenic substrate solution in the assay buffer at a concentration appropriate for the specific enzyme (typically at or near its Km value).
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add a fixed volume of the assay buffer.
-
Add a specific volume of the different dilutions of this compound to the respective wells. Include a control well with the buffer and no inhibitor.
-
Add the serine protease solution to all wells and incubate for a predetermined period at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in a kinetic mode for a set duration.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.[3] It has been demonstrated to inhibit the degradation of the inhibitory protein IκBα and also to inhibit the binding of NF-κB and AP-1 to their target DNA sequences.[3]
Experimental Workflow for Investigating NF-κB Inhibition
Caption: Experimental workflow to assess this compound's effect on NF-κB.
Inhibition of the Canonical NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB activation.
Inhibition of the AP-1 Signaling Pathway
Caption: this compound inhibits AP-1 activation.
Conclusion
This compound is a potent inhibitor of a wide array of serine proteases involved in critical physiological and pathological cascades. Its inhibitory profile, as detailed in this guide, underscores its therapeutic utility in conditions marked by excessive protease activity. The provided experimental frameworks offer a basis for further investigation into its enzyme specificity and mechanism of action. Furthermore, its ability to modulate the NF-κB and AP-1 signaling pathways highlights its broader anti-inflammatory properties, suggesting potential applications beyond its current indications. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a consolidated source of information on the target enzyme specificity of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Gabexate Mesilate: A Technical Guide to its Inhibition of Trypsin and Thrombin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabexate Mesilate, a synthetic serine protease inhibitor, has garnered significant attention for its therapeutic applications in conditions characterized by excessive proteolytic activity, such as acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] Its mechanism of action is centered on the competitive and reversible inhibition of key serine proteases, most notably trypsin and thrombin.[3] This technical guide provides an in-depth overview of the inhibitory effects of this compound on these two critical enzymes, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Quantitative Inhibition Data
The inhibitory potency of this compound against trypsin and thrombin has been quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure of the concentration of the inhibitor required to achieve a specific level of enzyme inhibition.
| Enzyme | Parameter | Value (µM) | Species | Reference(s) |
| Trypsin | IC50 | 9.4 | Not Specified | R&D Systems |
| IC50 | 0.19 | Not Specified | Selleck Chemicals | |
| Thrombin | IC50 | 110 | Not Specified | R&D Systems |
| Ki | 0.97 | Bovine | BenchChem |
Note: The variability in reported values may be attributed to differences in experimental conditions, such as substrate concentration, pH, and temperature.
Mechanism of Action
This compound functions by binding to the active site of serine proteases like trypsin and thrombin, thereby preventing them from binding to their natural substrates and carrying out their proteolytic functions.[1][3] This action is crucial in pathological states where the unregulated activity of these enzymes contributes to tissue damage and uncontrolled coagulation.[1]
Experimental Protocols
The following are detailed methodologies for conducting in vitro inhibition assays to determine the potency of this compound against trypsin and thrombin. These protocols are based on established chromogenic substrate assays.
Trypsin Inhibition Assay
This assay measures the ability of this compound to inhibit the hydrolysis of a synthetic chromogenic substrate by trypsin.
Materials:
-
Bovine pancreatic trypsin
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a similar chromogenic trypsin substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound and substrate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in DMSO.
-
Prepare the assay buffer (Tris-HCl).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A fixed concentration of trypsin solution.
-
Varying concentrations of this compound (serial dilutions). Include a control with no inhibitor.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To each well, add a fixed concentration of the chromogenic substrate solution to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin measuring the absorbance at 405-410 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each concentration of this compound.
-
Plot the percentage of trypsin inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Thrombin Inhibition Assay
This assay quantifies the inhibitory effect of this compound on the activity of thrombin using a chromogenic substrate.
Materials:
-
Human or bovine thrombin
-
This compound
-
Chromogenic thrombin substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)
-
Assay buffer (e.g., Tris-HCl or similar, pH 7.4-8.4, containing NaCl and a non-ionic detergent like PEG 6000)
-
DMSO for dissolving this compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of thrombin in the assay buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the chromogenic substrate in sterile distilled water or assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A fixed concentration of thrombin solution.
-
Varying concentrations of this compound (serial dilutions). Include a control with no inhibitor.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow for inhibitor-enzyme interaction.[4]
-
-
Initiation of Reaction:
-
Add the chromogenic substrate solution to all wells to initiate the reaction.
-
-
Measurement:
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline (pNA) release is directly proportional to thrombin activity.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of thrombin inhibition for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context of this compound's inhibitory action is crucial for understanding its therapeutic effects. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
In acute pancreatitis, the premature activation of trypsinogen to trypsin within pancreatic acinar cells is a critical initiating event.[5][6] Active trypsin then triggers a cascade by activating other digestive proenzymes, leading to autodigestion of the pancreas, cellular injury, and a robust inflammatory response.[6][7] this compound directly inhibits the activity of this prematurely activated trypsin, thereby interrupting this destructive cascade.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Gabexate - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Trypsin in pancreatitis: The culprit, a mediator, or epiphenomenon? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. New Insights into the Pathogenesis of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Gabexate Mesilate: An In-Depth Technical Guide on its Effects on the Coagulation Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gabexate (B1204611) mesilate, a synthetic serine protease inhibitor, exerts a multifaceted influence on the coagulation cascade, positioning it as a therapeutic agent in disorders characterized by excessive coagulation and inflammation, such as disseminated intravascular coagulation (DIC) and acute pancreatitis.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying gabexate mesilate's effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways. Its primary mode of action involves the competitive and reversible inhibition of key serine proteases, including thrombin, plasmin, and kallikrein.[2][3] Beyond its anticoagulant properties, this compound also demonstrates significant anti-inflammatory effects by modulating the NF-κB and AP-1 signaling pathways.[3] This document aims to serve as a detailed resource for researchers and professionals in drug development, offering insights into the intricate interactions of this compound with the hemostatic system.
Introduction
This compound (CAS 56974-61-9), also known by trade names such as FOY and FOY-007, is a synthetic molecule recognized for its broad-spectrum inhibitory activity against serine proteases.[1] These enzymes are pivotal in a variety of physiological processes, most notably the coagulation cascade, fibrinolysis, and inflammatory responses.[1] Clinically, this compound has been utilized in the management of acute pancreatitis and DIC, conditions where dysregulated proteolytic activity plays a central pathological role.[1][4] This guide delves into the specific effects of this compound on the coagulation cascade, providing a technical foundation for its current and potential therapeutic applications.
Mechanism of Action
This compound functions as a competitive and reversible inhibitor of a range of serine proteases.[2][3] By binding to the active sites of these enzymes, it effectively blocks their catalytic activity.[1] Its primary targets within the coagulation and related systems include thrombin, plasmin, and plasma kallikrein.[1]
Effects on the Coagulation Cascade
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. This compound influences this cascade at multiple junctures.
-
Inhibition of Thrombin: Thrombin (Factor IIa) is a critical serine protease in the common pathway, responsible for converting soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a clot. This compound directly inhibits thrombin, thereby impeding fibrin formation and exerting its anticoagulant effect.
-
Inhibition of Factor Xa: While thrombin is a primary target, evidence also suggests that this compound inhibits Factor Xa, another key serine protease at the convergence of the intrinsic and extrinsic pathways.[5]
-
Influence on the Intrinsic Pathway (Contact Activation System): The intrinsic pathway is initiated by the contact activation system, involving Factor XII, prekallikrein, and high molecular weight kininogen.[6] this compound's inhibition of plasma kallikrein can dampen the activation of this pathway.[2]
Anti-inflammatory Properties
Beyond its direct anticoagulant effects, this compound possesses significant anti-inflammatory properties that are intertwined with the coagulation process. In conditions like sepsis-associated DIC, inflammation and coagulation are closely linked. This compound has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1).[3] These transcription factors are crucial for the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[3] By suppressing the inflammatory response, this compound can indirectly mitigate the pro-coagulant state often induced by inflammation.
Quantitative Data
The inhibitory potency of this compound against various serine proteases has been quantified, primarily through the determination of IC50 values.
| Target Enzyme | IC50 Value (μM) | Reference |
| Trypsin | 9.4 | |
| Plasmin | 30 | |
| Plasma Kallikrein | 41 | |
| Thrombin | 110 |
Note: IC50 values can vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of this compound, the following diagrams have been generated using the DOT language for Graphviz.
Figure 1: Inhibition of the Coagulation Cascade by this compound.
Figure 2: Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition.
Experimental Protocols
The following sections outline detailed methodologies for key experiments to assess the effects of this compound on coagulation.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To determine the effect of this compound on the intrinsic and common pathways of coagulation.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and phospholipids)
-
0.025 M Calcium Chloride (CaCl2) solution
-
This compound stock solution
-
Coagulometer
-
Water bath at 37°C
-
Micropipettes and tips
Procedure:
-
Prepare serial dilutions of this compound in a suitable buffer.
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix 100 µL of PPP with a specific volume of the this compound dilution (or buffer for control).
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed CaCl2 solution and simultaneously start the timer on the coagulometer.
-
The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform each concentration in triplicate.
Prothrombin Time (PT) Assay
Objective: To evaluate the effect of this compound on the extrinsic and common pathways of coagulation.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
PT reagent (thromboplastin)
-
This compound stock solution
-
Coagulometer
-
Water bath at 37°C
-
Micropipettes and tips
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-warm the PT reagent to 37°C.
-
In a coagulometer cuvette, mix 100 µL of PPP with a specific volume of the this compound dilution (or buffer for control).
-
Incubate the mixture for 1-2 minutes at 37°C.
-
Initiate the clotting reaction by adding 200 µL of the pre-warmed PT reagent and simultaneously start the timer.
-
Record the time to clot formation.
-
Perform each concentration in triplicate.
Light Transmission Aggregometry (LTA)
Objective: To assess the effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn whole blood in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., ADP, collagen, thrombin).
-
This compound stock solution.
-
Light transmission aggregometer.
-
Siliconized glass cuvettes with stir bars.
-
Micropipettes.
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count of the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a specific concentration of this compound (or buffer for control) and incubate for a defined period.
-
Add the platelet agonist to induce aggregation and record the change in light transmission over time.
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
Conclusion
This compound is a potent serine protease inhibitor with significant effects on the coagulation cascade and inflammatory pathways. Its ability to inhibit key enzymes like thrombin, Factor Xa, and kallikrein, coupled with its suppression of pro-inflammatory signaling, provides a strong rationale for its use in complex disorders such as DIC and acute pancreatitis. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate its therapeutic potential and optimize its clinical application. Further research to determine specific inhibition constants (Ki) for various coagulation factors and to explore its effects in a wider range of thrombotic and inflammatory conditions is warranted.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabexate as a therapy for disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | Intrinsic Pathway of Fibrin Clot Formation [reactome.org]
Gabexate Mesilate: A Modulator of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Gabexate (B1204611) Mesilate, a synthetic serine protease inhibitor, has demonstrated significant therapeutic potential in conditions such as acute pancreatitis and disseminated intravascular coagulation.[1][2] Its mechanism of action extends to the modulation of critical inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade. This guide provides a detailed examination of Gabexate Mesilate's role in NF-κB signaling, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular interactions.
Core Mechanism of Action
The canonical NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks a nuclear localization sequence on the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound intervenes at a crucial step in this process. Research indicates that this compound inhibits the degradation of IκBα.[3][4] By preventing the breakdown of this inhibitory protein, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking its activation and the subsequent inflammatory cascade.[4] This inhibitory effect has been observed in various cell types, including human monocytes and human umbilical vein endothelial cells (HUVECs).[3][5]
Specifically, studies have shown that this compound inhibits TNF-α-induced phosphorylation of IκBα in HUVECs.[4] This action prevents the degradation of IκBα and consequently suppresses the nuclear translocation of the p65 subunit of NF-κB.[4] The ultimate result is the downregulation of NF-κB-mediated transcription of target genes, including those for adhesion molecules like E-selectin and intercellular adhesion molecule-1 (ICAM-1).[4]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Gabexate - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a synthetic anticoagulant, inhibits the expression of endothelial leukocyte adhesion molecules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic serine protease inhibitor, this compound, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of Gabexate Mesilate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Gabexate (B1204611) mesilate is a synthetic, broad-spectrum serine protease inhibitor with established clinical applications in the management of acute pancreatitis and disseminated intravascular coagulation (DIC).[1] Beyond its primary role in inhibiting proteolytic enzymes, a growing body of evidence highlights its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-inflammatory effects of gabexate mesilate, supported by quantitative data from preclinical and clinical studies. It details the compound's impact on key signaling pathways, cytokine modulation, and inflammatory cell activity, offering valuable insights for researchers and drug development professionals exploring its therapeutic potential in various inflammatory conditions.
Core Mechanism of Action: Serine Protease Inhibition
This compound's fundamental mechanism involves the competitive and reversible inhibition of various serine proteases.[1] These enzymes, characterized by a critical serine residue in their active site, play pivotal roles in digestion, coagulation, fibrinolysis, and inflammation.[1][2] By forming a stable complex with these enzymes, this compound blocks their active sites, preventing the cleavage of their respective substrates.[1]
Key proteases inhibited by this compound include:
-
Trypsin and Chymotrypsin: Key digestive enzymes whose premature activation within the pancreas leads to autodigestion and inflammation in acute pancreatitis.[1]
-
Kallikrein: A central enzyme in the kinin-kallikrein system, which mediates inflammatory responses.[2]
-
Thrombin and Plasmin: Crucial enzymes in the coagulation and fibrinolysis cascades, respectively.[2]
This broad inhibitory action is the foundation of its therapeutic effects, mitigating the tissue damage and systemic inflammatory response triggered by excessive protease activity.[1]
Modulation of Key Inflammatory Signaling Pathways
This compound exerts profound anti-inflammatory effects by intervening in critical intracellular signaling cascades that orchestrate the expression of inflammatory genes.
Inhibition of the Nuclear Factor-κB (NF-κB) Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In preclinical models, this compound has been shown to be a potent inhibitor of this pathway.[3][4] It acts by preventing the degradation of Inhibitory kappa B alpha (IκBα), the endogenous inhibitor of NF-κB.[3] This action blocks the subsequent translocation of the active NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][5] This inhibitory effect has been observed in various cell types, including human monocytes, pancreatic cancer cells, and in animal models of neuropathic pain and acute lung injury.[3][4][5][6]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic serine protease inhibitor, this compound, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates the neuropathic pain in a rat model by inhibition of proinflammatory cytokines and nitric oxide pathway via suppression of nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the expression of HMGB1 in lipopolysaccharide-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Gabexate Mesilate: A Technical Guide to Binding Kinetics and Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabexate (B1204611) mesilate is a synthetic, broad-spectrum serine protease inhibitor. It is utilized clinically for the treatment of conditions such as acute pancreatitis and disseminated intravascular coagulation (DIC), where excessive protease activity is a key pathological feature. Its therapeutic efficacy is rooted in its ability to competitively and reversibly inhibit a range of serine proteases, thereby attenuating inflammatory and coagulative cascades. This technical guide provides an in-depth overview of the binding kinetics and affinity of gabexate mesilate with its primary physiological targets.
Core Mechanism of Action
This compound functions as a competitive inhibitor of serine proteases. It mimics the natural substrates of these enzymes, binding to their active sites and preventing the catalytic hydrolysis of their physiological targets. This inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme. The potency of this inhibition varies across different serine proteases, reflecting structural differences in their active sites.
Quantitative Binding Data
The binding affinity and inhibitory potency of this compound have been quantified against several key serine proteases. The following tables summarize the available half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.
| Target Protease | IC50 (µM) | Reference |
| Trypsin | 9.4 | [1] |
| Plasmin | 30 | [1] |
| Plasma Kallikrein | 41 | [1] |
| Thrombin | 110 | [1] |
Table 1: IC50 Values for this compound Against Various Serine Proteases.
| Target Protease | Ki | Reference |
| Trypsin | 1.8 µM | |
| Thrombin | 5 µM | |
| Tryptase | 3.4 nM | |
| Kallikrein | 2.6 mM |
Table 2: Inhibition Constants (Ki) of this compound for Serine Proteases.
Signaling Pathway Inhibition
Beyond direct enzyme inhibition, this compound modulates intracellular signaling pathways involved in inflammation. It has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1), two critical transcription factors that regulate the expression of pro-inflammatory cytokines.[2] This inhibition is thought to occur through the prevention of upstream protease activity that is necessary for the activation of these pathways. Furthermore, this compound has been observed to inhibit the activation of mitogen-activated protein kinase (MAPK) pathways.[2]
Figure 1: this compound's inhibitory effect on inflammatory signaling pathways.
Experimental Protocols
The determination of binding kinetics and affinity for protease inhibitors like this compound involves various biochemical assays. Below are detailed methodologies for key experiments.
Serine Protease Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate by a target serine protease.
Materials:
-
Target serine protease (e.g., Trypsin, Thrombin)
-
This compound stock solution
-
Fluorogenic substrate specific to the protease (e.g., Boc-VPR-AMC for Thrombin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In the wells of the 96-well plate, add 50 µL of the diluted this compound solutions. Include wells with Assay Buffer only as a control (no inhibitor).
-
Add 25 µL of the target serine protease solution (at a fixed concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.[3][4][5]
Figure 2: A generalized workflow for a fluorogenic serine protease inhibition assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding events in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target serine protease (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Immobilize the target serine protease onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to record the association phase.
-
After the association phase, inject running buffer alone to monitor the dissociation of the inhibitor from the enzyme.
-
After each cycle, regenerate the sensor surface using the regeneration solution to remove any bound inhibitor.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (Kon), dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Target serine protease
-
This compound
-
Dialysis buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4)
Procedure:
-
Dialyze both the serine protease and this compound extensively against the same buffer to minimize heat of dilution effects.
-
Load the serine protease solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe at a concentration 10-20 times higher than the protease concentration.
-
Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat released or absorbed.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the stoichiometry (n), binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Conclusion
This compound is a potent, competitive, and reversible inhibitor of several key serine proteases involved in coagulation and inflammation. Its binding kinetics and affinity have been characterized using a variety of biochemical and biophysical techniques. The quantitative data on its inhibitory activity, combined with an understanding of its effects on critical signaling pathways, provide a strong rationale for its clinical use and a foundation for the development of next-generation protease inhibitors. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this and other similar therapeutic agents.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
In Vitro Stability and Solubility of Gabexate Mesilate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabexate (B1204611) mesilate, a synthetic serine protease inhibitor, is utilized in the treatment of various conditions, including acute pancreatitis and disseminated intravascular coagulation. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, particularly its stability and solubility, which govern its shelf-life, formulation strategies, and bioavailability. This technical guide provides a comprehensive overview of the in vitro stability and solubility of gabexate mesilate, compiling available data and outlining detailed experimental protocols for its assessment.
Core Physicochemical Properties
Chemical Structure: Ethyl 4-(6-guanidinohexanoyloxy)benzoate monomethanesulfonate
Molecular Formula: C₁₇H₂₇N₃O₇S
Molecular Weight: 417.48 g/mol
In Vitro Solubility
This compound exhibits good solubility in aqueous solutions and some organic solvents, a critical factor for its formulation and in vitro testing.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | Soluble | Not Specified |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Not Specified |
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
This protocol outlines a high-throughput method for determining the kinetic solubility of this compound in an aqueous buffer, such as phosphate-buffered saline (PBS), pH 7.4.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer
-
Automated liquid handler (recommended)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Using an automated liquid handler, add a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will create a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) with gentle shaking.
-
Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. The instrument detects the turbidity caused by the precipitation of the compound.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
dot
In Vitro Stability
The stability of this compound is a critical parameter, as it is known to be susceptible to degradation, primarily through hydrolysis of its ester linkage.[3] The presence of certain excipients, such as mannitol (B672), can also impact its stability.[3]
Table 2: Summary of this compound Stability Profile
| Condition | Observation | Reference |
| Hydrolysis | Readily hydrolyzed due to ester bonds. | [3] |
| pH | A dose-dependent decrease in extracellular and cytosolic pH was observed in hepatocyte suspensions. | [4] |
| Temperature | Susceptible to thermal degradation. | [3] |
| Formulation | Generic products containing mannitol showed a higher content of hydrolysate. | [3] |
Experimental Protocol: Forced Degradation Study (Hydrolysis)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. This protocol describes a typical approach for assessing the hydrolytic stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Purified water
-
pH meter
-
Constant temperature bath or incubator
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (for identification of degradation products)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in 0.1 M HCl, 1 M HCl, 0.1 M NaOH, 1 M NaOH, and purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the acidic solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Incubate the basic solutions at a controlled temperature (e.g., room temperature, 40°C) for a defined period (e.g., 30 minutes, 1, 2, 4 hours).
-
Neutral Hydrolysis: Incubate the aqueous solution at a controlled temperature (e.g., 60°C) for a defined period.
-
-
Neutralization: At each time point, withdraw an aliquot of the stressed sample and neutralize it. For acidic solutions, add an equivalent amount of NaOH. For basic solutions, add an equivalent amount of HCl.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Degradation Product Identification: For samples showing significant degradation, analyze them using LC-MS to identify the mass of the degradation products and elucidate their structures.
dot
Signaling Pathway Interactions
This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.[5]
NF-κB Pathway Inhibition:
This compound inhibits the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[5]
dot
AP-1 Pathway Inhibition:
This compound also inhibits the activation of the AP-1 transcription factor, which is involved in the expression of genes related to inflammation and cell proliferation.[5]
dot
Conclusion
This technical guide provides a foundational understanding of the in vitro stability and solubility of this compound. The compound's susceptibility to hydrolysis necessitates careful consideration during formulation development and storage. The provided experimental protocols offer a starting point for researchers to conduct their own assessments and generate more comprehensive stability and solubility profiles. Further investigation into the kinetics of degradation under various pH and temperature conditions is warranted to fully characterize the stability of this compound. Understanding its interactions with key signaling pathways provides valuable insight into its mechanism of action and potential therapeutic applications.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Synthetic serine protease inhibitor, this compound, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of this compound products: Influence of the addition of mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in extra- and intracellular pH in hepatocytes exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Gabexate Mesilate's Effect on Cytokine Production: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gabexate (B1204611) Mesilate is a synthetic, broad-spectrum serine protease inhibitor used clinically in the treatment of conditions such as acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] Beyond its well-documented anticoagulant and anti-proteolytic activities, Gabexate Mesilate has demonstrated significant immunomodulatory effects, particularly in its ability to regulate the production of inflammatory cytokines.[3] An excessive or uncontrolled release of these cytokines, often termed a "cytokine storm," is a critical factor in the pathophysiology of numerous inflammatory diseases, including sepsis, pancreatitis, and acute respiratory distress syndrome.[4][5]
This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates cytokine production. It consolidates data from key in vitro and in vivo studies, details relevant experimental protocols, and visualizes the core signaling pathways involved, offering a valuable resource for professionals engaged in inflammation research and therapeutic development.
Core Mechanism of Action
The primary mechanism of this compound is the competitive and reversible inhibition of various serine proteases, including trypsin, plasmin, and kallikrein.[2] This action is central to its therapeutic effects in pancreatitis, where it prevents pancreatic autodigestion.[2] However, its influence on cytokine production stems from its ability to interrupt the upstream intracellular signaling cascades that are often initiated or amplified by these proteases during an inflammatory response. By inhibiting these signaling pathways, this compound effectively suppresses the activation of key transcription factors responsible for encoding pro-inflammatory cytokine genes.[5][6]
Figure 1: High-level inhibitory mechanism of this compound.
Modulation of Key Inflammatory Signaling Pathways
Experimental evidence points to two primary signaling pathways that are significantly attenuated by this compound: the Nuclear Factor-kappaB (NF-κB) pathway and the Activator Protein-1 (AP-1)/Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of the NF-κB Pathway
The NF-κB transcription factor is a master regulator of inflammation. In an inactive state, it is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon receiving a pro-inflammatory stimulus (e.g., via Lipopolysaccharide [LPS]), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of genes for cytokines like TNF-α and IL-6.[5][7]
This compound has been shown to inhibit the degradation of IκBα, thereby preventing the activation and nuclear translocation of NF-κB.[6] This action effectively halts the downstream production of NF-κB-dependent cytokines.[6][7]
Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the AP-1 and MAPK Pathways
In addition to NF-κB, the transcription factor AP-1 is crucial for the expression of TNF-α. The activation of AP-1 is regulated by the MAPK signaling pathways. Studies on human monocytes have demonstrated that this compound can inhibit the binding of AP-1 to its target DNA sites and suppress the activation of the MAPK pathways.[6] This dual inhibition of both NF-κB and AP-1 provides a robust mechanism for suppressing TNF-α production.[6]
Quantitative Effects on Cytokine Production: Experimental Evidence
The modulatory effects of this compound on cytokine levels have been quantified in various preclinical and clinical models. The following table summarizes key findings.
| Experimental Model | Key Cytokines Measured | This compound Dosage/Concentration | Observed Effect | Reference |
| Acute Necrotizing Pancreatitis (Rat) | TNF-α, IL-6, IL-10 | 2 mg/kg/h IV | ↓ TNF-α and IL-6 serum levels.↑ IL-10 serum levels. | [1][4] |
| Neuropathic Pain / Spinal Nerve Ligation (Rat) | IL-1β, IL-6, TNF-α | Daily intraperitoneal injection | ↓ Expression of IL-1β, IL-6, and TNF-α in the dorsal spinal cord at day 7. | [7][8] |
| LPS-Stimulated Human Monocytes (in vitro) | TNF-α | 10⁻⁸ M | ↓ Production of TNF-α. | [6][9] |
| Influenza Pneumonia (Mouse) | IL-6, MIP-2 | N/A | ↓ Intrapulmonary levels of IL-6 and MIP-2. | [10] |
| Severe Acute Pancreatitis (Human) | IL-6, IL-10 | 2400 mg/day via continuous regional arterial infusion | ↓ IL-6/IL-10 ratio tended to decrease earlier than in the non-CRAI group. | [11] |
| Endotoxin-Induced Lung Injury (Rat) | TNF-α | N/A | ↓ Serum concentration of TNF-α. | [9] |
Detailed Experimental Protocols
To ensure reproducibility and clarity, this section details the methodologies from pivotal studies that have defined our understanding of this compound's effects.
In Vivo Model: Acute Necrotizing Pancreatitis in Rats
This protocol is based on studies investigating the anti-inflammatory effects of this compound in a severe, clinically relevant animal model.[1][4]
-
Objective: To determine the effect of this compound administration on serum levels of pro- and anti-inflammatory cytokines in rats with induced acute necrotizing pancreatitis.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Pancreatitis: Acute necrotizing pancreatitis is induced by the retrograde infusion of sodium taurodeoxycholate (B1243834) into the pancreatobiliary duct.[1]
-
Treatment Groups:
-
Group I (Pre-treatment): Continuous IV infusion of this compound (2 mg/kg/h) starting 1 hour before the induction of pancreatitis.[1]
-
Group II (Post-treatment): Continuous IV infusion of this compound (2 mg/kg/h) starting immediately after the induction of pancreatitis.[1]
-
Group III (Control): Continuous IV infusion of normal saline.[1]
-
-
Sample Collection and Analysis: Blood serum is collected 5 hours after the induction of pancreatitis. Cytokine levels (TNF-α, IL-6, IL-10) are quantified using an enzyme-linked immunosorbent assay (ELISA).
Figure 3: Experimental workflow for the rat acute pancreatitis model.
In Vitro Model: LPS-Stimulated Human Monocytes
This protocol outlines the methodology used to dissect the molecular mechanisms of this compound in a controlled cellular environment.[6]
-
Objective: To analyze the mechanism by which this compound inhibits LPS-induced TNF-α production in human monocytes.
-
Cell Culture: Human monocytes are isolated from peripheral blood and cultured under standard conditions.
-
Stimulation and Treatment: Monocytes are pre-treated with varying concentrations of this compound before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: TNF-α levels in the cell culture supernatant are measured by ELISA.
-
Analysis of Transcription Factors: To determine the effect on signaling pathways, nuclear extracts are prepared. The DNA-binding activity of NF-κB and AP-1 is assessed using an electrophoretic mobility shift assay (EMSA). The degradation of IκBα is analyzed by Western blotting.
Conclusion
This compound demonstrates a potent ability to modulate cytokine production, a key element of its therapeutic effect in inflammatory conditions. Its mechanism is multifaceted, centered on the inhibition of critical inflammatory signaling pathways, including NF-κB and AP-1/MAPK.[6] By preventing the activation of these transcription factors, this compound effectively reduces the production of key pro-inflammatory cytokines such as TNF-α and IL-6, while in some models, it has been shown to promote the anti-inflammatory cytokine IL-10.[1][4] The compiled data and detailed protocols in this guide provide a solid foundation for researchers and drug developers exploring the therapeutic potential of this compound and other protease inhibitors in the management of cytokine-mediated diseases.
References
- 1. Effects of this compound on serum inflammatory cytokines in rats with acute necrotizing pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Effects of Gabexate Mesylate on the Gut Microbiota and Metabolomics in Rats with Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates the neuropathic pain in a rat model by inhibition of proinflammatory cytokines and nitric oxide pathway via suppression of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epain.org [epain.org]
- 9. This compound, a synthetic protease inhibitor, attenuates endotoxin-induced pulmonary vascular injury by inhibiting tumor necrosis factor production by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses influenza pneumonia in mice through inhibition of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Continuous regional arterial infusion therapy with this compound for severe acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of Gabexate Mesilate: An In-depth Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gabexate (B1204611) Mesilate (GM), a synthetic serine protease inhibitor, is utilized in the therapeutic management of conditions such as acute pancreatitis and disseminated intravascular coagulation.[1][2] Its efficacy is intrinsically linked to its cellular interactions, specifically its uptake into target cells and subsequent metabolic fate. This technical guide provides a comprehensive overview of the current understanding and methodologies for investigating the cellular uptake and metabolism of Gabexate Mesilate. While specific quantitative data for GM remains limited in publicly accessible literature, this document consolidates the known characteristics of the molecule with established experimental protocols to offer a foundational resource for researchers. We will explore the plausible mechanisms of cellular entry, the key metabolic transformations, and provide detailed, adaptable protocols for in vitro investigation.
Cellular Uptake of this compound
The mechanism by which this compound traverses the cell membrane is not yet fully elucidated. However, based on its chemical structure—a positively charged guanidino group and an ester moiety—we can hypothesize the involvement of both passive and active transport mechanisms. At high concentrations (0.5 - 5.0 mM), GM has been observed to induce cell membrane injury in porcine aorta endothelial cells, leading to necrotic cell death.[3] This suggests that at therapeutic concentrations, a more controlled uptake mechanism is likely at play.
Putative Cellular Uptake Mechanisms
-
Passive Diffusion: The lipophilicity of this compound may allow for a degree of passive diffusion across the lipid bilayer. This is likely influenced by the pH gradient across the cell membrane, as GM can affect both extracellular and intracellular pH.[4]
-
Carrier-Mediated Transport: Given that this compound is an organic cation, it is plausible that it is a substrate for organic cation transporters (OCTs). These transporters are crucial for the absorption and disposition of many cationic drugs.[5] Further investigation is required to identify the specific OCTs that may be involved in GM transport.
Experimental Protocols for Cellular Uptake Analysis
This assay is a standard method to evaluate the potential for intestinal absorption and to identify whether a compound is a substrate for efflux transporters.[6][7]
Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for quantification
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell™ inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Assay Initiation:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
For A-B permeability, add HBSS containing the final concentration of this compound (e.g., 10 µM) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For B-A permeability, add HBSS with this compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Papp value and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.
Objective: To quantify the uptake of this compound into a specific cell type over time.
Materials:
-
Cryopreserved or freshly isolated hepatocytes or cultured endothelial cells
-
Plated 24-well plates
-
Incubation buffer (e.g., Krebs-Henseleit buffer)
-
This compound solution at various concentrations
-
Cell lysis buffer
-
LC-MS/MS system
Protocol:
-
Cell Plating: Plate the cells at a determined density (e.g., 0.5 x 10^6 cells/mL for hepatocytes) and allow them to attach.
-
Pre-incubation: Wash the cells with warm incubation buffer.
-
Initiate Uptake: Add the this compound solution at various concentrations to the wells.
-
Time Points: Incubate for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate Uptake: At each time point, rapidly wash the cells with ice-cold buffer to stop the uptake process.
-
Cell Lysis: Add cell lysis buffer to each well to release the intracellular contents.
-
Quantification: Determine the concentration of this compound in the cell lysate by LC-MS/MS. Normalize the data to the protein concentration in each well.
-
Kinetic Analysis: Plot the uptake rate against the substrate concentration to determine kinetic parameters such as Km and Vmax if a saturable process is observed.
Metabolism of this compound
This compound is known to be rapidly metabolized in the body. The primary metabolic pathway is the hydrolysis of its ester bond.
Primary Metabolic Pathway: Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis by esterases, particularly carboxylesterases (CES), which are abundant in the liver and intestines.[8] This reaction cleaves this compound into two main metabolites:
-
p-hydroxybenzoic acid ethyl ester
-
ε-guanidino-caproic acid (GCA)
GCA is considered a major metabolite and may possess biological activity.[9]
Experimental Protocols for Metabolism Analysis
This assay helps to determine the intrinsic clearance of a compound by Phase I enzymes.[2][10]
Objective: To evaluate the rate of disappearance of this compound when incubated with human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
This compound stock solution
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Protocol:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing HLM and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add this compound (e.g., 1 µM final concentration) and the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of remaining this compound against time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes and their cofactors.[11][12]
Objective: To determine the rate of disappearance of this compound in a suspension of human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound stock solution
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes at a specific density (e.g., 0.5 x 10^6 cells/mL).
-
Pre-incubation: Pre-incubate the hepatocyte suspension at 37°C.
-
Reaction Start: Add this compound (e.g., 1 µM final concentration) to the hepatocyte suspension.
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension.
-
Reaction Quenching: Terminate the reaction by adding cold acetonitrile.
-
Sample Processing: Process the samples for LC-MS/MS analysis to quantify the remaining this compound.
-
Data Calculation: Calculate the in vitro half-life and intrinsic clearance as described for the microsomal assay.
Quantitative Data Summary
As of the last literature review, specific quantitative data on the cellular uptake and metabolism of this compound from publicly available sources is scarce. The tables below are structured to accommodate such data as it becomes available through future research.
Table 1: Cellular Permeability of this compound
| Cell Line | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
|---|---|---|---|---|
| Caco-2 | A -> B | Data Not Available | Data Not Available |
| Caco-2 | B -> A | Data Not Available | | |
Table 2: Cellular Uptake Kinetics of this compound
| Cell Type | Km (µM) | Vmax (pmol/min/mg protein) | Uptake Clearance (µL/min/mg protein) | Reference |
|---|---|---|---|---|
| e.g., Hepatocytes | Data Not Available | Data Not Available | Data Not Available |
| e.g., Endothelial Cells | Data Not Available | Data Not Available | Data Not Available | |
Table 3: In Vitro Metabolic Stability of this compound
| Test System | In Vitro Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10⁶ cells) | Reference |
|---|---|---|---|
| Human Liver Microsomes | Data Not Available | Data Not Available |
| Human Hepatocytes | Data Not Available | Data Not Available | |
Visualizations: Pathways and Workflows
Caption: Proposed primary metabolic pathway of this compound.
Caption: Experimental workflow for a Caco-2 permeability assay.
Caption: Inhibition of NF-κB and AP-1 signaling by this compound.[11]
Conclusion and Future Directions
This compound is a clinically relevant serine protease inhibitor with a complex cellular pharmacology. While its primary mechanism of action is well-understood, the specifics of its cellular uptake and metabolic pathways require further in-depth investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the much-needed quantitative data on this compound's permeability, transporter affinity, and metabolic stability. Future research should focus on utilizing these methods to populate the data tables presented, thereby enabling a more complete understanding of this drug's pharmacokinetic and pharmacodynamic properties. Identifying the specific transporters and enzymes involved in GM's disposition will be critical for predicting potential drug-drug interactions and for the development of future protease inhibitors with optimized cellular delivery and metabolic profiles.
References
- 1. Effects of Gabexate Mesylate on the Gut Microbiota and Metabolomics in Rats with Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changes in extra- and intracellular pH in hepatocytes exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of organic cation transporters in drug absorption and elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Gabexate Mesilate and the Kallikrein-Kinin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gabexate Mesilate is a synthetic, broad-spectrum serine protease inhibitor with significant therapeutic applications in conditions characterized by excessive proteolytic activity, such as acute pancreatitis and disseminated intravascular coagulation (DIC). A key mechanism underlying its therapeutic efficacy is the inhibition of the kallikrein-kinin system, a critical pathway in inflammation, blood pressure regulation, and coagulation. This technical guide provides an in-depth analysis of the impact of this compound on the kallikrein-kinin system, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the Kallikrein-Kinin System
The kallikrein-kinin system is a complex cascade that, upon activation, leads to the generation of vasoactive peptides known as kinins, primarily bradykinin (B550075). This system plays a crucial role in various physiological and pathological processes. There are two main arms of the kallikrein-kinin system: the plasma kallikrein-kinin system and the tissue kallikrein-kinin system.
-
Plasma Kallikrein-Kinin System: Initiated by the activation of Factor XII (Hageman factor), which in turn activates prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin. This pathway is intricately linked with the intrinsic coagulation cascade and the fibrinolytic system.
-
Tissue Kallikrein-Kinin System: Tissue kallikrein, found in various tissues and secretions, cleaves low-molecular-weight kininogen (LMWK) to produce kallidin (B13266) (Lys-bradykinin), which can be further converted to bradykinin.
Bradykinin exerts its potent pro-inflammatory effects by binding to B2 receptors, and its metabolite, des-Arg⁹-bradykinin, acts on B1 receptors. These actions lead to vasodilation, increased vascular permeability, smooth muscle contraction, and pain.
Mechanism of Action of this compound on the Kallikrein-Kinin System
This compound functions as a competitive and reversible inhibitor of several serine proteases, including plasma and tissue kallikrein.[1] By binding to the active site of kallikrein, this compound prevents the proteolytic cleavage of kininogens, thereby reducing the production of bradykinin and mitigating its downstream inflammatory effects. This inhibition is a key component of its therapeutic action in conditions like acute pancreatitis, where the kallikrein-kinin system is often pathologically activated.
Quantitative Inhibitory Data
The potency of this compound as a kallikrein inhibitor has been quantified in several studies. The available data is summarized in the table below.
| Enzyme Target | Inhibitor | Parameter | Value | Species | Reference |
| Plasma Kallikrein | This compound | IC50 | 41 µM | Not Specified | |
| Human Urinary Kallikrein | This compound | Affinity | Much lower than for other serine proteases | Human | [N/A] |
| Porcine Pancreatic β-Kallikrein-B | This compound | Affinity | Much lower than for other serine proteases | Porcine | [N/A] |
| Trypsin | This compound | IC50 | 9.4 µM | Not Specified | |
| Plasmin | This compound | IC50 | 30 µM | Not Specified | |
| Thrombin | This compound | IC50 | 110 µM | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on the kallikrein-kinin system.
In Vitro Kallikrein Inhibition Assay (Chromogenic Substrate Method)
This protocol describes a method to determine the inhibitory activity of this compound on kallikrein using a chromogenic substrate.
Materials:
-
Purified plasma or tissue kallikrein
-
This compound
-
Chromogenic kallikrein substrate (e.g., H-D-Pro-Phe-Arg-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
-
In a 96-well microplate, add a fixed amount of purified kallikrein to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include control wells with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the residual kallikrein activity.
-
Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a stop solution (e.g., acetic acid) and measure the final absorbance.
Data Analysis:
-
Calculate the percentage of kallikrein inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).
Bradykinin Generation and Measurement Assay (ELISA)
This protocol outlines a method to measure the effect of this compound on the generation of bradykinin in plasma.
Materials:
-
Freshly collected human plasma (in a tube containing a protease inhibitor cocktail to prevent ex vivo bradykinin degradation, with the exception of the kallikrein inhibitor being tested)
-
This compound
-
Kallikrein activator (e.g., dextran (B179266) sulfate (B86663) or a contact activator like kaolin)
-
Bradykinin ELISA kit
-
Microplate reader capable of measuring absorbance at the wavelength specified in the ELISA kit protocol
Procedure:
-
Prepare a stock solution of this compound.
-
In separate tubes, pre-incubate plasma samples with different concentrations of this compound or a vehicle control at 37°C for a defined period.
-
Initiate the activation of the kallikrein-kinin system by adding a kallikrein activator to each plasma sample.
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a solution that denatures the enzymes (e.g., cold ethanol (B145695) or a strong acid, as recommended by the ELISA kit manufacturer).
-
Process the samples according to the instructions of the bradykinin ELISA kit. This typically involves adding the samples to antibody-coated wells, followed by a series of incubation and washing steps with detection antibodies and a substrate.
-
Measure the absorbance using a microplate reader.
Data Analysis:
-
Generate a standard curve using the bradykinin standards provided in the ELISA kit.
-
Calculate the concentration of bradykinin in each plasma sample based on the standard curve.
-
Compare the levels of bradykinin generated in the presence of different concentrations of this compound to the control sample to determine the inhibitory effect.
Visualizations
Signaling Pathways
Caption: The Kallikrein-Kinin System and the inhibitory action of this compound.
Experimental Workflows
Caption: Experimental workflow for determining the IC50 of this compound for kallikrein.
Conclusion
This compound is a potent inhibitor of the kallikrein-kinin system, a key contributor to its therapeutic effects in various inflammatory and coagulation disorders. By competitively and reversibly inhibiting both plasma and tissue kallikrein, this compound effectively reduces the generation of bradykinin, a powerful inflammatory mediator. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and to develop novel therapies targeting the kallikrein-kinin system. Further research is warranted to determine the precise Ki values of this compound for different kallikrein subtypes to provide a more complete understanding of its inhibitory profile.
References
Early Research and Discovery of Gabexate Mesilate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabexate (B1204611) mesilate, a synthetic serine protease inhibitor, has been a subject of scientific inquiry for its therapeutic potential in conditions characterized by excessive proteolytic activity, such as acute pancreatitis and disseminated intravascular coagulation (DIC).[1] Developed in Japan, its initial emergence into the research landscape in the late 1970s and early 1980s marked a significant step in the exploration of broad-spectrum protease inhibition as a therapeutic strategy. This technical guide provides an in-depth overview of the early research and discovery of gabexate mesilate, focusing on its synthesis, mechanism of action, preclinical and clinical evaluation, and the experimental methodologies that underpinned its initial development.
Chemical Synthesis
The synthesis of this compound, chemically known as ethyl 4-(6-guanidinohexanoyloxy)benzoate methanesulfonate, involves a multi-step process. While detailed proprietary synthesis methods are not fully public, the general principles involve the esterification of 4-hydroxybenzoic acid with ethanol (B145695) to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with a derivative of 6-guanidinohexanoic acid, followed by salt formation with methanesulfonic acid to yield the final active pharmaceutical ingredient. The synthesis requires careful control of reaction conditions to ensure purity and stability of the final product. A preparation method for a this compound composition for injection involves dissolving mannitol (B672) in water for injection, followed by the addition of medicinal charcoal for adsorption, filtration, and then the addition of this compound to the filtrate before freeze-drying.[2][3][4]
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of several serine proteases.[5] These enzymes, characterized by a serine residue in their active site, play crucial roles in various physiological and pathological processes, including digestion, coagulation, fibrinolysis, and inflammation.[5] The primary targets of this compound include trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[5] By forming a stable, yet reversible, complex with the active site of these enzymes, this compound effectively blocks their catalytic activity.[5]
This inhibitory action is central to its therapeutic application in acute pancreatitis, where the premature activation of digestive enzymes like trypsin within the pancreas leads to autodigestion and severe inflammation.[5] In disseminated intravascular coagulation (DIC), its inhibition of thrombin and other coagulation factors helps to control the widespread activation of the clotting cascade.[5] Furthermore, its anti-inflammatory effects are partly attributed to the inhibition of the kallikrein-kinin system.[5]
Beyond direct enzyme inhibition, later research revealed that this compound can also modulate inflammatory signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), key transcription factors that regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[6]
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Enzyme Inhibition Kinetics
The inhibitory potency of this compound against various serine proteases has been quantified through in vitro enzyme kinetic studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters determined in these assays.
| Enzyme Target | Inhibition Constant (Ki) | IC50 | Species |
| Trypsin | - | - | Bovine, Porcine |
| Kallikrein | - | - | Human, Porcine |
| Thrombin | - | - | Human, Bovine |
| Plasmin | - | - | Human |
| Factor Xa | - | - | Bovine |
| Phospholipase A2 | 1.3 x 10⁻⁴ M[7] | 5 x 10⁻⁴ M[1][8] | Porcine |
Experimental Protocols
Serine Protease Inhibition Assay (General Protocol)
A common method for determining the inhibitory activity of this compound on serine proteases involves a chromogenic substrate assay.
-
Principle: The protease cleaves a colorless chromogenic substrate, releasing a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of color development.
-
Materials:
-
Purified serine protease (e.g., trypsin, kallikrein)
-
Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin, H-D-Pro-Phe-Arg-pNA for kallikrein)[1][9]
-
Tris-HCl buffer (pH 7.5-8.5)
-
This compound solutions of varying concentrations
-
96-well microplate
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Add buffer, enzyme, and this compound (or vehicle control) to the wells of a microplate.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over time.
-
Calculate the initial reaction velocity (rate of absorbance change).
-
Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value. For Ki determination, experiments are performed with varying substrate concentrations.
-
Phospholipase A2 Inhibition Assay (Titrimetric Method)
The inhibition of phospholipase A2 (PLA2) by this compound was often assessed using a titrimetric assay.[8]
-
Principle: PLA2 hydrolyzes phospholipids (B1166683) (e.g., lecithin) to release fatty acids. The rate of fatty acid release is measured by titrating the reaction mixture with a standardized base (e.g., NaOH) to maintain a constant pH. The presence of an inhibitor reduces the rate of base consumption.
-
Materials:
-
Purified porcine pancreatic PLA2
-
Lecithin (B1663433) (phosphatidylcholine) emulsion as substrate
-
Calcium chloride solution (as a cofactor for PLA2)
-
Tris-HCl buffer (pH 8.0)
-
Standardized NaOH solution
-
pH-stat or automatic titrator
-
-
Procedure:
-
Prepare the lecithin substrate emulsion.
-
In a thermostated reaction vessel, combine the buffer, CaCl₂, and lecithin emulsion.
-
Adjust the pH to 8.0.
-
Add the PLA2 enzyme and this compound (or vehicle control).
-
Maintain the pH at 8.0 by the controlled addition of NaOH using the titrator.
-
Record the rate of NaOH consumption, which is proportional to the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
-
Workflow for Enzyme Inhibition Assays
Caption: General workflow for in vitro enzyme inhibition assays.
Preclinical Research in Animal Models
Early preclinical studies of this compound were crucial in establishing its in vivo efficacy and safety profile, primarily focusing on models of acute pancreatitis.
Cerulein-Induced Pancreatitis in Rats
This is a widely used model of mild, edematous pancreatitis.[10][11][12]
-
Principle: Supramaximal stimulation of pancreatic acinar cells with cerulein, a cholecystokinin (B1591339) analog, leads to intracellular enzyme activation, cellular injury, edema, and inflammation, mimicking the early stages of human acute pancreatitis.
-
Procedure:
-
Male Wistar or Sprague-Dawley rats are typically used.[9][13]
-
Pancreatitis is induced by repeated intraperitoneal or subcutaneous injections of cerulein (e.g., 50 µg/kg hourly for several hours).[11]
-
This compound is administered, often intravenously, before, during, or after the induction of pancreatitis.
-
Animals are sacrificed at various time points, and blood and pancreatic tissue are collected.
-
Endpoints include serum amylase and lipase (B570770) levels, pancreatic wet weight (as an index of edema), and histological examination of the pancreas for edema, inflammation, and necrosis.
-
Taurocholate-Induced Pancreatitis in Dogs and Rats
This model induces a more severe, necrotizing form of pancreatitis.[7][14][15]
-
Principle: Retrograde infusion of sodium taurocholate into the pancreatic duct causes direct cellular injury, leading to severe inflammation, hemorrhage, and necrosis, which is more representative of severe human acute pancreatitis.
-
Procedure:
-
Dogs or rats are anesthetized, and the pancreatic duct is cannulated.
-
A solution of sodium taurocholate is infused into the pancreatic duct.
-
This compound is administered intravenously.
-
Animals are monitored for survival, and blood and tissue samples are collected.
-
Endpoints include survival rates, serum enzyme levels, and histological assessment of pancreatic necrosis and hemorrhage.
-
Early Clinical Trials
The initial clinical evaluation of this compound focused on its use in patients with acute pancreatitis. These early trials, often conducted in the 1980s and early 1990s, aimed to assess its safety and efficacy in improving clinical outcomes.
Summary of Early Clinical Trial Findings in Acute Pancreatitis
| Study Period | Number of Patients | Study Design | This compound Dosage | Key Findings | Reference |
| 1980-1990 | 111 | Retrospective | Not specified | Early administration (<24h from onset) significantly improved mortality in severe AP (29.4% vs 83.3%). | [12][16] |
| 1986 | 50 | Double-blind, placebo-controlled | 900 mg/day | Significant reduction in the number of complications and hospitalization time. | [17] |
| 1987 | 42 | Controlled trial | Not specified | A weak trend toward lower morbidity and mortality in the treated group. | [18] |
| 2000 | 52 (severe AP) | Randomized | 100 mg/hr for 7 days | Significantly improved coagulopathy, ileus, and abdominal pain; reduced need for surgery and mortality. | [11][19] |
It is important to note that while some early studies showed promising results, subsequent larger and more rigorously designed trials have yielded mixed results regarding the efficacy of this compound in severe acute pancreatitis.
Analytical Methodology
The quantification of this compound in biological fluids during early research was essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) was a key analytical technique employed.
HPLC Method for this compound in Plasma (Early 1980s)
An early method for determining the plasma concentration of this compound was described in 1983.[20]
-
Principle: Separation of this compound from plasma components on a reversed-phase HPLC column followed by UV detection.
-
Sample Preparation: Likely involved protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) followed by centrifugation to obtain a clear supernatant for injection.
-
HPLC System:
-
Column: Reversed-phase (e.g., C18)
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV spectrophotometer at a wavelength where this compound absorbs strongly.
-
-
Quantification: Based on the peak area of this compound compared to a standard curve prepared with known concentrations of the drug in plasma.
-
Reported Performance: The method was reported to be sensitive and accurate for determining concentrations ranging from 1 to 50 µg/mL in whole blood. The half-life of this compound in plasma was determined to be approximately 55 seconds.[20]
Conclusion
The early research and discovery of this compound laid the foundation for its clinical use and further investigation as a broad-spectrum serine protease inhibitor. The initial studies, encompassing its chemical synthesis, elucidation of its mechanism of action, and evaluation in preclinical models and early clinical trials, provided valuable insights into its therapeutic potential. The experimental protocols developed during this period, from enzyme inhibition assays to animal models of pancreatitis, were instrumental in characterizing its pharmacological profile. While the clinical efficacy of this compound remains a subject of ongoing discussion and research, the foundational work from its early discovery continues to inform the development of protease inhibitors for a range of diseases. This technical guide serves as a comprehensive resource for understanding the seminal research that introduced this compound to the scientific and medical communities.
References
- 1. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. Gabexate mesylate composition for injection and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106038497A - Medicine composition and preparation of gabexate mesylate and preparation method thereof - Google Patents [patents.google.com]
- 4. CN104434821A - Gabexate mesylate composition for injection and preparation method of gabexate mesylate composition - Google Patents [patents.google.com]
- 5. protocols.io [protocols.io]
- 6. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. benchchem.com [benchchem.com]
- 11. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 12. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Clinical trial with a protease inhibitor this compound in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [this compound in the treatment of acute pancreatitis. Results of a Hannover multicenter double-blind study with 50 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chromogenic peptide substrate assays for determining components of the plasma kallikrein system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prospective and randomized study of this compound for the treatment of severe acute pancreatitis with organ dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application of HPLC measurement of plasma concentration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Gabexate Mesilate's potential as an antiviral agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gabexate (B1204611) mesilate, a synthetic serine protease inhibitor, has long been utilized in clinical practice for conditions such as acute pancreatitis and disseminated intravascular coagulation.[1] Its mechanism of action involves the inhibition of various proteases, including trypsin, plasmin, and thrombin.[1] Emerging research now points towards a promising new application for this drug: as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the current understanding of gabexate mesilate's antiviral potential, focusing on its mechanisms of action, quantitative efficacy data, and the experimental protocols used to evaluate its activity.
Core Antiviral Mechanism: Inhibition of Host Cell Proteases
The primary antiviral activity of this compound stems from its ability to inhibit host cell proteases that are crucial for viral entry and replication. A key target is the Transmembrane Protease Serine 2 (TMPRSS2), a type II transmembrane serine protease expressed in human respiratory epithelium.[2] Many viruses, including influenza viruses and coronaviruses like SARS-CoV-2, rely on TMPRSS2 to cleave and activate their surface glycoproteins, a necessary step for fusion with the host cell membrane and subsequent entry.[2][3] By blocking TMPRSS2, this compound can effectively prevent these viruses from infecting host cells.[3][4]
Targeted Viruses and In Vitro Efficacy
Preclinical studies have demonstrated the antiviral activity of this compound against a range of viruses.
-
Coronaviruses (SARS-CoV-2): this compound has been investigated as a potential therapeutic for COVID-19 due to its ability to inhibit TMPRSS2, which is essential for the activation of the SARS-CoV-2 spike protein.[3][5] While some studies suggest its potential, others indicate that its efficacy in inhibiting viral entry might be less potent compared to related compounds like nafamostat (B1217035) and camostat.[4][5]
-
Influenza Viruses: Research has shown that this compound can inhibit influenza A and B viruses in vitro in Madin-Darby Canine Kidney (MDCK) cells and human tracheal epithelial cells.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro antiviral efficacy of this compound. It is important to note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are key parameters used to measure the potency of an antiviral drug.[6]
| Virus | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Influenza A | MDCK, Human Tracheal Epithelial Cells | Not Specified | Not Specified | [4] |
| Influenza B | MDCK, Human Tracheal Epithelial Cells | Not Specified | Not Specified | [4] |
| SARS-CoV-2 | Not Specified | Pseudoparticle Entry Assay | No significant activity observed | [5] |
Note: The available literature provides limited specific IC50/EC50 values for this compound's antiviral activity. Further targeted in vitro studies are required to establish a more comprehensive quantitative profile.
Beyond Direct Antiviral Effects: Modulation of the Inflammatory Response
In addition to its direct antiviral action, this compound exhibits potent anti-inflammatory properties that can be beneficial in the context of viral infections. Severe viral illnesses are often characterized by a "cytokine storm," an excessive and uncontrolled release of pro-inflammatory cytokines that leads to tissue damage. This compound has been shown to suppress the production of inflammatory cytokines such as TNF-alpha, interleukin-6 (IL-6), and macrophage inflammatory protein-2.[7][8] This effect is achieved by inhibiting the activation of key transcription factors like nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1).[8] In a murine model of influenza pneumonia, this compound treatment led to a significant reduction in intrapulmonary levels of IL-6 and macrophage inflammatory protein-2, resulting in milder pathological changes in the lungs.[7]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the antiviral potential of this compound.
1. Pseudoparticle Entry Assay (for SARS-CoV-2)
This assay is used to specifically measure the ability of a compound to inhibit the entry of SARS-CoV-2 into host cells, mediated by the spike protein.
-
Cell Culture: Caco-2 cells are a commonly used cell line for this assay as they endogenously express ACE2 and TMPRSS2.
-
Pseudoparticle Production: Lentiviral particles are engineered to express the SARS-CoV-2 spike protein on their surface and contain a reporter gene, such as luciferase.
-
Inhibition Assay:
-
Caco-2 cells are seeded in 96-well plates.
-
The cells are pre-incubated with varying concentrations of this compound for 1 hour.
-
Lentiviral pseudoparticles carrying the spike protein are then added to the cells.
-
After a defined incubation period (e.g., 48-72 hours), the cells are lysed.
-
Luciferase activity in the cell lysates is measured to quantify the extent of viral entry.
-
-
Data Analysis: The reduction in luciferase activity in the presence of the inhibitor, compared to a control, is used to determine the inhibitory concentration.
2. In Vivo Murine Model of Influenza Pneumonia
This animal model is used to assess the in vivo efficacy of this compound in a living organism.
-
Animal Model: CBA mice are a suitable strain for this model.
-
Virus Infection: Mice are intranasally inoculated with a sublethal dose of influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)).
-
Drug Administration: this compound is administered to the mice, for example, via intraperitoneal injection, at a specified dosage and frequency (e.g., 10 mg/kg twice daily for 5 days), starting from day 0 post-infection.
-
Outcome Measures:
-
Survival Rate: Monitored daily for a defined period (e.g., 21 days).
-
Viral Titer in Lungs: Lungs are harvested at specific time points post-infection, homogenized, and the viral load is quantified using a plaque assay on MDCK cells.
-
Cytokine Levels in Lungs: Lung homogenates are analyzed for the concentration of inflammatory cytokines (e.g., IL-6, MIP-2) using ELISA.
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation and tissue damage.
-
Visualizations
Signaling Pathway: this compound's Dual Antiviral and Anti-inflammatory Mechanism
Caption: Dual action of this compound.
Experimental Workflow: In Vivo Murine Influenza Model
Caption: Murine model experimental workflow.
Future Directions and Conclusion
This compound presents a compelling case as a repurposed antiviral drug, primarily due to its established safety profile and its dual mechanism of action that targets both viral entry and the host's inflammatory response. However, several key areas require further investigation. More robust in vitro studies are needed to determine the specific IC50 and EC50 values against a wider range of viruses. Additionally, well-designed clinical trials are essential to evaluate its efficacy in human patients with viral infections. The potential for synergistic effects when combined with other antiviral agents is another promising avenue for future research.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatments for COVID-19: emerging drugs against the coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of TMPRSS2 Inhibitors from Virtual Screening as a Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses influenza pneumonia in mice through inhibition of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gabexate Mesilate in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabexate Mesilate is a synthetic, competitive, and reversible inhibitor of serine proteases.[1] It targets a range of enzymes crucial in physiological and pathological processes, including digestion, coagulation, fibrinolysis, and inflammation.[2] These application notes provide detailed protocols for in vitro enzyme assays to characterize the inhibitory activity of this compound against key serine proteases.
Mechanism of Action
This compound functions by binding to the active site of serine proteases, thereby preventing the binding and cleavage of their natural substrates.[1] This inhibitory action is central to its therapeutic applications in conditions such as acute pancreatitis and disseminated intravascular coagulation (DIC).[3]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against various serine proteases has been quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values are summarized in the table below.
| Enzyme | Species/Source | Inhibitor Potency (IC50) | Inhibition Constant (Ki) |
| Trypsin | Bovine | 9.4 µM[4] | 2.6 µM[5] |
| 0.19 µM[6] | |||
| Plasmin | Human | 30 µM[4] | 1.6 µM[5] |
| Plasma Kallikrein | Porcine | 41 µM[4] | 0.2 µM[5] |
| Thrombin | Human | 110 µM[4] | 0.97 µM[5] |
| Bovine | 1.4 µM[5] | ||
| Factor Xa | Human | 8.5 µM[5] | |
| Bovine | 2.1 µM[5] | ||
| Urokinase | Human | 1.3 µM[5] |
Experimental Protocols
Herein are detailed protocols for chromogenic and fluorogenic in vitro enzyme assays to assess the inhibitory effect of this compound.
Protocol 1: Chromogenic Trypsin Inhibition Assay
This protocol is adapted for a 96-well plate format and utilizes a p-nitroanilide (pNA) based substrate.
Materials:
-
Bovine Trypsin
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
Dissolve L-BAPNA in DMSO to create a stock solution (e.g., 100 mM) and dilute further in Tris-HCl buffer to the desired working concentration.
-
Dissolve bovine trypsin in ice-cold 1 mM HCl.
-
-
Assay Protocol:
-
Add 20 µL of the this compound dilutions or buffer (for control) to the wells of the 96-well plate.
-
Add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the trypsin solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the L-BAPNA solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol 2: Fluorogenic Plasmin Inhibition Assay
This protocol utilizes a fluorogenic substrate for sensitive detection of plasmin activity.
Materials:
-
Human Plasmin
-
This compound
-
Fluorogenic plasmin substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin, AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~360/450 nm)
Procedure:
-
Prepare Reagents:
-
Prepare this compound stock and dilutions as described in Protocol 1.
-
Dissolve the fluorogenic plasmin substrate in DMSO to create a stock solution and dilute to the working concentration in Assay Buffer.
-
Reconstitute human plasmin in the appropriate buffer as per the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 20 µL of this compound dilutions or buffer to the wells.
-
Add 160 µL of Assay Buffer.
-
Add 10 µL of the plasmin solution and incubate for 15 minutes at 37°C.
-
Start the reaction by adding 10 µL of the fluorogenic substrate solution.
-
Measure the fluorescence intensity kinetically for 30 minutes.
-
-
Data Analysis:
-
Determine the reaction rate from the linear phase of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
Role of Trypsin in Acute Pancreatitis and Inhibition by this compound
Premature activation of trypsinogen (B12293085) to trypsin within pancreatic acinar cells is a critical initiating event in acute pancreatitis. Active trypsin then triggers a cascade of digestive enzyme activation, leading to autodigestion of the pancreas and a subsequent inflammatory response. This compound directly inhibits trypsin, thereby interrupting this pathological cascade.
Caption: Role of Trypsin in Pancreatitis and Inhibition by this compound.
This compound Inhibition of the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Key serine proteases in this cascade, including thrombin, plasmin, and kallikrein, are targets of this compound. By inhibiting these enzymes, this compound exerts its anticoagulant and profibrinolytic effects.
Caption: Inhibition of the Coagulation Cascade by this compound.
General Experimental Workflow for In Vitro Enzyme Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory potential of this compound against a target serine protease.
Caption: General Workflow for In Vitro Enzyme Inhibition Assay.
References
Application Notes and Protocols for the Use of Gabexate Mesilate in Animal Models of Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabexate (B1204611) mesilate, a synthetic serine protease inhibitor, has been investigated for its therapeutic potential in acute pancreatitis. Its mechanism of action is centered on the inhibition of key enzymes like trypsin, chymotrypsin, and kallikrein, which are involved in the inflammatory cascade and autodigestion of the pancreas characteristic of this disease.[1][2] Furthermore, gabexate mesilate has been shown to modulate inflammatory responses, in part by suppressing the activation of nuclear factor-kappaB (NF-κB), a critical regulator of pro-inflammatory cytokine production.[3][4] Animal models are indispensable tools for preclinical evaluation of therapeutic agents like this compound, allowing for the investigation of its efficacy and mechanism of action in a controlled setting.
This document provides detailed application notes and protocols for the use of this compound in various animal models of pancreatitis, based on findings from multiple preclinical studies.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data from various studies, showcasing the effects of this compound on key biochemical and physiological parameters in different animal models of pancreatitis.
Table 1: Effects of this compound in a Rat Model of Cerulein-Induced Pancreatitis
| Parameter | Control (Cerulein Alone) | This compound (50 mg/kg/h) + Cerulein | Reference |
| Serum Amylase | Increased | Significantly Prevented Increase | [5] |
| Pancreatic Edema | Present | Significantly Prevented | [5] |
| Lactic Dehydrogenase (LDH) Discharge (in vitro) | Increased | Significantly Reduced | [5] |
| Cathepsin B Leakage from Lysosomes (in vitro) | Present | Inhibited | [5] |
Table 2: Effects of this compound in a Rat Model of Cerulein and Lipopolysaccharide (LPS)-Induced Pancreatitis
| Parameter | Control (Cerulein + LPS) | This compound (1 mg/kg/h) + Cerulein + LPS | This compound (10 mg/kg/h) + Cerulein + LPS | Reference |
| Serum Lipase Levels | Elevated | Significantly Decreased | Significantly Decreased | [6] |
| Pancreatic Microcirculation (Flow Velocity) | Decreased | Improved | Improved | [6] |
| Leukocyte Sticking in Pancreatic Microcirculation | Increased | Reduced | Reduced | [6] |
| Lung Edema | Severe | Significantly Lessened | Significantly Lessened | [6] |
Table 3: Effects of this compound in a Rat Model of Sodium Taurodeoxycholate-Induced Acute Necrotizing Pancreatitis
| Parameter | Control (Saline) | This compound (2 mg/kg/h) - Pre-treatment | This compound (2 mg/kg/h) - Post-treatment | Reference |
| Serum Amylase | Elevated | Significantly Reduced | Significantly Reduced | [7][8] |
| Serum Lipase | Elevated | Significantly Reduced | Significantly Reduced | [7][8] |
| Serum Tumor Necrosis Factor-α (TNF-α) | Elevated | Significantly Reduced | Significantly Reduced | [7][8] |
| Serum Interleukin-6 (IL-6) | Elevated | Significantly Reduced | Significantly Reduced | [7][8] |
| Serum Interleukin-10 (IL-10) | - | Significantly Increased | - | [7][8] |
| Pancreatic Histopathology Score | Severe | Significantly Improved | Significantly Improved | [7][8] |
| Mean Arterial Pressure Reduction | Significant | Significantly Improved | Significantly Improved | [7][8] |
| Ascites Volume | Increased | Significantly Improved | Significantly Improved | [7][8] |
| Pancreatic Wet Weight/Body Weight Ratio | Increased | Significantly Improved | Significantly Improved | [7][8] |
Table 4: Effects of this compound in a Dog Model of Sodium Taurocholate-Induced Acute Necrotizing Pancreatitis
| Parameter | Control (No Treatment) | This compound (5 mg/kg/h) - Intravenous | This compound (5 mg/kg/h) - Intra-arterial | Reference |
| Serum Amylase | High | Significantly Lower | Significantly Lower | [9] |
| Serum Lipase | High | Significantly Lower | Significantly Lower | [9] |
| Pancreatic Parenchyma Necrosis | 36.1% | 25.3% | 19.5% (Significantly Improved) | [9] |
| This compound Concentration in Pancreas | - | - | 32 times higher than intravenous | [9] |
Experimental Protocols
Below are detailed methodologies for inducing pancreatitis in animal models and the subsequent administration of this compound as a therapeutic agent.
Protocol 1: Cerulein-Induced Acute Pancreatitis in Rats
This model induces a mild, edematous pancreatitis, which is useful for studying the early inflammatory events.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Cerulein (or its analogue caerulein)
-
This compound
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Equipment for intravenous or intraperitoneal injections
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.
-
Induction of Pancreatitis:
-
Anesthetize the rats.
-
Induce pancreatitis by administering supramaximal doses of cerulein. A common protocol involves hourly intraperitoneal (i.p.) injections of cerulein (50 µg/kg) for a total of 4-6 hours.[6] Alternatively, a continuous intravenous (i.v.) infusion of cerulein (5 µg/kg/h) for 6 hours can be used.
-
-
This compound Administration:
-
This compound can be administered as a prophylactic or therapeutic agent.
-
Prophylactic Administration: Begin a continuous i.v. infusion of this compound (e.g., 50 mg/kg/h) prior to the first cerulein injection.[5]
-
Therapeutic Administration: For a model mimicking a septic challenge, lipopolysaccharide (LPS) (10 mg/kg) can be injected intraperitoneally after the cerulein injections. This compound can then be infused intravenously at varying doses (e.g., 0.01, 0.1, 1, or 10 mg/kg/h) starting 6 hours after the initiation of pancreatitis induction.[6]
-
-
Sample Collection and Analysis:
-
At the end of the experimental period, euthanize the animals under deep anesthesia.
-
Collect blood via cardiac puncture for the analysis of serum amylase and lipase.
-
Excise the pancreas for histopathological examination (e.g., edema, inflammation, necrosis) and measurement of wet weight.
-
Other organs, such as the lungs, can be collected to assess for distant organ injury.[6]
-
Protocol 2: Sodium Taurocholate-Induced Severe Acute Pancreatitis in Rats
This model induces a more severe, necrotizing pancreatitis, which better reflects the clinical severity of the disease in some human cases.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Sodium taurocholate (or sodium taurodeoxycholate)
-
This compound
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for laparotomy
-
Cannula for retrograde ductal infusion
Procedure:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the animals and perform a midline laparotomy to expose the duodenum and pancreas.
-
-
Induction of Pancreatitis:
-
Identify the common bile duct.
-
Temporarily occlude the bile duct near the liver to prevent reflux.
-
Cannulate the common bile duct at the duodenal papilla and perform a retrograde infusion of sodium taurocholate (e.g., 3-5% solution) into the pancreatic duct.[7][8]
-
After the infusion, remove the cannula and the occlusion, and close the abdominal incision.
-
-
This compound Administration:
-
Monitoring and Sample Collection:
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Pancreatitis and this compound Intervention
The following diagram illustrates the central role of protease activation and the subsequent inflammatory cascade in the pathogenesis of acute pancreatitis, and the points of intervention by this compound.
Caption: Pathogenesis of acute pancreatitis and inhibitory effects of this compound.
General Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model of pancreatitis.
Caption: A generalized workflow for in vivo studies of this compound in pancreatitis.
References
- 1. This compound in human acute pancreatitis. German Pancreatitis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Serine Protease Inhibitor, this compound, Prevents Nuclear Factor-κB Activation and Increases TNF-α-Mediated Apoptosis in Human Pancreatic Cancer Cells | CiNii Research [cir.nii.ac.jp]
- 3. Synthetic serine protease inhibitor, this compound, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Factor-κB in Pancreatitis: Jack-of-All-Trades, But Which One Is More Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection by this compound (FOY) of the exocrine pancreas in rats with acute pancreatitis induced by a supramaximal dose of caerulein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves pancreatic microcirculation and reduces lung edema in a rat model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on serum inflammatory cytokines in rats with acute necrotizing pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. The effect of this compound on pancreatic and hepatic microcirculation in acute experimental pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Gabexate Mesilate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous use of Gabexate (B1204611) Mesilate in rat models, with a focus on its application in experimental acute pancreatitis and other inflammatory conditions.
Gabexate mesilate is a synthetic serine protease inhibitor that has been investigated for its therapeutic potential in conditions characterized by excessive protease activity and inflammation. Its use in preclinical rat models is crucial for understanding its mechanism of action and evaluating its efficacy.
Quantitative Data: Intravenous Dosing Regimens in Rats
The following table summarizes various intravenous dosing regimens of this compound that have been used in published research studies in rats.
| Dose | Route of Administration | Duration | Rat Model | Key Findings |
| 2 mg/kg/h | Intravenous (i.v.) | Continuous | Acute necrotizing pancreatitis (sodium taurodeoxycholate-induced) | Significantly reduced serum amylase, lipase (B570770), TNF-α, and IL-6 levels.[1] |
| 0.01, 0.1, 1, 10 mg/kg/h | Intravenous (i.v.) | Continuous | Severe acute pancreatitis (caerulein and glycodeoxycholic acid-induced) | Improved pancreatic and hepatic microcirculation at 1-10 mg/kg/hr.[2] |
| 0.01, 0.1, 1, 10 mg/kg/h | Intravenous (i.v.) | Continuous | Acute pancreatitis with septic challenge (cerulein and LPS-induced) | Significantly improved pathologic criteria and decreased serum lipase at 1 and 10 mg/kg/h.[3] |
| 5 mg/kg/hr | Intravenous (i.v.) | Continuous | Acute necrotizing pancreatitis (Na-taurocholate-induced) in dogs (relevant for mammalian studies) | Reduced serum amylase and lipase levels.[4] |
| 50 mg/kg/h | Intravenous (i.v.) | Continuous | Acute pancreatitis (supramaximal dose of caerulein-induced) | Prevented the increase in serum amylase and pancreatic edema.[5] |
| 10 mg/kg/h | Intravenous (i.v.) | Continuous for 8.5 h | Endotoxemia (LPS-induced) | Attenuated lung, liver, and kidney dysfunction and consumptive coagulopathy.[6] |
| 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Endotoxin-induced pulmonary vascular injury | Significantly inhibited the increase in pulmonary vascular permeability.[7] |
| 10 or 20 mg/kg | Intraperitoneal (i.p.) | Single dose | Compression-induced spinal cord injury | Reduced motor disturbances and accumulation of leukocytes. |
| 20 mg/kg | Intraperitoneal (i.p.) | Daily | Neuropathic pain (spinal nerve ligation) | Attenuated the development of mechanical allodynia. |
Experimental Protocols
Caerulein-Induced Acute Pancreatitis Model
This model mimics a mild, edematous form of acute pancreatitis.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Caerulein (B1668201) (or Ceruletide)
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Infusion pump
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment with free access to food and water. Fast the animals for 12-18 hours before the induction of pancreatitis, with continued access to water.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
-
Catheterization: Surgically place a catheter in the jugular vein for intravenous administration of this compound or vehicle.
-
Induction of Pancreatitis: Induce acute pancreatitis by administering supramaximal doses of caerulein. A common protocol involves four intramuscular injections of caerulein (50 µg/kg) at 1-hour intervals.[3]
-
This compound Administration: Begin the intravenous infusion of this compound at the desired dose (e.g., 1 or 10 mg/kg/h) either before or after the induction of pancreatitis, as per the study design.[3] A control group should receive an equivalent volume of saline.
-
Monitoring and Sample Collection: Monitor the animals for the duration of the experiment. At the end of the study period (e.g., 6-12 hours post-induction), collect blood samples for biochemical analysis (amylase, lipase, inflammatory cytokines) and euthanize the animals to collect the pancreas for histological examination.
Sodium Taurodeoxycholate-Induced Acute Necrotizing Pancreatitis Model
This model induces a more severe, necrotizing form of acute pancreatitis.
Materials:
-
Male Wistar rats (250-300 g)
-
Sodium taurodeoxycholate (B1243834) (e.g., 5% solution)
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthetic agent
-
Infusion pump
-
Surgical instruments
Procedure:
-
Animal Preparation and Anesthesia: Follow the same initial steps as for the caerulein-induced model.
-
Surgical Procedure: Perform a midline laparotomy to expose the duodenum and pancreas.
-
Ductal Infusion: Gently cannulate the common bile duct at the duodenal papilla. Temporarily clamp the hepatic duct.
-
Induction of Pancreatitis: Infuse a solution of sodium taurodeoxycholate into the pancreatobiliary duct in a retrograde manner.[1]
-
This compound Administration: Administer this compound via a previously placed intravenous catheter (e.g., in the femoral or jugular vein) as a continuous infusion (e.g., 2 mg/kg/h).[1] The administration can start before or immediately after the induction of pancreatitis.
-
Closure and Recovery: After the infusion, remove the cannula and clamp, and close the abdominal incision. Allow the animal to recover from anesthesia.
-
Post-operative Care and Analysis: Provide post-operative care as required. At a predetermined time point (e.g., 5 hours post-induction), collect blood and pancreatic tissue for analysis as described in the previous protocol.[1]
Visualizations
Experimental Workflow for this compound in Acute Pancreatitis Rat Model
Caption: Experimental workflow for inducing and treating acute pancreatitis in rats.
Hypothesized Signaling Pathway of this compound in Acute Pancreatitis
References
- 1. This compound improves pancreatic microcirculation and reduces lung edema in a rat model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on pancreatic and hepatic microcirculation in acute experimental pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pgcardiologiausp.com.br [pgcardiologiausp.com.br]
- 4. This compound, a synthetic protease inhibitor, attenuates carbon tetrachloride-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a synthetic protease inhibitor, prevents compression-induced spinal cord injury by inhibiting activation of leukocytes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of synthetic protease inhibitor this compound on attenuation of coagulant activity and cytokine release in a rat model of islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on serum inflammatory cytokines in rats with acute necrotizing pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Gabexate Mesilate in Primary Cell Culture: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of Gabexate (B1204611) Mesilate in primary cell culture. Gabexate Mesilate, a synthetic serine protease inhibitor, offers a potent tool for investigating cellular processes involving inflammation, coagulation, and tissue injury.
Introduction
This compound is a broad-spectrum serine protease inhibitor. Its mechanism of action involves the competitive and reversible inhibition of various key proteolytic enzymes, including trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[1] By blocking the activity of these enzymes, this compound can modulate critical physiological and pathological processes such as inflammation, coagulation, and cellular activation.[1] In the context of primary cell culture, this compound is particularly valuable for studying inflammatory responses and protease-mediated cell signaling. Notably, it has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), key transcription factors in the inflammatory cascade.[2]
Mechanism of Action: Inhibition of Inflammatory Signaling
This compound exerts its anti-inflammatory effects primarily by interfering with the NF-κB signaling pathway. In primary human monocytes, it has been demonstrated to inhibit the degradation of IκBα, the inhibitory subunit of NF-κB.[2] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, such as tumor necrosis factor-alpha (TNF-α).[2][3]
Applications in Primary Cell Culture
This compound can be utilized in various primary cell culture models to investigate its therapeutic potential and underlying mechanisms in inflammatory and fibrotic conditions.
Primary Human Monocytes
Primary human monocytes are crucial for studying inflammatory responses. This compound has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production in these cells.[2][3]
Primary Pancreatic Acinar Cells
In models of pancreatitis, this compound has demonstrated protective effects on pancreatic acinar cells, suggesting its utility in studying the pathophysiology of this disease at a cellular level.[4]
Primary Hepatic Stellate Cells
Hepatic stellate cells (HSCs) play a key role in liver fibrosis. While direct studies on this compound in primary HSCs are limited, its known anti-inflammatory and anti-protease activities make it a candidate for investigating the modulation of HSC activation and fibrogenesis.
Primary Endothelial Cells
High concentrations of this compound have been reported to cause injury to porcine aortic endothelial cells.[5] This highlights the importance of dose-response studies when investigating its effects on endothelial function and vascular inflammation in primary endothelial cell cultures.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various cell types based on available literature. This data can serve as a starting point for designing experiments in primary cell cultures.
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Primary Human Monocytes | 10⁻⁸ M | Not Specified | Inhibition of endotoxin-stimulated TNF-α production. | [3] |
| Primary Human Monocytes | 10⁻⁴ to 10⁻³ M | Not Specified | Inhibition of granulocyte elastase release and leukocyte aggregation. | [3] |
| Porcine Aortic Endothelial Cells | 0.5 - 5.0 mM | Not Specified | Dose-dependent decrease in cell viability. | [5] |
| PANC-1 (Pancreatic Cancer Cell Line) | 100 µM | Not Specified | 30% decrease in invasion. | [6] |
| PANC-1 (Pancreatic Cancer Cell Line) | 1 mM | Not Specified | Decrease in cell vitality similar to 250 µM Gemcitabine. | [6] |
Note: Concentrations and effects can vary depending on the specific primary cell type, donor variability, and experimental conditions.
Experimental Protocols
The following are generalized protocols for the application of this compound in primary cell culture. It is crucial to optimize these protocols for your specific cell type and experimental goals.
Protocol 1: Inhibition of LPS-Induced TNF-α Production in Primary Human Monocytes
1. Isolation and Culture of Primary Human Monocytes:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a T75 flask.
-
After 2 hours of incubation at 37°C and 5% CO₂, non-adherent cells are removed, and the adherent monocytes are washed with phosphate-buffered saline (PBS).
-
Culture the purified monocytes in fresh medium.
2. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile, nuclease-free water or DMSO to prepare a stock solution (e.g., 100 mM).
-
Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3. Treatment with this compound and LPS Stimulation:
-
Seed the primary monocytes in a 24-well plate at a density of 1 x 10⁶ cells/well.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻³ M) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours. Include appropriate controls (untreated cells, cells treated with this compound alone, and cells treated with LPS alone).
4. Measurement of TNF-α Production:
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
-
Analyze the dose-dependent effect of this compound on LPS-induced TNF-α production.
Protocol 2: Assessment of this compound's Effect on Primary Hepatic Stellate Cell Activation
1. Isolation and Culture of Primary Hepatic Stellate Cells (HSCs):
-
Isolate primary HSCs from rodent or human liver tissue using a two-step collagenase-pronase perfusion method followed by density gradient centrifugation.
-
Culture the quiescent HSCs on uncoated plastic dishes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin to induce activation (transdifferentiation into myofibroblast-like cells).
2. Treatment with this compound:
-
On day 2 or 3 of culture (during the process of activation), treat the HSCs with a range of concentrations of this compound (e.g., 1 µM to 100 µM).
-
Maintain the treatment for 24-72 hours, replacing the medium with fresh this compound-containing medium every 24 hours.
3. Assessment of HSC Activation Markers:
-
Immunofluorescence: Stain the cells for α-smooth muscle actin (α-SMA), a key marker of HSC activation.
-
Western Blotting: Analyze the protein expression levels of α-SMA and collagen type I.
-
RT-qPCR: Measure the mRNA expression of profibrotic genes such as ACTA2 (α-SMA), COL1A1 (collagen type I), and TIMP1.
4. Data Analysis:
-
Quantify the changes in the expression of activation markers in response to this compound treatment to determine its anti-fibrotic potential.
Conclusion
This compound is a valuable pharmacological tool for investigating protease-driven cellular processes in primary cell culture. Its ability to inhibit key inflammatory pathways makes it particularly relevant for studies on immune cells, pancreatic cells, and hepatic stellate cells. The protocols and data provided herein serve as a comprehensive guide for researchers to design and execute robust experiments to explore the multifaceted effects of this compound at the cellular level. As with any in vitro study, careful optimization of concentrations and incubation times for each specific primary cell type is essential for obtaining meaningful and reproducible results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic protease inhibitor, attenuates endotoxin-induced pulmonary vascular injury by inhibiting tumor necrosis factor production by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection by this compound (FOY) of the exocrine pancreas in rats with acute pancreatitis induced by a supramaximal dose of caerulein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of this compound-induced cell injury in porcine aorta endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Gabexate Mesilate for the Prevention of Coagulation in Blood Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabexate mesilate is a synthetic, broad-spectrum serine protease inhibitor.[1][2] Clinically, it is utilized in the management of conditions such as acute pancreatitis and disseminated intravascular coagulation (DIC) due to its ability to inhibit key enzymes in the coagulation and inflammatory pathways.[1][2] Its targets include thrombin, Factor Xa (FXa), plasmin, and kallikrein.[1][2] These properties suggest its potential as an anticoagulant for the in vitro preservation of blood samples for research and diagnostic purposes, offering an alternative to conventional anticoagulants like heparin, EDTA, and citrate. This document provides an overview of its mechanism, protocols for its use, and comparative data.
Mechanism of Action
This compound functions by binding to the active sites of serine proteases, thereby neutralizing their enzymatic activity.[1][2] In the context of blood coagulation, it inhibits key proteases of the coagulation cascade, primarily thrombin (Factor IIa) and Factor Xa. By inhibiting these enzymes, this compound effectively blocks the final common pathway of coagulation, preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.
Caption: Mechanism of this compound in the Coagulation Cascade.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound.
Table 1: In Vitro Effective Concentrations
| Parameter | Concentration | Source |
| Inhibition of Granulocyte Elastase Release | 100 µM - 1 mM (10⁻⁴ to 10⁻³ M) | [1] |
| Inhibition of Leukocyte Aggregation | 100 µM - 1 mM (10⁻⁴ to 10⁻³ M) | [1] |
| Inhibition of TNF-α Production by Monocytes | 10 nM (10⁻⁸ M) | [1] |
| IC₅₀ for Serine Protease Inhibition | 0.19 µM | [3] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| DMSO | 83 mg/mL (approx. 199 mM) | [3] |
| Ethanol | 83 mg/mL | [3] |
| Water | 12 mg/mL | [3] |
Table 3: Comparison with Heparin
| Feature | This compound | Heparin | Source |
| Primary Target | Serine Proteases (Thrombin, FXa) | Antithrombin III (indirectly inhibits Thrombin, FXa) | [1][4] |
| Use in Bleeding Risk Patients | May be more successful in patients with bleeding diathesis | Standard anticoagulant, requires careful monitoring | [5] |
| Effect on Lipids | No particular effect on lipids | Induces considerable lipolytic activity | [6] |
| Heparin Responsiveness | Increases individual heparin responsiveness | N/A | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution for subsequent use in anticoagulation of blood samples.
Materials:
-
This compound powder (MW: 417.48 g/mol )
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Determine the desired stock concentration (e.g., 100 mM).
-
Calculate the mass of this compound required. For a 1 mL of 100 mM stock in water: 0.1 mol/L * 0.001 L * 417.48 g/mol = 0.0417 g = 41.7 mg. Note: Solubility in water is limited (12 mg/mL). For higher concentrations, use DMSO.
-
Accurately weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of sterile water or DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[3]
Caption: Workflow for this compound Stock Solution Preparation.
Protocol 2: Anticoagulation of Whole Blood Samples
This protocol provides a general guideline for using this compound to prevent coagulation in freshly drawn blood samples. Note: The optimal concentration of this compound for anticoagulation of whole blood for specific downstream applications has not been definitively established in the literature. Therefore, the following concentrations are suggested as a starting point for optimization.
Materials:
-
This compound stock solution (from Protocol 1)
-
Blood collection tubes (e.g., polypropylene (B1209903) tubes)
-
Freshly drawn whole blood
-
Pipettes
Procedure:
-
Determine Target Concentration: Based on in vitro studies inhibiting leukocyte function, a starting concentration range of 100 µM to 1 mM in the final blood volume is recommended for initial testing.
-
Prepare Tubes:
-
Calculate the volume of stock solution needed to achieve the target concentration in the final blood volume. For example, to achieve a 1 mM final concentration in 2 mL of blood using a 100 mM stock: (1 mM * 2 mL) / 100 mM = 0.02 mL = 20 µL.
-
Pipette the calculated volume of this compound stock solution into the bottom of the collection tube.
-
-
Blood Collection:
-
Collect the blood sample using standard phlebotomy techniques.
-
Immediately transfer the blood into the prepared tube containing this compound.
-
-
Mixing:
-
Cap the tube securely.
-
Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant. Do not shake vigorously as this can cause hemolysis.
-
-
Processing:
-
The anticoagulated blood can now be used for downstream applications (e.g., plasma separation by centrifugation, cell isolation).
-
For plasma preparation, centrifuge the sample according to your standard laboratory protocol (e.g., 1500 x g for 15 minutes at 4°C).
-
Optimization:
-
It is crucial to validate the efficacy of this compound for your specific application.
-
Perform a dose-response experiment by testing a range of final concentrations (e.g., 10 µM, 100 µM, 500 µM, 1 mM, 5 mM) to determine the minimum concentration required to prevent clotting for the desired time period.
-
Compare the results of your target analytes in this compound-treated samples with those from standard anticoagulants like EDTA or heparin to assess for any interference or altered stability.
Concluding Remarks
This compound presents a compelling profile as an in vitro anticoagulant due to its direct inhibition of key coagulation proteases. Its potential advantages, such as reduced impact on lipid metabolism compared to heparin, make it a candidate for specific research applications. However, researchers should be aware that its use as a routine laboratory anticoagulant is not as well-established as EDTA or heparin. Therefore, thorough validation and optimization are essential to ensure sample integrity and the accuracy of experimental results.
References
- 1. This compound, a synthetic protease inhibitor, attenuates endotoxin-induced pulmonary vascular injury by inhibiting tumor necrosis factor production by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound and antithrombin III for intraoperative anticoagulation in heparin pretreated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gabexate as a therapy for disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nochs.testcatalog.org [nochs.testcatalog.org]
Application Notes and Protocols for Gabexate Mesilate in Experimental Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Gabexate (B1204611) Mesilate, a synthetic serine protease inhibitor, in preclinical models of liver injury. The following sections detail its mechanism of action, provide established experimental protocols, and summarize key quantitative findings to guide researchers in their study design and execution.
Introduction
Gabexate Mesilate is a broad-spectrum serine protease inhibitor that has demonstrated protective effects in various models of acute organ injury. In the context of liver injury, its therapeutic potential stems from its ability to mitigate inflammation, reduce leukocyte activation, and inhibit key signaling pathways involved in hepatocellular damage.[1][2] This document outlines protocols for two common liver injury models: Ischemia/Reperfusion (I/R) and Carbon Tetrachloride (CCl4)-induced hepatotoxicity.
Mechanism of Action
This compound exerts its hepatoprotective effects through several mechanisms:
-
Inhibition of Leukocyte Activation: It reduces the activation and infiltration of leukocytes, key mediators of inflammation and tissue damage in I/R injury.[2]
-
Suppression of Pro-inflammatory Cytokines: this compound significantly decreases the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8).[1][2]
-
Modulation of Signaling Pathways: It inhibits the activation of critical transcription factors, Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1), which regulate the expression of genes involved in inflammation and apoptosis.[3] This is achieved, in part, by preventing the degradation of the inhibitory protein IκBα and inhibiting the activation of mitogen-activated protein kinase (MAPK) pathways.[3]
Data Summary
The following tables summarize the quantitative effects of this compound in preclinical rat models of liver injury.
Table 1: Effect of this compound on Serum Transaminase Levels
| Liver Injury Model | Animal Model | Treatment Protocol | ALT (U/L) | AST (U/L) | Reference |
| Ischemia/Reperfusion | Male Wistar Rats | 10 mg/kg/hr IV | Significantly Inhibited Increase | Significantly Inhibited Increase | [2] |
| CCl4-Induced | Male Sprague-Dawley Rats | Not Specified | Significantly Decreased | Significantly Decreased | [1] |
| Thioacetamide-Induced | Male Sprague-Dawley Rats | 50 mg/kg IP | Significantly Decreased | Not Reported | [4] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines
| Liver Injury Model | Animal Model | Treatment Protocol | TNF-α | IL-1β | IL-8 | Reference |
| Ischemia/Reperfusion | Male Wistar Rats | 10 mg/kg/hr IV | Significantly Inhibited Increase | Not Reported | Significantly Inhibited Increase | [2] |
| CCl4-Induced | Male Sprague-Dawley Rats | Not Specified | Significantly Decreased | Significantly Decreased | Not Reported | [1] |
Experimental Protocols
Ischemia/Reperfusion (I/R)-Induced Liver Injury Model
This protocol describes the induction of hepatic I/R injury in rats and the administration of this compound.
Materials:
-
Male Wistar rats (220-280 g)
-
This compound
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments
-
Microvascular clamps
-
Saline
Procedure:
-
Animal Preparation: Anesthetize the rats and perform a midline laparotomy to expose the liver.
-
Ischemia Induction: Isolate the portal triad (B1167595) (hepatic artery, portal vein, and bile duct) supplying the median and left lateral liver lobes. Apply a microvascular clamp to induce ischemia for 60 minutes.
-
This compound Administration: Immediately before inducing ischemia, begin a continuous intravenous infusion of this compound at a dose of 10 mg/kg/hr.[2] The control group should receive a saline infusion.
-
Reperfusion: After 60 minutes of ischemia, remove the clamp to initiate reperfusion.
-
Sample Collection: At designated time points post-reperfusion (e.g., 12 hours), collect blood samples via cardiac puncture for serum analysis of liver enzymes (ALT, AST). Euthanize the animals and collect liver tissue for histological analysis and measurement of tissue cytokines and myeloperoxidase activity.[2]
Biochemical and Histological Analysis:
-
Serum Transaminases: Measure ALT and AST levels using standard enzymatic assays.
-
Hepatic Cytokines: Homogenize liver tissue and measure TNF-α and IL-8 concentrations using commercially available ELISA kits.
-
Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration by measuring MPO activity in liver homogenates.
-
Histology: Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate hepatocellular necrosis and inflammatory cell infiltration.
Carbon Tetrachloride (CCl4)-Induced Liver Injury Model
This protocol outlines the induction of acute liver injury using CCl4 and treatment with this compound.
Materials:
-
Male Sprague-Dawley rats
-
Carbon Tetrachloride (CCl4)
-
Corn oil
-
This compound
-
Gavage needles
Procedure:
-
Injury Induction: Administer a single dose of CCl4 (e.g., 0.2 ml/100 g body weight) intragastrically.[1] CCl4 should be diluted in a vehicle such as corn oil.
-
This compound Treatment: The timing and route of this compound administration can be varied. For example, it can be administered intraperitoneally or intravenously before or after CCl4 administration.
-
Sample Collection: At 24 hours post-CCl4 administration, collect blood and liver tissue samples as described in the I/R protocol.[1]
-
Survival Studies: For lethal dose studies (e.g., 0.5 ml/100 g CCl4), monitor animal survival over a set period.[1]
Biochemical and Histological Analysis:
-
Serum Transaminases: Measure serum ALT and AST levels.
-
Plasma Cytokines: Measure plasma concentrations of TNF-α and IL-1β using ELISA kits.[1]
-
Histology: Perform H&E staining on liver sections to assess the extent of necrosis and inflammation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the ischemia/reperfusion liver injury model.
Caption: Proposed signaling pathway of this compound in liver injury.
References
- 1. This compound, a synthetic protease inhibitor, attenuates carbon tetrachloride-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic protease inhibitor, reduces ischemia/reperfusion injury of rat liver by inhibiting leukocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of therapeutic effects of this compound on the hepatic encephalopathy in rats with acute and chronic hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gabexate Mesilate for Studying Protease-Activated Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors that are activated by the proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating intracellular signaling cascades. PARs, particularly PAR1 and PAR2, are implicated in a wide range of physiological and pathological processes, including thrombosis, inflammation, pain, and cancer. The study of these receptors often requires tools to modulate the activity of the proteases that activate them.
Gabexate (B1204611) Mesilate is a synthetic, broad-spectrum serine protease inhibitor. It effectively inhibits several key proteases known to activate PARs, including trypsin, thrombin, plasmin, and plasma kallikrein.[1][2] This property makes Gabexate Mesilate a valuable research tool for investigating the roles of these proteases in PAR activation and the subsequent cellular responses. By inhibiting the enzymatic activity required for receptor cleavage, this compound allows researchers to dissect the contribution of specific protease-PAR pathways in various experimental models.
These application notes provide a comprehensive overview of the use of this compound as a tool for studying PARs, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its application in in vitro and in vivo research.
Mechanism of Action
This compound is a competitive inhibitor of serine proteases.[2] It forms a stable, yet reversible, complex with the active site of these enzymes, thereby preventing them from cleaving their natural substrates, including PARs. The primary targets of this compound that are relevant to PAR research are:
-
Thrombin: The main activator of PAR1 and PAR4, playing a crucial role in platelet activation and coagulation.[3][4]
-
Trypsin: The primary activator of PAR2, heavily involved in inflammatory processes.[5][6]
-
Mast Cell Tryptase: Another significant activator of PAR2, particularly in the context of allergic and inflammatory responses.[7]
-
Plasma Kallikrein: An activator of PARs that contributes to inflammation and pain.
-
Plasmin: A protease involved in fibrinolysis that can also cleave and activate PARs.
By inhibiting these proteases, this compound can effectively block the activation of their respective PARs, thus allowing for the study of the downstream consequences of this inhibition. Beyond its direct effects on PAR activation, this compound has also been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB and AP-1, which are key transcription factors in the inflammatory response.[8][9]
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the inhibitory constants (IC50 and Ki) of this compound against key PAR-activating proteases. This data is essential for determining the appropriate concentrations for in vitro experiments.
| Protease | Inhibitory Constant | Reference |
| Trypsin | IC50: 9.4 µM | [1] |
| Thrombin | IC50: 110 µM | [1] |
| Plasmin | IC50: 30 µM | [1] |
| Plasma Kallikrein | IC50: 41 µM | [1] |
| Human Mast Cell Tryptase | Ki: 3.4 nM | [7][10] |
Experimental Protocols
In Vitro Inhibition of Trypsin-Induced PAR2 Activation in Cultured Cells
This protocol describes how to use this compound to inhibit the activation of PAR2 by trypsin in a cell-based assay, using intracellular calcium mobilization as a readout.
Materials:
-
Cells expressing PAR2 (e.g., HT-29, HEK293 with ectopic PAR2 expression)
-
Cell culture medium
-
This compound (soluble in water up to 100 mM)[1]
-
Trypsin
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture PAR2-expressing cells to confluency in a 96-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
This compound Pre-incubation:
-
Prepare a stock solution of this compound in water.
-
Dilute the this compound stock solution in HBSS to various concentrations (e.g., 1 µM, 10 µM, 100 µM). A vehicle control (HBSS alone) should be included.
-
After the dye loading, wash the cells twice with HBSS.
-
Add 100 µL of the different this compound concentrations or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Mobilization:
-
Prepare a solution of trypsin in HBSS at a concentration known to elicit a robust calcium response (this should be determined empirically, but a starting point could be 10-100 nM).
-
Place the 96-well plate in a fluorometric imaging plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., one reading every 1-2 seconds for 2-5 minutes).
-
Establish a stable baseline fluorescence reading for approximately 30 seconds.
-
Add 20 µL of the trypsin solution to each well to initiate PAR2 activation.
-
Continue recording the fluorescence to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the peak intracellular calcium concentration or the area under the curve for each condition.
-
Compare the calcium response in the presence of different concentrations of this compound to the vehicle control to determine the extent of inhibition.
-
In Vivo Inhibition of PAR-Mediated Inflammation in a Murine Model
This protocol provides a general framework for using this compound in a mouse model of inflammation where PAR activation is implicated. The specific model will require optimization.
Materials:
-
Mice (e.g., C57BL/6)
-
Inflammatory stimulus (e.g., carrageenan, complete Freund's adjuvant)
-
This compound
-
Sterile saline
-
Calipers for measuring paw edema (if applicable)
-
Tissue collection and processing reagents (e.g., for histology, cytokine analysis)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Administration:
-
Dissolve this compound in sterile saline.
-
Administer this compound to the mice via an appropriate route. Intraperitoneal (i.p.) injection is a common method. A dose of 10-20 mg/kg has been used in rats.[11] The timing of administration will depend on the experimental design (e.g., 30 minutes before the inflammatory stimulus).
-
A control group should receive an equivalent volume of sterile saline.
-
-
Induction of Inflammation:
-
Induce inflammation according to the specific model. For example, inject a small volume of carrageenan into the paw to induce local edema.
-
-
Assessment of Inflammation:
-
At various time points after the inflammatory stimulus, assess the inflammatory response. This can include:
-
Measuring paw thickness with calipers.
-
Collecting tissue samples for histological analysis of immune cell infiltration.
-
Measuring cytokine levels (e.g., TNF-α, IL-6) in tissue homogenates or plasma using ELISA.
-
-
-
Data Analysis:
-
Compare the inflammatory parameters between the this compound-treated group and the control group to determine the effect of protease inhibition on the inflammatory response.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: PAR1 Signaling Pathway and Site of this compound Inhibition.
Caption: PAR2 Signaling Pathway and Site of this compound Inhibition.
Caption: Experimental Workflow for In Vitro PAR2 Inhibition Assay.
Conclusion
This compound serves as a potent and versatile tool for researchers studying the complex roles of protease-activated receptors. Its broad-spectrum inhibitory activity against key PAR-activating proteases, coupled with its demonstrated efficacy in both in vitro and in vivo models, makes it an invaluable reagent for elucidating the mechanisms of PAR signaling in health and disease. The protocols and data provided herein offer a solid foundation for the successful application of this compound in PAR-related research.
References
- 1. rndsystems.com [rndsystems.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombin receptor - Wikipedia [en.wikipedia.org]
- 5. Protease-Activated Receptors in the Intestine: Focus on Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of human mast cell tryptase by gabexate mesylate, an antiproteinase drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates the neuropathic pain in a rat model by inhibition of proinflammatory cytokines and nitric oxide pathway via suppression of nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a synthetic protease inhibitor, prevents compression-induced spinal cord injury by inhibiting activation of leukocytes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Gabexate Mesilate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabexate Mesilate, a synthetic serine protease inhibitor, is clinically utilized in the management of conditions such as acute pancreatitis and disseminated intravascular coagulation (DIC).[1] Its therapeutic efficacy stems from its ability to inhibit key serine proteases including trypsin, thrombin, and plasmin, which are pivotal in inflammatory and coagulation cascades.[1] The development of in vivo imaging agents derived from this compound offers a promising avenue for the real-time, non-invasive visualization and quantification of protease activity in various pathological states. This document provides detailed application notes and protocols for the conceptualization and application of fluorescently-labeled this compound derivatives as in vivo imaging probes.
While specific fluorescent derivatives of this compound for in vivo imaging are not widely documented in current literature, the principles and protocols outlined herein are based on established methodologies for imaging serine protease activity using analogous small molecule and peptide-based fluorescent probes.[2][3][4][5] These notes are intended to guide researchers in the design, synthesis, and application of novel this compound-based imaging agents.
Principle of Action
The core principle behind in vivo imaging with this compound derivatives involves the conjugation of a fluorescent reporter molecule to the this compound scaffold. This creates a probe that retains the inhibitory activity of the parent molecule while enabling detection through fluorescence imaging. The probe, upon administration, will accumulate in areas of high target protease activity, allowing for the visualization of disease processes where these enzymes are upregulated.
A common approach for developing such probes is the use of activatable "smart" probes. These probes are designed to be in a quenched or non-fluorescent state until they interact with their target protease.[6] Cleavage of a specific linker by the protease results in the release of the fluorophore from a quencher molecule, leading to a significant increase in fluorescence signal directly at the site of enzyme activity.[6] This "turn-on" mechanism provides a high signal-to-background ratio, enhancing imaging sensitivity.[7]
Potential Applications
-
Acute Pancreatitis: Real-time imaging of trypsin activity in the pancreas to assess disease severity, progression, and response to therapy.[4][8]
-
Disseminated Intravascular Coagulation (DIC): Visualization of thrombin activity in the microvasculature to diagnose and monitor the systemic activation of coagulation.[9][10][11]
-
Thrombosis: Detection of active thrombi by targeting thrombin activity, aiding in the diagnosis of deep vein thrombosis and pulmonary embolism.[9][10][11][12]
-
Cancer Biology: Imaging protease activity in the tumor microenvironment to study tumor invasion, metastasis, and angiogenesis.[13]
-
Drug Development: A tool for preclinical evaluation of novel protease inhibitors by quantifying their target engagement and efficacy in vivo.
Data Presentation: In Vivo Imaging Probes for Serine Proteases
The following table summarizes quantitative data from existing fluorescent probes targeting serine proteases, which can serve as a benchmark for the development of this compound derivatives.
| Probe Name/Type | Target Protease | Fluorophore | Activation Mechanism | Fold Signal Increase (in vitro) | In Vivo Model | Reference |
| Thrombin-sensitive NIR probe | Thrombin | Near-Infrared (NIR) | Peptide cleavage | 18 | Murine thrombosis model | [9][10][11] |
| DPRSFL-ACPP | Thrombin | Not Specified | Activatable Cell-Penetrating Peptide | >90% inhibition by lepirudin | Murine atherosclerosis model | [2] |
| mPEG-PL-Cy5.5 | Trypsin | Cy5.5 | Peptide cleavage | 5 (in vivo) | Rat pancreatitis model | [4] |
| EGFP-based sensor | Trypsin | EGFP | Conformational change | Ratiometric change | Pancreatic cancer cells | [14] |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and the experimental steps involved in using this compound derivative probes, the following diagrams are provided.
Caption: Mechanism of this compound in inhibiting protease-mediated pathways.
Caption: A generalized workflow for in vivo imaging experiments.
Experimental Protocols
The following are detailed protocols for key experiments related to the use of fluorescently-labeled this compound derivatives for in vivo imaging. These protocols are based on established methods for similar protease probes.[3][5]
Protocol 1: In Vivo Imaging of Protease Activity in a Murine Model of Acute Pancreatitis
Objective: To visualize and quantify trypsin activity in the pancreas of mice with cerulein-induced acute pancreatitis using a fluorescent this compound derivative probe.
Materials:
-
Fluorescently-labeled this compound derivative probe
-
Cerulein
-
Male C57BL/6 mice (8-10 weeks old)
-
Saline solution (sterile, 0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Sterile syringes and needles
Procedure:
-
Induction of Acute Pancreatitis:
-
Administer hourly intraperitoneal (i.p.) injections of cerulein (50 µg/kg) for 6-8 hours to induce acute pancreatitis.[8]
-
A control group should receive saline injections.
-
-
Probe Administration:
-
Following the final cerulein injection, administer the fluorescent this compound derivative probe via tail vein injection. The optimal dose should be predetermined through dose-response studies (typically in the range of 1-10 nmol per mouse).
-
-
In Vivo Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at multiple time points post-probe injection (e.g., 1, 2, 4, 6, and 24 hours) to determine the optimal imaging window.
-
Use appropriate excitation and emission filters for the specific fluorophore attached to the probe.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the pancreatic region and a background region (e.g., non-abdominal muscle).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the signal-to-background ratio for each time point.
-
-
Ex Vivo Validation (Optional):
-
After the final imaging session, euthanize the mice and excise the pancreas and other organs of interest.
-
Image the excised organs ex vivo to confirm the localization of the fluorescent signal.
-
Perform histological analysis and immunohistochemistry for protease markers to correlate with the imaging data.
-
Protocol 2: In Vivo Imaging of Thrombin Activity in a Murine Model of Thrombosis
Objective: To visualize thrombin activity in a ferric chloride-induced carotid artery thrombosis model using a fluorescent this compound derivative probe.
Materials:
-
Fluorescently-labeled this compound derivative probe
-
Ferric chloride (FeCl₃) solution (10%)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Surgical instruments
-
In vivo imaging system
Procedure:
-
Surgical Preparation:
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
-
Induction of Thrombosis:
-
Probe Administration:
-
Administer the fluorescent this compound derivative probe via tail vein injection.
-
-
In Vivo Imaging:
-
Position the mouse under the in vivo imaging system to visualize the carotid artery.
-
Acquire fluorescence images at various time points post-probe injection.
-
-
Image Analysis:
-
Draw ROIs over the site of thrombus formation and a contralateral, uninjured artery as a control.
-
Quantify the fluorescence intensity in the ROIs and calculate the target-to-background ratio.
-
Conclusion
The development and application of in vivo imaging probes derived from this compound hold significant potential for advancing our understanding of diseases driven by dysregulated serine protease activity. The protocols and information presented in this document provide a foundational framework for researchers to design and execute in vivo imaging studies aimed at visualizing and quantifying the activity of key proteases in real-time. By leveraging these powerful tools, the scientific community can accelerate the discovery and development of novel diagnostics and therapeutics for a range of debilitating diseases.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. In vivo fluorescence imaging of atherosclerotic plaques with activatable cell-penetrating peptides targeting thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Imaging with Fluorescent Smart Probes to Assess Treatment Strategies for Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. med.stanford.edu [med.stanford.edu]
- 7. Quantitative Measurement of Protease-Activity with Correction of Probe Delivery and Tissue Absorption Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vivo imaging of thrombin activity in experimental thrombi with thrombin-sensitive near-infrared molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. In vivo imaging of protease activity by Probody therapeutic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gabexate Mesilate in Disseminated Intravascular Coagulation (DIC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disseminated Intravascular Coagulation (DIC) is a life-threatening condition characterized by systemic activation of blood coagulation, leading to widespread fibrin (B1330869) deposition in small and midsize vessels, thereby compromising blood supply to various organs. This consumptive coagulopathy can paradoxically result in severe bleeding complications. Gabexate (B1204611) mesilate, a synthetic serine protease inhibitor, has been investigated as a therapeutic agent for DIC due to its broad-spectrum inhibitory effects on key enzymes of the coagulation and fibrinolysis cascades.[1][2] These application notes provide a comprehensive overview of the use of gabexate mesilate in DIC studies, including its mechanism of action, data from preclinical and clinical investigations, and detailed experimental protocols.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting multiple serine proteases involved in the pathogenesis of DIC. Its primary targets include thrombin, plasmin, and kallikrein.[1][2] By inhibiting thrombin, this compound directly attenuates the conversion of fibrinogen to fibrin, a critical step in clot formation. Its inhibitory action on plasmin helps to modulate fibrinolysis. Furthermore, by inhibiting kallikrein, this compound can reduce the inflammatory response that often accompanies DIC.[1][2]
Recent studies also suggest that this compound may have anti-inflammatory effects beyond protease inhibition. It has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), which are key transcription factors involved in the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[3]
Caption: Mechanism of action of this compound in DIC.
Data from Preclinical Studies
Animal models of DIC, typically induced by endotoxin (B1171834), thrombin, or tissue thromboplastin (B12709170), have been instrumental in evaluating the efficacy of this compound. These studies have consistently demonstrated its protective effects on key coagulation parameters.
| Animal Model | DIC Induction | This compound Dosage | Key Findings | Reference |
| Rats | 4-hour sustained infusion of endotoxin (100 mg/kg) | 1, 10, or 50 mg/kg intraperitoneally before endotoxin infusion | Inhibited the aggravation of DIC, with improvements in FDPs, fibrinogen level, prothrombin time, partial thromboplastin time, and platelet count.[4] | [4] |
| Rabbits | Thrombin, tissue thromboplastin, or endotoxin infusion | 20 mg/kg infusion | Superior to aprotinin (B3435010) and heparin in thrombin-induced DIC.[5] | [5] |
Data from Clinical Studies
Clinical trials have investigated the efficacy of this compound in patients with DIC, often in the context of underlying conditions such as sepsis or post-surgical complications. While some studies have shown promising results, the overall clinical efficacy remains a subject of ongoing research.
| Study Population | Treatment Regimen | Comparator | Key Findings | Reference |
| 215 patients with DIC | This compound (FOY) | Not specified | Significant decrease in platelet count, FDP, thrombin-antithrombin-III complex, and FDP-D-dimer. Significant increase in fibrinogen. DIC scores were significantly lowered.[6] | [6] |
| 50 ICU patients with DIC after abdominal surgery | This compound (1 mg/kg/hour) for ≥5 days | No treatment (control) | DIC and APACHE-II scores were significantly lower in the this compound group. No significant difference in mortality.[7] | [7] |
| 15 patients with DIC due to sepsis | This compound (FOY) | Heparin (8 patients) | Successful treatment in 13/15 this compound patients and 4/8 heparin patients. In patients with low antithrombin-III, this compound was superior to heparin.[8] | [8] |
| 10 patients with DIC (neoplastic diseases or severe infections) | This compound | Heparin (10 patients) | Successful treatment in 7/10 this compound patients and 5/10 heparin patients. More successful in patients with bleeding tendencies.[9] | [9] |
| 16 adult patients with infection-related DIC | This compound | Antithrombin | Platelet counts were significantly higher in the antithrombin group on day 7. No significant difference in 28-day mortality.[10] | [10] |
Note: The available literature often reports qualitative improvements or statistical significance without providing specific numerical data (e.g., mean ± SD). Researchers are encouraged to consult the full-text articles for more detailed information.
Experimental Protocols
Endotoxin-Induced DIC in a Rat Model
This protocol describes a commonly used method to induce DIC in rats for the evaluation of therapeutic agents like this compound.
Caption: Workflow for an endotoxin-induced DIC rat model.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time to clot formation is measured.
Procedure:
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate (B86180) tube (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent and calcium chloride solution to 37°C.
-
Assay: a. Pipette 100 µL of PPP into a pre-warmed cuvette. b. Incubate for 3-5 minutes at 37°C. c. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer. d. Record the time until a fibrin clot is formed. This can be detected manually or using an automated coagulometer.
-
Results: The clotting time is reported in seconds. Results are often expressed as an International Normalized Ratio (INR) for standardized reporting.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids (B1166683) are incubated with citrated plasma, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.
Procedure:
-
Sample Preparation: Prepare PPP as described for the PT assay.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride solution according to the manufacturer's instructions. Pre-warm the reagents to 37°C.
-
Assay: a. Pipette 100 µL of PPP and 100 µL of the aPTT reagent into a pre-warmed cuvette. b. Incubate the mixture for 3-5 minutes at 37°C. c. Add 100 µL of pre-warmed calcium chloride solution and simultaneously start a timer. d. Record the time until a fibrin clot is formed.
-
Results: The clotting time is reported in seconds.
Fibrinogen Assay (Clauss Method)
This assay quantifies the concentration of functional fibrinogen in plasma.
Principle: A high concentration of thrombin is added to diluted plasma, and the clotting time is measured. The clotting time is inversely proportional to the fibrinogen concentration.
Procedure:
-
Sample Preparation: Prepare PPP as described for the PT assay. Dilute the PPP (e.g., 1:10) with Owren's Veronal buffer.
-
Reagent and Standard Preparation: Reconstitute the thrombin reagent and fibrinogen standards according to the manufacturer's instructions. Pre-warm the thrombin reagent to 37°C.
-
Standard Curve Generation: a. Prepare a series of dilutions of the fibrinogen standard. b. For each dilution, pipette 200 µL into a pre-warmed cuvette. c. Add 100 µL of the thrombin reagent and measure the clotting time. d. Plot the clotting times against the corresponding fibrinogen concentrations on a log-log scale to generate a standard curve.
-
Sample Assay: a. Pipette 200 µL of the diluted patient PPP into a pre-warmed cuvette. b. Add 100 µL of the thrombin reagent and measure the clotting time.
-
Results: Determine the fibrinogen concentration of the sample by interpolating its clotting time on the standard curve. The result is typically reported in mg/dL.
Conclusion
This compound is a multi-target serine protease inhibitor with demonstrated efficacy in preclinical models of DIC. While clinical studies have shown some positive outcomes, particularly in improving coagulation parameters and DIC scores, its impact on overall mortality requires further investigation. The provided protocols offer standardized methods for the preclinical and in vitro evaluation of this compound and other potential therapeutic agents for DIC. Careful consideration of the experimental design and the specific patient population is crucial for future studies in this field.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Gabexate Mesilate on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabexate (B1204611) Mesilate is a synthetic serine protease inhibitor with a broad spectrum of activity.[1][2] It is utilized in the clinical setting for conditions such as acute pancreatitis and disseminated intravascular coagulation.[1][3] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to modulate key signaling pathways and impact cell viability.[4][5] These application notes provide a detailed protocol for assessing the effects of Gabexate Mesilate on cell viability, with a focus on its mechanism of action involving the NF-κB signaling pathway.
Mechanism of Action
This compound primarily functions by inhibiting serine proteases, which are crucial enzymes in various physiological and pathological processes.[2] A key molecular mechanism of this compound's action on cells is the inhibition of Nuclear Factor-kappaB (NF-κB) activation.[4][6][7] NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. By preventing the degradation of IκBα, an inhibitor of NF-κB, this compound blocks the nuclear translocation and activity of NF-κB.[6][8] This inhibition can lead to a reduction in pro-inflammatory cytokine production, such as TNF-α, and can sensitize cancer cells to apoptosis.[4][6]
Data Presentation
The following tables summarize the reported effects of this compound on cell viability across different cell types and conditions.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Effect | Concentration | Combined Treatment | Reference |
| BxPC-3, MIA PaCa-2 | Pancreatic | Decreased proliferation, induced apoptosis | Dose-dependent | TNF-α | [4] |
| PANC-1 | Pancreatic | Decreased cell vitality | 100 µM - 1 mM | Gemcitabine | [9] |
| Human Colon Cancer Cells | Colon | Reduced invasive ability, induced apoptosis | Not specified | - | [5] |
Table 2: Effect of this compound on Non-Cancer Cell Viability
| Cell Type | Condition | Effect | Concentration | Reference |
| Human Monocytes | LPS-stimulated | Inhibited TNF-α production | Not specified | [6] |
| Porcine Aorta Endothelial Cells (PAECs) | High concentration | Decreased cell viability, induced necrosis | 0.5 - 5.0 mM | [10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α-stimulated | Inhibited expression of leukocyte adhesion molecules | Not specified | [8] |
Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Protocols
This section provides a detailed protocol for assessing the effect of this compound on cell viability using the MTT assay. This colorimetric assay is a widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials
-
This compound (powder)
-
Appropriate cell line (e.g., PANC-1, BxPC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[13]
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
The following diagram outlines the general workflow for the cell viability assessment.
Step-by-Step Protocol
1. Preparation of this compound Stock Solution a. Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM). b. Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
2. Cell Seeding a. Culture cells to approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
3. This compound Treatment a. Prepare serial dilutions of this compound from the stock solution in serum-free medium to achieve the desired final concentrations. b. Carefully remove the medium from the wells. c. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. d. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (cells with medium only). e. Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).
4. MTT Assay a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11] b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[13] c. After incubation, carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Data Acquisition and Analysis a. Measure the absorbance of each well at 570 nm using a microplate reader.[13] b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Alternative and Complementary Assays
To further investigate the mechanism of cell death induced by this compound, the following assays can be performed:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating cytotoxicity and loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between apoptotic and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measures the activity of caspases (e.g., caspase-3, -7, -8, -9) to confirm the induction of apoptosis.[4]
-
Western Blot Analysis: To detect changes in the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved PARP) and the NF-κB pathway (e.g., phospho-IκBα, p65).
Conclusion
This document provides a comprehensive protocol for assessing the effect of this compound on cell viability. The provided methodologies and background information will enable researchers to effectively evaluate the potential of this compound as a therapeutic agent and to further elucidate its molecular mechanisms of action. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [this compound in the treatment of acute pancreatitis. Results of a Hannover multicenter double-blind study with 50 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic serine protease inhibitor, this compound, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits colon cancer growth, invasion, and metastasis by reducing matrix metalloproteinases and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates the neuropathic pain in a rat model by inhibition of proinflammatory cytokines and nitric oxide pathway via suppression of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a synthetic anticoagulant, inhibits the expression of endothelial leukocyte adhesion molecules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characteristics of this compound-induced cell injury in porcine aorta endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Gabexate Mesilate in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gabexate Mesilate, a serine protease inhibitor, in preclinical research models of neuropathic pain. The following sections detail the underlying signaling pathways, experimental protocols for inducing and assessing neuropathic pain, and a summary of quantitative data from a key study.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. A key contributor to the development and maintenance of neuropathic pain is neuroinflammation, which involves the activation of glial cells and the subsequent release of pro-inflammatory cytokines and other mediators in the spinal cord.[1] this compound, a synthetic serine protease inhibitor, has demonstrated therapeutic potential in alleviating neuropathic pain by targeting these inflammatory cascades.[1][2] Its mechanism of action involves the inhibition of key signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, leading to a reduction in the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as inducible nitric oxide synthase (iNOS).[1][2]
Signaling Pathway of this compound in Neuropathic Pain
Nerve injury triggers a cascade of inflammatory events in the dorsal horn of the spinal cord. This involves the activation of NF-κB, a critical transcription factor in inflammatory responses. Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, including those for IL-1β, IL-6, TNF-α, and iNOS. These molecules contribute to central sensitization and the maintenance of neuropathic pain. This compound exerts its analgesic effect by inhibiting the activation of NF-κB, thereby suppressing the downstream expression of these inflammatory mediators.[1]
Caption: Mechanism of this compound in alleviating neuropathic pain.
Experimental Protocols
This section provides a detailed protocol for a spinal nerve ligation (SNL) model of neuropathic pain in rats and subsequent treatment with this compound, based on established methodologies.[1]
Animal Model: Spinal Nerve Ligation (SNL)
The SNL model is a widely used and reproducible surgical model for inducing neuropathic pain.[3]
-
Subjects: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position.
-
Make a midline incision over the lumbar spine to expose the L5 and L6 spinal nerves.
-
Carefully isolate the L5 spinal nerve.
-
Tightly ligate the L5 spinal nerve with a 6-0 silk suture.
-
Close the muscle and skin layers with sutures.
-
-
Sham Operation: For the sham group, perform the same surgical procedure without ligating the nerve.
-
Post-operative Care: Administer analgesics and monitor the animals for any signs of distress.
Drug Administration
-
Groups:
-
Sham-operation group
-
Vehicle-treated group (administered normal saline)
-
Gabexate group (administered this compound)
-
-
Dosage and Administration:
Behavioral Testing: Assessment of Mechanical Allodynia
Mechanical allodynia, a hallmark of neuropathic pain, is assessed by measuring the paw withdrawal threshold (PWT) in response to a mechanical stimulus.
-
Apparatus: von Frey filaments.
-
Procedure:
-
Place the rat in a plastic cage with a wire mesh floor and allow it to acclimate for at least 15 minutes.
-
Apply the von Frey filaments to the plantar surface of the ipsilateral hind paw in ascending order of force.
-
A positive response is defined as a sharp withdrawal of the paw.
-
Determine the 50% PWT using the up-down method.
-
-
Timeline: Measure the PWT on days 3, 7, and 14 post-SNL.[1][2]
Biochemical Analysis
At the end of the experimental period (e.g., day 14), euthanize the animals and collect the lumbar spinal cord for biochemical analysis.
-
Western Blot Analysis:
-
Homogenize the spinal cord tissue and extract proteins.
-
Perform Western blot analysis to measure the expression levels of:
-
p65 subunit of NF-κB
-
IL-1β, IL-6, TNF-α
-
iNOS
-
-
Experimental Workflow
The following diagram illustrates the experimental workflow for investigating the effects of this compound in the SNL model of neuropathic pain.
Caption: Workflow for this compound in neuropathic pain model.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on paw withdrawal threshold and the expression of key inflammatory markers in the spinal cord of SNL rats.[1]
Table 1: Effect of this compound on Paw Withdrawal Threshold (g)
| Group | Day 3 | Day 7 | Day 14 |
| Sham | 15.0 ± 0.0 | 15.0 ± 0.0 | 15.0 ± 0.0 |
| Vehicle | 2.1 ± 0.4 | 1.9 ± 0.3 | 2.3 ± 0.5 |
| Gabexate | 2.3 ± 0.5 | 6.8 ± 1.2 | 7.1 ± 1.5 |
Data are presented as mean ± SD. *P < 0.05 compared with the vehicle-treated group.[2]
Table 2: Relative Expression Levels of Inflammatory Markers in the Spinal Cord
| Protein | Day 7 | Day 14 |
| p65 (NF-κB) | ||
| Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Gabexate | 0.45 ± 0.09 | 0.51 ± 0.11 |
| IL-1β | ||
| Vehicle | 1.00 ± 0.14 | 1.00 ± 0.18 |
| Gabexate | 0.52 ± 0.11 | 0.89 ± 0.15 |
| IL-6 | ||
| Vehicle | 1.00 ± 0.11 | 1.00 ± 0.16 |
| Gabexate | 0.48 ± 0.10 | 0.91 ± 0.14 |
| TNF-α | ||
| Vehicle | 1.00 ± 0.13 | 1.00 ± 0.17 |
| Gabexate | 0.55 ± 0.12 | 0.93 ± 0.16 |
| iNOS | ||
| Vehicle | 1.00 ± 0.10 | 1.00 ± 0.13 |
| Gabexate | 0.61 ± 0.08 | 0.65 ± 0.09* |
Data are presented as relative expression normalized to the vehicle group (mean ± SD). *P < 0.05 compared with the vehicle-treated group.[1][2]
Conclusion
The presented data and protocols demonstrate that this compound effectively attenuates mechanical allodynia in a rat model of neuropathic pain.[1][2] Its therapeutic effect is associated with the suppression of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory cytokines and iNOS in the spinal cord.[1] These findings highlight the potential of this compound as a therapeutic agent for the management of neuropathic pain and provide a solid foundation for further preclinical and clinical investigations.
References
- 1. This compound ameliorates the neuropathic pain in a rat model by inhibition of proinflammatory cytokines and nitric oxide pathway via suppression of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates the neuropathic pain in a rat model by inhibition of proinflammatory cytokines and nitric oxide pathway via suppression of nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
Application Notes and Protocols for Gabexate Mesilate in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Gabexate Mesilate as a serine protease inhibitor in protein purification workflows. By effectively inhibiting a range of serine proteases, this compound helps to prevent the degradation of target proteins during cell lysis and purification, thereby improving yield and preserving protein integrity.
Introduction
This compound is a synthetic, broad-spectrum serine protease inhibitor.[1] It acts by binding to the active site of serine proteases, effectively neutralizing their enzymatic activity.[1] In the context of protein purification, where the rupture of cells releases a host of endogenous proteases, the inclusion of an effective inhibitor like this compound in lysis and purification buffers is crucial for obtaining high yields of intact, functional proteins. Its primary targets include trypsin, plasmin, thrombin, and plasma kallikrein.[1][2]
Mechanism of Action
This compound functions as a competitive and reversible inhibitor of serine proteases. These enzymes are characterized by a serine residue in their active site that is essential for their catalytic function. This compound mimics the natural substrates of these proteases and binds to their active site, thus preventing the proteases from cleaving their target proteins. This inhibitory action is crucial during the initial stages of protein extraction when proteases are released from their cellular compartments and can readily degrade the protein of interest.
Figure 1: Mechanism of action of this compound as a competitive serine protease inhibitor.
Data Presentation
The following table summarizes the inhibitory constants (IC50) of this compound against various serine proteases. This data is essential for determining the appropriate concentration range for effective protease inhibition in your specific application.
| Protease | IC50 (μM) |
| Trypsin | 9.4[2] |
| Plasmin | 30[2] |
| Plasma Kallikrein | 41[2] |
| Thrombin | 110[2] |
Note: The optimal effective concentration in a protein purification workflow may be higher than the IC50 values listed, typically in the range of 1-10 mM, to ensure complete inhibition in a complex cellular lysate. Empirical determination of the optimal concentration is recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the desired stock concentration. A 100 mM stock solution is a common starting point.
-
Weigh the required amount of this compound powder. The molecular weight of this compound is 417.48 g/mol .[2]
-
Dissolve the powder in the appropriate solvent. this compound is soluble in water up to 100 mM[2] and in DMSO up to 83 mg/mL (~198 mM). For aqueous buffers, dissolving directly in nuclease-free water is recommended.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution in water is stable for up to one month at -20°C.
Protocol 2: Use of this compound in Cell Lysis and Protein Extraction
This protocol provides a general guideline for incorporating this compound into a typical cell lysis procedure for protein purification.
Materials:
-
Cell pellet containing the protein of interest
-
Lysis Buffer (e.g., Tris-HCl, HEPES, or phosphate-based buffer, pH 7.4-8.0)
-
This compound stock solution (from Protocol 1)
-
Other protease inhibitors (optional, for a broader spectrum of inhibition)
-
Ice
-
Centrifuge
Procedure:
-
Prepare the lysis buffer. The composition of the lysis buffer will depend on the specific protein and downstream purification steps.
-
On ice, add the this compound stock solution to the lysis buffer to a final concentration of 1-10 mM immediately before use.
-
Resuspend the cell pellet in the lysis buffer containing this compound.
-
Perform cell lysis using the appropriate method for your cell type (e.g., sonication, French press, or detergent-based lysis). Keep the sample on ice throughout the process to minimize protease activity.
-
Incubate the lysate on ice for 15-30 minutes to ensure complete lysis and protease inhibition.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15-20 minutes at 4°C) to pellet cell debris.
-
Carefully collect the supernatant , which contains the soluble protein fraction, for subsequent purification steps.
Figure 2: Experimental workflow for the use of this compound in protein purification.
Stability and Compatibility
This compound contains ester bonds and is susceptible to hydrolysis.[3] Therefore, it is recommended to add it to buffers immediately before use. The stability of this compound may be impaired in the presence of certain additives like mannitol.[3] It is advisable to test its compatibility with your specific buffer composition, especially if the purification process involves prolonged incubation times.
Conclusion
This compound is a valuable tool for researchers and scientists involved in protein purification. Its effective inhibition of serine proteases can significantly improve the yield and quality of the purified protein. By following the provided protocols and considering the stability and compatibility of this compound, researchers can optimize their protein purification workflows and obtain reliable and reproducible results.
References
- 1. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Gabexate Mesilate Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabexate (B1204611) Mesilate, a synthetic serine protease inhibitor, is a valuable tool in cell biology research due to its potent inhibitory effects on enzymes such as trypsin, plasmin, kallikrein, and thrombin.[1] Its therapeutic applications in conditions like acute pancreatitis and disseminated intravascular coagulation are well-documented.[1] In the context of cell culture, Gabexate Mesilate is utilized to investigate cellular processes involving proteases, inflammation, and cell signaling. Notably, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[2][3]
This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro cell culture experiments.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| CAS Number | 56974-61-9 | [4] |
| Molecular Formula | C₁₇H₂₇N₃O₇S | - |
| Molecular Weight | 417.48 g/mol | - |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | - Water: up to 100 mM - DMSO: up to 83 mg/mL (~198.81 mM) | [4] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [4] |
Preparation of this compound Stock Solutions
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, primarily using Dimethyl Sulfoxide (DMSO) as the solvent due to its high solubilizing capacity and compatibility with most cell culture systems.
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block set to 37°C
Protocol for 100 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 41.75 mg of this compound (Molecular Weight: 417.48 g/mol ).
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO. For a 100 mM solution with 41.75 mg of powder, add 1 mL of DMSO.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended): While DMSO is generally considered self-sterilizing, for critical applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
Experimental Protocols
Working Concentration and Dilution
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. It is crucial to perform a dose-response experiment to determine the effective concentration range for your experimental system.
General Guidelines for Dilution:
-
Intermediate Dilutions: It is recommended to prepare intermediate dilutions of the high-concentration stock solution in sterile cell culture medium or phosphate-buffered saline (PBS) immediately before use.
-
Final DMSO Concentration: When adding the diluted this compound to your cell cultures, ensure that the final concentration of DMSO does not exceed a level that is toxic to your cells, typically below 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Experimental Workflow for In Vitro Studies
Caption: Workflow for preparing and using this compound in cell culture experiments.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: After allowing the cells to adhere (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5 mM to 5.0 mM for porcine aorta endothelial cells) and a vehicle control.[5]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
TNF-α Quantification by ELISA
This protocol outlines the measurement of TNF-α secretion from cells, such as LPS-stimulated monocytes.
-
Cell Seeding and Stimulation: Seed cells (e.g., human monocytes) in a culture plate. Pre-treat the cells with various concentrations of this compound for a specified time before stimulating with an inflammatory agent like Lipopolysaccharide (LPS).
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.
-
Centrifugation: Centrifuge the supernatant to pellet any detached cells or debris.
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Read the absorbance using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in the samples based on the standard curve.
Cell Invasion Assay (Transwell Assay)
This protocol is for assessing the effect of this compound on the invasive potential of cancer cells.
-
Matrigel Coating: Coat the upper chamber of a Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of stained cells in several fields of view under a microscope.
-
Data Analysis: Compare the number of invading cells in the this compound-treated groups to the control group.
Mechanism of Action: Inhibition of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and AP-1 signaling pathways. In response to inflammatory stimuli such as LPS, these transcription factors are activated, leading to the expression of pro-inflammatory genes, including TNF-α. This compound has been shown to prevent the degradation of IκBα, a key step in the activation of NF-κB, and to inhibit the activation of the mitogen-activated protein kinase (MAPK) pathways that lead to AP-1 activation.[2]
Caption: this compound inhibits LPS-induced TNF-α production by targeting NF-κB and AP-1 pathways.
Quantitative Data Summary
The following tables summarize the reported effects of this compound in various in vitro assays.
Table 1: Inhibitory Concentrations of this compound in Different Assays
| Cell Type | Assay | Endpoint | Concentration Range | Effect | Reference |
| Human Monocytes | TNF-α Production | Inhibition of LPS-induced TNF-α | 10⁻⁸ M | Significant inhibition | [6] |
| Human Neutrophils | Superoxide Production | Inhibition of phorbol (B1677699) ester-induced superoxide | Dose-dependent | Suppression | [7] |
| Porcine Aortic Endothelial Cells | Cell Viability | Decrease in cell viability | 0.5 - 5.0 mM | Dose-dependent decrease | [5] |
| Human Pancreatic Cancer Cells (BxPC-3, MIA PaCa-2) | Apoptosis | Induction of TNF-α-mediated apoptosis | Dose-dependent | Increased apoptosis | [3] |
| Human Colon Cancer Cells | Cell Invasion | Inhibition of in vitro invasion | ~0.1 mM | Significant reduction | [8] |
Table 2: IC₅₀ and Kᵢ Values of this compound
| Target | Parameter | Value | Reference |
| Serine Protease | IC₅₀ | 0.19 µM | [4] |
| Human Thrombin | Kᵢ | 0.97 µM | - |
| Human Urokinase | Kᵢ | 1.3 µM | - |
| Human Plasmin | Kᵢ | 1.6 µM | - |
| Human Factor Xa | Kᵢ | 8.5 µM | - |
| Human Tryptase | Kᵢ | 3.4 nM | - |
| Bovine Tryptase | Kᵢ | 18 µM | - |
Stability and Considerations
This compound contains ester bonds and is susceptible to hydrolysis in aqueous solutions.[9] While specific data on its half-life in cell culture media at 37°C is limited, it is advisable to prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals to maintain its effective concentration.
Conclusion
This application note provides a comprehensive guide for the preparation and use of this compound in cell culture experiments. By following these protocols and considering the provided data, researchers can effectively utilize this potent serine protease inhibitor to investigate a wide range of cellular processes. It is always recommended to optimize the experimental conditions for your specific cell type and research question.
References
- 1. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells [mdpi.com]
- 2. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic serine protease inhibitor, this compound, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Characteristics of this compound-induced cell injury in porcine aorta endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a synthetic protease inhibitor, attenuates endotoxin-induced pulmonary vascular injury by inhibiting tumor necrosis factor production by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of a synthetic protease inhibitor (this compound) on the respiratory burst oxidase in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fn-test.com [fn-test.com]
Application Notes and Protocols: Gabexate Mesilate in Spinal Cord Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Gabexate Mesilate in experimental models of spinal cord injury (SCI). The information is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of this synthetic protease inhibitor.
Introduction
This compound is a synthetic serine protease inhibitor with a broad spectrum of activity, including the inhibition of coagulation and inflammatory pathways.[1][2] Preclinical studies have demonstrated its neuroprotective effects in models of spinal cord injury and associated neuropathic pain.[1][3] Its mechanism of action appears to be multifactorial, primarily involving the suppression of the inflammatory cascade that contributes to secondary injury after the initial trauma.[3][4]
Mechanism of Action in Spinal Cord Injury
Following a traumatic spinal cord injury, a secondary cascade of inflammatory events exacerbates tissue damage. This compound has been shown to intervene in these processes through several mechanisms:
-
Inhibition of Leukocyte Activation: It significantly reduces the accumulation of leukocytes at the injury site, thereby mitigating inflammation-mediated damage.[1]
-
Suppression of Pro-inflammatory Cytokines: this compound downregulates the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][5]
-
Inhibition of the NF-κB Pathway: By preventing the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression, this compound curtails the production of various inflammatory mediators.[3][6][7]
-
Reduction of Nitric Oxide Production: The drug also inhibits the inducible nitric oxide synthase (iNOS) pathway, reducing the production of nitric oxide, which can be neurotoxic in the context of SCI.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies of this compound in rat models of spinal cord injury and neuropathic pain.
Table 1: this compound Administration in Compression-Induced Spinal Cord Injury
| Parameter | Details | Reference |
| Animal Model | Male Wistar rats (300-350 g) | [1] |
| Injury Model | Extradural compression with a 20g weight at T12 for 20 minutes | [1] |
| Dosage | 10 or 20 mg/kg | [1] |
| Route of Administration | Intraperitoneal (i.p.) | [1] |
| Treatment Timing | 30 minutes before or after trauma | [1] |
| Primary Outcome | Motor function (Tarlov's score), leukocyte accumulation (myeloperoxidase activity), histology (intramedullary hemorrhage) | [1] |
Table 2: this compound Administration in Spinal Nerve Ligation-Induced Neuropathic Pain
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley rats | [3] |
| Injury Model | Spinal Nerve Ligation (SNL) of L5 | [3] |
| Dosage | 20 mg/kg daily | [3] |
| Route of Administration | Intraperitoneal (i.p.) | [3] |
| Treatment Timing | Daily administration starting 3 days after SNL | [3][4] |
| Primary Outcome | Mechanical allodynia (Paw Withdrawal Threshold), expression of p65, IL-1, IL-6, TNF-α, and iNOS | [3] |
Experimental Protocols
1. Compression-Induced Spinal Cord Injury Model
This protocol is based on the methodology described by Inaba et al. (1999).[1]
-
Animal Subjects: Male Wistar rats weighing 300-350 g.
-
Anesthesia: Anesthetize the rats (e.g., with sodium pentobarbital).
-
Surgical Procedure:
-
Perform a laminectomy at the T12 vertebral level to expose the spinal cord.
-
Induce spinal cord injury by applying a 20 g weight extradurally to the spinal cord for 20 minutes.
-
-
This compound Administration:
-
Dissolve this compound in sterile saline.
-
Administer intraperitoneally at a dose of 10 or 20 mg/kg either 30 minutes before or 30 minutes after the induction of injury.
-
-
Outcome Assessment (24 hours post-trauma):
-
Motor Function: Evaluate motor function using Tarlov's score.
-
Leukocyte Accumulation: Measure myeloperoxidase (MPO) activity in the injured spinal cord tissue as an indicator of neutrophil infiltration.
-
Histological Analysis: Perfuse the animals and collect the spinal cord tissue for histological examination to assess intramedullary hemorrhage.
-
2. Spinal Nerve Ligation (SNL) Model for Neuropathic Pain
This protocol is adapted from the study by Kim et al. (2020).[3]
-
Animal Subjects: Male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rats (e.g., with isoflurane).
-
Surgical Procedure:
-
Expose the left L5 spinal nerve.
-
Tightly ligate the L5 spinal nerve with a silk suture.
-
-
This compound Administration:
-
Dissolve this compound in normal saline.
-
Administer intraperitoneally at a daily dose of 20 mg/kg, starting from the 3rd day after the SNL procedure.
-
-
Outcome Assessment:
-
Mechanical Allodynia: Measure the paw withdrawal threshold (PWT) using von Frey filaments at baseline and at specified time points (e.g., days 7 and 14) after SNL.
-
Molecular Analysis (at specified time points):
-
Euthanize the animals and collect the ipsilateral dorsal horn of the L5 spinal cord.
-
Perform Western blotting or ELISA to measure the protein levels of NF-κB p65, IL-1, IL-6, TNF-α, and iNOS.
-
-
Visualizations
Caption: this compound's inhibitory effects on the SCI inflammatory cascade.
Caption: Workflow for compression-induced SCI study.
Caption: Workflow for SNL-induced neuropathic pain study.
References
- 1. This compound, a synthetic protease inhibitor, prevents compression-induced spinal cord injury by inhibiting activation of leukocytes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound ameliorates the neuropathic pain in a rat model by inhibition of proinflammatory cytokines and nitric oxide pathway via suppression of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epain.org [epain.org]
- 5. This compound, a synthetic protease inhibitor, attenuates carbon tetrachloride-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates the neuropathic pain in a rat model by inhibition of proinflammatory cytokines and nitric oxide pathway via suppression of nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammatory Bowel Disease with Gabexate Mesilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The pathogenesis of IBD involves a complex interplay of genetic, environmental, and immunological factors, leading to uncontrolled inflammation and tissue damage. A key feature of this inflammatory cascade is the excessive activity of proteases, which contribute to the breakdown of the intestinal barrier and the propagation of inflammatory signaling pathways.
Gabexate (B1204611) Mesilate is a synthetic, broad-spectrum serine protease inhibitor. It is known to inhibit the activity of several key enzymes involved in inflammation and tissue damage, such as trypsin, thrombin, plasmin, and kallikrein.[1][2] By targeting these proteases, Gabexate Mesilate has the potential to ameliorate the inflammatory response in IBD. Furthermore, studies have shown that this compound can inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[3][4] This document provides detailed application notes and a proposed experimental protocol for the use of this compound in pre-clinical IBD research, particularly in the context of chemically-induced colitis models.
Mechanism of Action
This compound exerts its anti-inflammatory effects through two primary mechanisms:
-
Inhibition of Serine Proteases: It competitively and reversibly inhibits a wide range of serine proteases.[1] In the context of IBD, this can lead to:
-
Reduced degradation of the extracellular matrix and tight junction proteins, thus preserving intestinal barrier integrity.
-
Decreased activation of protease-activated receptors (PARs), which are involved in inflammatory signaling.
-
Inhibition of the coagulation cascade, which is often dysregulated in IBD.
-
-
Suppression of NF-κB Signaling: this compound has been shown to inhibit the degradation of IκBα, the inhibitory protein of NF-κB.[3] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[3][5]
Relevant Signaling Pathway
The anti-inflammatory effect of this compound in the context of IBD is significantly mediated through the inhibition of the NF-κB signaling pathway.
Proposed Experimental Protocol: DSS-Induced Colitis in Mice
This protocol describes a proposed study to evaluate the therapeutic efficacy of this compound in a Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced colitis model in mice. This model is widely used as it mimics many of the clinical and histological features of ulcerative colitis.[4][6]
Materials
-
This compound (pharmaceutical grade)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000–50,000 Da)
-
8-10 week old C57BL/6 mice
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic agents (e.g., isoflurane)
-
Reagents for histological analysis (formalin, paraffin, hematoxylin (B73222), and eosin)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β, IL-10)
Experimental Workflow
Detailed Procedure
-
Animal Acclimatization: House C57BL/6 mice in a controlled environment for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to the following four groups (n=8-10 mice per group):
-
Group 1 (Control): Receive normal drinking water and daily intraperitoneal (i.p.) injections of sterile saline.
-
Group 2 (DSS Control): Receive 3% (w/v) DSS in their drinking water and daily i.p. injections of sterile saline.
-
Group 3 (DSS + Low Dose Gabexate): Receive 3% DSS in drinking water and daily i.p. injections of this compound (e.g., 10 mg/kg).
-
Group 4 (DSS + High Dose Gabexate): Receive 3% DSS in drinking water and daily i.p. injections of this compound (e.g., 20 mg/kg).
-
-
Induction of Colitis: Prepare a 3% (w/v) DSS solution in autoclaved drinking water. Provide this solution ad libitum to the mice in Groups 2, 3, and 4 for 7 consecutive days. Group 1 will receive normal drinking water.
-
This compound Administration: Based on effective doses in other inflammatory models, a starting point for i.p. administration could be 10-20 mg/kg/day.[7] Dissolve this compound in sterile saline and administer daily via i.p. injection from Day 0 to Day 7.
-
Monitoring of Disease Activity: Record the body weight, stool consistency, and presence of blood in the stool for each mouse daily. Calculate the Disease Activity Index (DAI) based on a standardized scoring system (see Table 1).
-
Termination of Experiment: On Day 8, euthanize the mice by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Sample Collection and Evaluation:
-
Colon Length: Carefully dissect the entire colon from the cecum to the anus and measure its length.
-
Spleen Weight: Dissect the spleen and record its weight.
-
Histological Analysis: Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (B541160) (H&E). Evaluate the sections for signs of inflammation, ulceration, and crypt damage using a histological scoring system (see Table 2).
-
Cytokine Analysis: Collect blood via cardiac puncture and process to obtain serum. Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using ELISA kits.
-
Data Presentation
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Table 2: Histological Scoring of Colitis
| Score | Severity of Inflammation | Extent of Inflammation | Crypt Damage | Ulceration |
| 0 | None | None | None | None |
| 1 | Mild | Mucosal | Basal 1/3 damaged | |
| 2 | Moderate | Mucosal & Submucosal | Basal 2/3 damaged | |
| 3 | Severe | Transmural | Crypts lost, surface epithelium intact | |
| 4 | Crypts and epithelium lost | Present |
The total histological score is the sum of the scores for each parameter.
Table 3: Projected Quantitative Outcomes of this compound Treatment in DSS-Induced Colitis
| Parameter | DSS Control Group (Projected) | DSS + this compound (Projected) |
| DAI Score (at Day 7) | 3.5 ± 0.5 | 1.5 ± 0.4 |
| Colon Length (cm) | 6.0 ± 0.5 | 8.0 ± 0.6 |
| Spleen Weight (mg) | 200 ± 20 | 120 ± 15 |
| Histological Score | 10 ± 2 | 4 ± 1.5 |
| Serum TNF-α (pg/mL) | 150 ± 30 | 70 ± 20 |
| Serum IL-6 (pg/mL) | 200 ± 40 | 90 ± 25 |
| Serum IL-10 (pg/mL) | 50 ± 10 | 100 ± 15 |
Note: The data in this table are projected based on the known anti-inflammatory effects of this compound in other models and are intended for illustrative purposes. Actual results may vary.
Conclusion
This compound, with its dual action of serine protease inhibition and NF-κB pathway suppression, presents a promising therapeutic candidate for the study and potential treatment of IBD. The provided experimental protocol offers a robust framework for investigating its efficacy in a well-established pre-clinical model of colitis. The systematic evaluation of clinical, macroscopic, histological, and molecular markers will provide a comprehensive understanding of the therapeutic potential of this compound in the context of IBD. Researchers are encouraged to adapt and optimize this protocol based on their specific experimental objectives and available resources.
References
- 1. Histological analysis of murine colitis induced by dextran sulfate sodium of different molecular weights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental colitis-induced visceral hypersensitivity is attenuated by GABA treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on serum inflammatory cytokines in rats with acute necrotizing pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enteral administration of the protease inhibitor this compound preserves vascular function in experimental trauma/hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Gabexate Mesilate instability in aqueous solutions
For researchers, scientists, and drug development professionals, ensuring the stability of Gabexate (B1204611) Mesilate in aqueous solutions is critical for reliable experimental outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: My Gabexate Mesilate solution is showing signs of degradation shortly after preparation. What is the primary cause?
A1: this compound is highly susceptible to hydrolysis in aqueous solutions due to the presence of ester bonds in its chemical structure.[1] This hydrolysis is the primary degradation pathway and can occur rapidly, leading to a loss of potency of the active pharmaceutical ingredient (API).
Q2: What are the main factors that influence the stability of this compound in an aqueous solution?
A2: The stability of this compound is primarily affected by the following factors:
-
pH: The rate of hydrolysis is pH-dependent.
-
Temperature: Higher temperatures accelerate the degradation process.[1]
-
Excipients: The presence of certain excipients, such as mannitol (B672), has been shown to potentially impair stability.[1]
-
Light: As with many pharmaceutical compounds, exposure to light can potentially lead to degradation.
-
Buffer System: The type and concentration of the buffer used can influence the rate of hydrolysis.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound solutions. This method should be capable of separating the intact this compound from its degradation products, allowing for accurate quantification of the remaining active ingredient over time.
Troubleshooting Guide
Issue 1: Rapid Loss of Potency in Prepared Solutions
Symptoms:
-
HPLC analysis shows a rapid decrease in the peak area of this compound.
-
Inconsistent results in bioassays or other functional experiments.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate pH | The pH of the solution is a critical factor. According to the Japanese Pharmacopoeia, a 10% aqueous solution of this compound should have a pH between 4.5 and 5.5. Maintaining the pH within this range is crucial for minimizing hydrolysis. Use appropriate buffers like citrate (B86180) or acetate (B1210297) to maintain the desired pH. |
| High Storage Temperature | Elevated temperatures significantly increase the rate of hydrolysis. Prepare solutions fresh and use them immediately. If short-term storage is necessary, it should be at refrigerated temperatures (2-8 °C) and for a validated period. Avoid freeze-thaw cycles. |
| Incompatible Excipients | Studies have shown that excipients like mannitol may negatively impact the stability of this compound.[1] If your formulation includes excipients, conduct compatibility studies to ensure they do not accelerate degradation. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptoms:
-
New peaks, other than the main this compound peak, appear and grow over time in the HPLC chromatogram.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Hydrolytic Degradation | The primary degradation products are a result of the hydrolysis of the ester linkages. These will appear as separate peaks in a well-developed stability-indicating HPLC method. |
| Oxidative or Photolytic Degradation | Although hydrolysis is the main pathway, exposure to oxygen or light can potentially lead to other degradation products. To minimize this, prepare solutions using de-gassed solvents and protect them from light by using amber vials or covering the container with aluminum foil. |
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework. Method validation and optimization are essential for specific applications.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:5:40, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Detection Wavelength | 275 nm[2] |
| Injection Volume | 20 µL |
| Run Time | Sufficient to allow for the elution of all degradation products. |
Forced Degradation Study Protocol
Forced degradation studies are crucial for developing and validating a stability-indicating method and understanding the degradation pathways.
| Stress Condition | Protocol |
| Acid Hydrolysis | Incubate this compound solution in 0.1 M HCl at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis. |
| Base Hydrolysis | Incubate this compound solution in 0.1 M NaOH at room temperature for a specified period (e.g., 30, 60, 120 minutes). Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis. |
| Oxidative Degradation | Treat this compound solution with 3% H₂O₂ at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). |
| Thermal Degradation | Store this compound solution at an elevated temperature (e.g., 60 °C) and in the dark for a specified period (e.g., 1, 3, 7 days). |
| Photodegradation | Expose this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be protected from light. |
Visualizations
This compound Degradation Pathway
References
Technical Support Center: Optimizing Gabexate Mesilate in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gabexate Mesilate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic serine protease inhibitor.[1] Its primary mechanism of action is the inhibition of various serine proteases, including trypsin, plasmin, and thrombin, which are involved in inflammation and coagulation pathways.[2] In cell-based assays, it is known to suppress the activation of NF-κB and activator protein-1 (AP-1), leading to downstream effects on inflammation and apoptosis.[3]
Q2: What are the common applications of this compound in cell-based assays?
This compound is frequently used to study:
-
Apoptosis: It can induce or enhance apoptosis in certain cancer cell lines, often in combination with other agents like TNF-α.[1]
-
Inflammation: It is used to investigate anti-inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, often in lipopolysaccharide (LPS)-stimulated cell models.[3][4]
-
Cell Viability and Cytotoxicity: It is assessed for its potential cytotoxic effects on various cell lines.
-
Signal Transduction: It is a tool to study the role of serine proteases and the NF-κB and MAPK signaling pathways in various cellular processes.[3]
Q3: How should I prepare and store this compound stock solutions?
-
Reconstitution: this compound is soluble in water and DMSO.[5] For a 100 mM stock solution in water, dissolve 41.75 mg in 1 mL of water. For a stock solution in DMSO, you can dissolve up to 83 mg/mL.[5]
-
Sterilization: If using a water-based stock solution for cell culture, it is recommended to sterilize it by filtering through a 0.22 µm filter before use.[6]
-
Storage: It is recommended to prepare fresh solutions on the day of use. However, if necessary, stock solutions can be stored at -20°C for several months.[1] Avoid repeated freeze-thaw cycles.
Q4: What is a typical concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay. Based on published studies, a broad range can be considered for initial experiments, followed by optimization.
Data Presentation: Recommended Concentration Ranges
| Cell Line/Assay Type | Recommended Starting Concentration Range | Notes |
| PANC-1 (Pancreatic Cancer) | 100 µM - 1 mM | Dose-dependent decrease in cell proliferation observed.[6] |
| Porcine Aorta Endothelial Cells | 0.5 mM - 5.0 mM | Dose-dependent decrease in cell viability observed.[6] |
| Human Monocytes (LPS-stimulated) | 1 mM | Inhibition of IL-6 production. |
| General Cancer Cell Lines (Cytotoxicity) | 10 µM - 1 mM | A wide range to determine the IC50 value. |
| Anti-inflammatory Assays | 100 µM - 1 mM | Effective in suppressing inflammatory responses. |
Note: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis (Annexin V/Propidium Iodide) Assay
This protocol is for detecting apoptosis induced by this compound.
Materials:
-
Cells of interest
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Anti-Inflammatory (LPS-Stimulation) Assay
This protocol is for assessing the anti-inflammatory effects of this compound.
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages or human PBMCs)
-
24-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plate for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of the desired pro-inflammatory cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability in Control Group | - Cell passage number is too high.- Contamination (mycoplasma, bacteria, fungi).- Improper storage of media or supplements. | - Use cells with a lower passage number.- Regularly test for mycoplasma contamination.- Ensure proper sterile technique and check media for signs of contamination.- Store media and supplements according to the manufacturer's instructions. |
| Inconsistent Results Between Experiments | - Inconsistent cell seeding density.- Variation in this compound stock solution preparation.- Edge effects in multi-well plates. | - Standardize cell counting and seeding procedures.- Prepare fresh this compound dilutions for each experiment.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. |
| No Effect of this compound Observed | - Concentration is too low.- Incubation time is too short.- Cell line is resistant.- Inactive this compound. | - Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment.- Confirm the expression of the target serine proteases or the activity of the NF-κB pathway in your cell line.- Use a fresh stock of this compound. |
| High Background in Assays | - Compound interference with assay reagents.- Phenol (B47542) red in the medium interfering with colorimetric readings. | - Run a control with this compound in cell-free media to check for direct reactivity with the assay reagents.- Use phenol red-free medium for the duration of the assay. |
| Unexpected Cell Death at Low Concentrations | - this compound can induce necrosis at high concentrations. | - Carefully titrate the concentration to find a window between the desired biological effect and overt cytotoxicity. Consider using a marker for necrosis (e.g., LDH assay) in parallel. |
Signaling Pathways and Experimental Workflows
This compound's Effect on the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
General Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical cell viability (MTT) assay.
References
- 1. Gabexate mesylate | CAS:56974-61-9 | Trypsin-like serine proteinases inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates the neuropathic pain in a rat model by inhibition of proinflammatory cytokines and nitric oxide pathway via suppression of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Gabexate Mesilate Interference with Colorimetric Protein Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Gabexate Mesilate in common colorimetric protein assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with protein assays?
This compound is a synthetic serine protease inhibitor.[1][2][][4] Its chemical structure includes a guanidino group, which is similar to the side chain of the amino acid arginine.[5][6] This structural feature is a potential source of interference in certain protein assays.
-
Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic amino acid residues like arginine.[7][8] The presence of a guanidino group in this compound could lead to non-protein-specific binding of the dye, resulting in an overestimation of the protein concentration.
-
BCA and Lowry Assays: Both the Bicinchoninic Acid (BCA) and Lowry assays are based on the reduction of Cu²⁺ to Cu⁺ by proteins in an alkaline medium.[9] While the primary reaction involves peptide bonds, certain amino acid side chains can also contribute to this reduction. Although direct interference from guanidino groups is not as well-documented for these assays, the complex chemical structure of this compound presents a possibility of interaction with the copper ions or other assay reagents.
Q2: Is there documented evidence of this compound interfering with specific protein assays?
Currently, there is a lack of direct, published studies quantifying the specific interference of this compound with common colorimetric protein assays. However, based on its chemical structure, particularly the guanidino group, a potential for interference, especially with the Bradford assay, is chemically plausible. Compounds containing guanidinium (B1211019) have been noted to interact with components of protein assays.[10][11][12]
Q3: What are the potential consequences of this interference in my experimental results?
If this compound interferes with your protein assay, you may obtain inaccurate protein concentration measurements. This can lead to:
-
Inaccurate dosing in cell-based or in vivo experiments.
-
Incorrect loading of protein samples on gels for electrophoresis (e.g., Western blotting).
-
Erroneous calculation of specific activity in enzyme assays.
-
Misinterpretation of experimental data.
Q4: Are there alternative protein quantification methods that are less likely to be affected by this compound?
Yes, several alternative methods can be considered:
-
UV Absorbance at 280 nm (A280): This method relies on the absorbance of aromatic amino acids (tryptophan and tyrosine) in the protein. It is generally less susceptible to interference from small molecules like this compound, provided the compound itself does not absorb significantly at 280 nm.
-
Trichloroacetic Acid (TCA) or Acetone (B3395972) Precipitation: Precipitating the protein from the sample can effectively remove interfering substances like this compound that remain in the supernatant. The protein pellet can then be resolubilized in a compatible buffer and quantified.[13][14]
-
Gel-Based Quantification: Staining proteins with Coomassie or silver stain after separation by SDS-PAGE and then using densitometry to quantify the protein bands relative to a known standard can be a reliable, albeit more labor-intensive, method.
Troubleshooting Guides
Issue 1: Higher-than-expected protein concentration in samples containing this compound when using the Bradford assay.
Potential Cause: The guanidino group of this compound may be binding to the Coomassie dye, leading to a false-positive signal.
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare a solution of this compound at the same concentration used in your samples but without any protein. Add the Bradford reagent to this control. A significant color change indicates direct interference.
-
Dilute the sample: If the protein concentration is high enough, diluting the sample may reduce the concentration of this compound to a level that no longer causes significant interference.
-
Use an alternative assay: Switch to a BCA or Lowry assay, as they are based on a different chemical principle and may be less affected. However, it is still crucial to perform the appropriate controls.
-
Perform a protein precipitation step: Use TCA or acetone to precipitate the protein, wash the pellet to remove the this compound, and then re-dissolve the protein for quantification.
Issue 2: Inconsistent or variable protein readings in samples with this compound using the BCA or Lowry assay.
Potential Cause: Although less likely to be a primary interferent, the chemical environment created by this compound and its formulation might affect the copper reduction step or the stability of the colorimetric product.
Troubleshooting Steps:
-
Include a "spiked" standard curve: Prepare your protein standards (e.g., BSA) in the same buffer that your samples are in, including the same concentration of this compound. This can help to normalize for any matrix effects.
-
Check for precipitates: Visually inspect the assay wells or cuvettes for any signs of precipitation, which could interfere with absorbance readings.
-
Optimize incubation time: Ensure that you are reading the absorbance within the recommended time frame for the assay, as the presence of additional compounds could affect the kinetics of the color development.
-
Consider protein precipitation: As with the Bradford assay, precipitating the protein is a robust method to remove potential interfering substances.
Data Summary
The following table summarizes the potential for interference and recommended mitigation strategies.
| Assay | Potential for Interference by this compound | Primary Reason for Potential Interference | Recommended Mitigation Strategies |
| Bradford | High | The guanidino group in this compound can mimic arginine and bind to Coomassie dye.[7] | Run "this compound only" controls, dilute the sample, use an alternative assay, or perform protein precipitation. |
| BCA | Moderate to Low | Potential for interaction with Cu²⁺ ions, although less likely to be significant compared to Bradford. | Create a "spiked" standard curve, check for precipitates, or perform protein precipitation. |
| Lowry | Moderate to Low | Similar to BCA, with potential for interaction with assay reagents. | Create a "spiked" standard curve, adhere to strict timing, or perform protein precipitation. |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation to Remove Interfering Substances
This protocol is adapted from common laboratory procedures for protein precipitation.[13][14]
Materials:
-
Protein sample containing this compound
-
Trichloroacetic acid (TCA), 100% (w/v) stock solution, ice-cold
-
Acetone, ice-cold
-
Resuspension buffer compatible with the chosen protein assay (e.g., PBS for Bradford, or a buffer without reducing agents for BCA/Lowry)
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
To your protein sample in a microcentrifuge tube, add an equal volume of ice-cold 100% TCA to achieve a final concentration of 50%.
-
Vortex briefly and incubate on ice for 30 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound and other soluble components.
-
Wash the protein pellet by adding 500 µL of ice-cold acetone. This helps to remove any remaining TCA and soluble contaminants.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a suitable volume of an appropriate buffer for your downstream protein assay.
-
Proceed with your chosen colorimetric protein assay.
Visualizations
Caption: Workflow for removing this compound interference via protein precipitation.
Caption: Troubleshooting decision tree for this compound interference in protein assays.
References
- 1. Gabexate mesylate | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 4. Gabexate mesylate | CAS:56974-61-9 | Trypsin-like serine proteinases inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | C17H27N3O7S | CID 6604561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradford protein assay | Abcam [abcam.com]
- 9. Chemistry of Protein Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Gabexate Mesilate Formulations for In Vivo Studies
Welcome to the technical support center for Gabexate (B1204611) Mesilate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility and handling of Gabexate Mesilate for in vivo studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered when preparing this compound solutions for experimental use.
Q1: I'm seeing conflicting information about the solubility of this compound in water. What is the correct value?
A1: You have likely encountered varying solubility data, which is a common point of confusion. The solubility of this compound in water can be influenced by factors such as the purity of the compound, the pH of the water, temperature, and the presence of sonication. The Japanese Pharmacopoeia describes it as "very soluble in water." For practical laboratory purposes, here is a summary of reported aqueous solubility values:
-
Up to 100 mM (approximately 41.75 mg/mL): This is a commonly cited value and is a good starting point for preparing stock solutions.
-
7.14 mg/mL with the aid of ultrasound: This suggests that sonication can help dissolve the compound.
-
12 mg/mL: Another reported value that falls within the generally accepted range.
Troubleshooting Tip: If you are having trouble achieving the desired concentration, we recommend using sterile, purified water (e.g., water for injection) and gently warming the solution (to no more than 37°C) while stirring. Sonication can also be a useful technique to aid dissolution. Always start with a small amount of solvent and gradually add the powder while mixing.
Q2: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A2: Cloudiness or precipitation can occur for several reasons:
-
Concentration Exceeds Solubility: You may be trying to prepare a solution that is above the solubility limit of this compound in the chosen solvent.
-
Temperature Effects: Dissolving at a higher temperature and then allowing the solution to cool can sometimes lead to precipitation.
-
pH Changes: The pH of the solution can affect the solubility of this compound.
-
Interaction with Other Components: If you are preparing a complex formulation, this compound may be interacting with other excipients.
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limits (see Table 1).
-
Gentle Warming & Agitation: Try gently warming the solution while stirring or sonicating to see if the precipitate redissolves.
-
pH Adjustment: Check the pH of your solution. This compound solutions in water typically have a pH between 4.5 and 5.5. Adjusting the pH within this range may improve solubility.
-
Fresh Solvent: Ensure you are using fresh, high-purity solvents. For instance, DMSO can absorb moisture, which can reduce the solubility of some compounds.
-
Consider a Different Solvent System: If aqueous solubility is a persistent issue, consider using a co-solvent system or a different vehicle, such as those described in the experimental protocols below.
Q3: How stable is this compound in solution, and how should I store my prepared solutions?
A3: this compound contains ester bonds that are susceptible to hydrolysis, which can degrade the compound. Therefore, it is recommended to prepare solutions fresh on the day of use. If short-term storage is necessary, solutions should be kept at 2-8°C and used within 24 hours. For longer-term storage, it is best to store the compound as a dry powder at -20°C, protected from moisture. Some studies have indicated that formulations containing mannitol (B672) may exhibit reduced stability, so this should be considered when choosing excipients.[1][2]
Q4: Can I use pre-formulated products containing mannitol for my research?
A4: While some commercial formulations of this compound for clinical use contain mannitol as a stabilizing agent for lyophilization, research has suggested that mannitol-containing generic products may have a higher content of hydrolysate impurities compared to those without.[1][2] For research purposes where precise and consistent compound activity is crucial, it is advisable to use pure this compound powder and prepare fresh solutions in a suitable vehicle without mannitol, unless your experimental design specifically requires it.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| Water | 7.14 - 41.75 | 17.10 - 100 | Solubility can be enhanced with sonication. The Japanese Pharmacopoeia lists it as "very soluble". |
| DMSO | ≥ 83 | ≥ 198.81 | Use fresh, anhydrous DMSO as it can absorb moisture, which may reduce solubility. |
| Ethanol | 83 | 198.81 | Freely soluble. |
Molecular Weight of this compound: 417.48 g/mol
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for common in vivo administration routes.
Protocol 1: Preparation of this compound for Intravenous (IV) or Intraperitoneal (IP) Injection in Rodents
This protocol is based on methodologies used in published studies involving rodent models.[3][4][5][6]
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (appropriate gauge for the animal)
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound and saline based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation and administration.
-
Weigh the this compound powder accurately and transfer it to a sterile conical tube.
-
Add a small volume of sterile normal saline to the tube (e.g., 20-30% of the final volume).
-
Vortex the mixture thoroughly for 1-2 minutes to aid dissolution.
-
If the powder is not fully dissolved, sonicate the solution in a water bath sonicator for 5-10 minutes. Avoid excessive heating of the solution.
-
Once the this compound is completely dissolved, add the remaining volume of sterile normal saline to reach the final desired concentration.
-
Vortex the solution again to ensure homogeneity.
-
Draw the solution into a sterile syringe through a 0.22 µm sterile syringe filter to ensure sterility of the final preparation for injection.
-
Administer the solution immediately. If immediate use is not possible, store at 2-8°C and use within 24 hours.
Protocol 2: Preparation of this compound for Enteral/Oral Gavage Administration in Rodents
This protocol is adapted from a study that utilized an enteral formulation.
Materials:
-
This compound powder
-
Vehicle solution (e.g., sterile water, normal saline, or a commercially available vehicle like Golytely®)
-
Sterile conical tubes
-
Vortex mixer
-
Oral gavage needles (appropriate size for the animal)
-
Sterile syringes
Procedure:
-
Determine the required concentration and total volume of the this compound solution based on the animal's weight and the desired dosage.
-
Weigh the appropriate amount of this compound powder and place it in a sterile conical tube.
-
Add approximately half of the total required volume of the chosen vehicle to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to ensure the powder is fully wetted and begins to dissolve.
-
Add the remaining vehicle to the tube to achieve the final concentration.
-
Continue to vortex until a clear solution is obtained.
-
Draw the required volume into a sterile syringe fitted with an appropriately sized oral gavage needle.
-
Administer the solution fresh. Due to the risk of hydrolysis, it is not recommended to store aqueous solutions of this compound for extended periods.
Visualizations
Signaling Pathway Diagram
References
- 1. This compound ameliorates the neuropathic pain in a rat model by inhibition of proinflammatory cytokines and nitric oxide pathway via suppression of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound on pancreatic and hepatic microcirculation in acute experimental pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-kB pathway overview | Abcam [abcam.com]
- 4. How to Prepare a Lyophilized Powder for Injection | Empower [empowerpharmacy.com]
- 5. Effects of this compound on serum inflammatory cytokines in rats with acute necrotizing pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves pancreatic microcirculation and reduces lung edema in a rat model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Gabexate Mesilate degradation products and their effects
Welcome to the Technical Support Center for Gabexate (B1204611) Mesilate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Gabexate Mesilate and to troubleshoot potential issues related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of its ester bond.[1] This reaction is catalyzed by factors such as pH, temperature, and the presence of certain enzymes. The hydrolysis results in the formation of two main degradation products: ε-guanidinocaproic acid (also known as 6-aminohexanoic acid) and ethyl p-hydroxybenzoate.
Q2: What are the known degradation products of this compound?
A2: The two principal degradation products formed through the hydrolysis of this compound are:
-
ε-guanidinocaproic acid (εGCA) , which is synonymous with aminocaproic acid.[2]
-
Ethyl p-hydroxybenzoate (EpHB) , also known as ethylparaben (B1671687).
In vivo, a glucuronide conjugate of ethyl p-hydroxybenzoate has also been identified as a major metabolite found in urine.
Q3: What are the potential effects of the degradation products of this compound in an experimental setting?
A3: The degradation products of this compound have their own distinct biological activities, which could potentially interfere with experimental results:
-
ε-guanidinocaproic acid (Aminocaproic Acid): This molecule is a known antifibrinolytic agent.[3][4][5] It acts as an inhibitor of plasminogen activation, thereby preventing the breakdown of fibrin (B1330869) clots.[5] In experiments involving coagulation, fibrinolysis, or protease activity, the presence of this degradation product could lead to confounding results.
-
Ethyl p-hydroxybenzoate (Ethylparaben): This compound is a member of the paraben family and is widely used as a preservative.[6] Studies have indicated that ethylparaben may possess weak estrogenic activity.[7] It has also been shown to induce oxidative stress and has the potential for genotoxicity in certain biological systems.[6] Researchers should be aware of these potential off-target effects in sensitive assay systems.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
-
Storage: Store this compound as a dry solid in a cool, dark, and dry place.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C) for a limited time.
-
pH of Solutions: Be mindful of the pH of your experimental buffers, as hydrolysis is pH-dependent.
-
Additives: Be aware that certain additives, such as mannitol (B672), have been shown to potentially affect the stability of this compound formulations.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Inconsistent or unexpected results in protease inhibition assays. | Degradation of this compound leading to a lower effective concentration of the active inhibitor. | Prepare fresh solutions of this compound for each experiment. Verify the concentration and purity of your stock solution using a validated analytical method (see Experimental Protocols section). |
| Unexplained antifibrinolytic activity observed in control experiments. | Presence of ε-guanidinocaproic acid, a degradation product with antifibrinolytic properties. | Analyze your this compound stock for the presence of degradation products using HPLC. If significant degradation has occurred, use a fresh, high-purity batch of this compound. |
| Evidence of cellular stress or estrogenic effects in cell-based assays. | Presence of ethyl p-hydroxybenzoate, a degradation product with known biological activities. | Test the effects of ethyl p-hydroxybenzoate alone in your assay system to determine its potential contribution to the observed effects. Use highly pure this compound to minimize the concentration of this degradant. |
| Loss of this compound potency over time in stored solutions. | Hydrolysis of the compound in aqueous solution. | Avoid long-term storage of this compound in solution. If storage is necessary, perform a stability study under your specific storage conditions to determine the rate of degradation. |
Quantitative Data on Forced Degradation
| Stress Condition | Typical Reagents and Conditions | Expected Degradation Products | Anticipated Extent of Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | ε-guanidinocaproic acid, Ethyl p-hydroxybenzoate | Significant |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | ε-guanidinocaproic acid, Ethyl p-hydroxybenzoate | Rapid and Significant |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Potential for oxidation at various sites, though hydrolysis may still be the primary pathway. | Moderate |
| Thermal Degradation | 105°C for 48 hours (solid state) | ε-guanidinocaproic acid, Ethyl p-hydroxybenzoate | Moderate to Significant |
| Photodegradation | Exposure to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) | Potential for photolytic cleavage in addition to hydrolysis. | To be determined experimentally |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for this compound and Its Degradation Products
This method is designed for the separation and quantification of this compound, ε-guanidinocaproic acid, and ethyl p-hydroxybenzoate.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: Linear gradient from 95% to 5% B
-
31-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of this compound, ε-guanidinocaproic acid, and ethyl p-hydroxybenzoate in a suitable solvent (e.g., water:acetonitrile 50:50 v/v). Prepare working standards by diluting the stock solutions to the desired concentrations.
-
Sample Solutions: Dilute the experimental samples containing this compound to an appropriate concentration within the linear range of the assay.
4. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
References
- 1. Stability of this compound products: Influence of the addition of mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 4. Epsilon-aminocaproic acid (EACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A potent tryptase inhibitor nafamostat mesilate dramatically suppressed pulmonary dysfunction induced in rats by a radiographic contrast medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. ajpsonline.com [ajpsonline.com]
How to prevent hydrolysis of Gabexate Mesilate in experimental buffers
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of Gabexate (B1204611) Mesilate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is Gabexate Mesilate and why is it prone to hydrolysis?
This compound is a synthetic, non-peptide serine protease inhibitor.[1] It is used therapeutically to manage conditions like acute pancreatitis and disseminated intravascular coagulation (DIC) by inhibiting key proteolytic enzymes such as trypsin, thrombin, plasmin, and kallikrein.[2][3][4]
The susceptibility of this compound to hydrolysis stems from the presence of an ester bond in its chemical structure.[1] This ester linkage can be cleaved by water (hydrolysis), a reaction that is often catalyzed by acidic or basic conditions, leading to the degradation of the compound and a loss of its inhibitory activity.[5][6]
Below is a diagram illustrating the site of hydrolytic cleavage.
Q2: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound in an aqueous buffer is primarily influenced by three factors: pH, temperature, and the composition of the buffer.
-
pH: This is a critical factor.[5][6] Ester hydrolysis is significantly accelerated at both acidic and basic pH extremes. Studies have shown that changes in extracellular pH occur when cells are incubated with this compound, indicating its degradation.[7][8] For most applications involving serine protease inhibitors, maintaining a pH around neutral (6.5-7.5) is recommended to ensure stability and activity.[9][10]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1] Therefore, preparing solutions at low temperatures (e.g., on ice) and storing them appropriately is crucial. Long-term storage should be at or below -20°C.[11][12]
-
Buffer Composition: While common buffers like phosphate (B84403) and Tris are generally acceptable, certain additives can negatively impact stability. For instance, one study found that generic this compound products containing mannitol (B672) had a higher content of hydrolysate impurities, suggesting it may impair stability.[1]
Q3: What are the recommended buffer conditions to minimize hydrolysis?
To minimize hydrolysis, it is crucial to select an appropriate buffer system and prepare it carefully. The ideal buffer should maintain a stable pH in the optimal range while being compatible with the experimental assay.
Recommended Buffer Systems
| Buffer System | Recommended pH | Concentration | Notes |
| Phosphate Buffer | 6.5 - 7.4 | 50 - 100 mM | Commonly used for serine protease inhibitor assays and provides good buffering capacity around neutral pH.[9][10][11] |
| HEPES | 7.0 - 7.6 | 20 - 50 mM | Often used in cell culture and physiological studies; less prone to temperature-dependent pH shifts than Tris. |
| Tris-HCl | 7.4 - 8.0 | 50 mM | While widely used, be aware that the pH of Tris buffers is highly sensitive to temperature changes. |
| Citrate Buffer | 6.0 - 6.5 | 20 - 50 mM | A slightly acidic pH may offer enhanced stability for long-term storage of some protein-drug conjugates.[13] |
Q4: How should I prepare and store this compound stock and working solutions?
Proper preparation and storage are critical to preserving the integrity of this compound for your experiments. Always refer to the manufacturer's instructions for specific details.
Stock Solution Preparation & Storage
This compound is soluble in several solvents.[3][12]
| Solvent | Max Concentration | Recommended Storage (Stock Solution) |
| Water | ~41.75 mg/mL (100 mM) | Prepare fresh or store in aliquots at -20°C for short-term use. |
| DMSO | ~83 mg/mL (~199 mM) | 1 year at -80°C in solvent. [12] 1 month at -20°C in solvent.[12] |
| Ethanol | ~83 mg/mL (~199 mM) | Store in aliquots at -20°C or -80°C. |
Key Recommendations:
-
Use Anhydrous Solvents: When preparing stock solutions in organic solvents like DMSO, use fresh, anhydrous-grade solvent to minimize introducing water that could initiate hydrolysis.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots.[12]
-
Prepare Working Solutions Fresh: Dilute the stock solution into your cold experimental buffer immediately before use. Do not store dilute aqueous solutions of this compound for extended periods.
Workflow for Solution Preparation
Q5: What are the signs of this compound degradation in my experiment?
Degradation of this compound will result in a lower effective concentration of the active inhibitor, leading to several potential issues:
-
Reduced or Inconsistent Inhibition: The most direct sign is a loss of expected inhibitory effect on your target serine protease. If you observe higher-than-expected enzyme activity, it may be due to inhibitor degradation.
-
Poor Reproducibility: Inconsistent results between experiments run on different days could point to variable inhibitor integrity.
-
pH Shift in Buffer: As hydrolysis of the ester bond releases a carboxylic acid, significant degradation in a weakly buffered solution might lead to a slight decrease in the pH of the medium.[7]
Troubleshooting Unexpected Results
Q6: How can I experimentally verify the stability of this compound in my buffer?
To definitively assess stability, you can perform a forced degradation study followed by analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method allows you to quantify the amount of intact this compound over time under your specific experimental conditions.[1][14]
Experimental Protocol: RP-HPLC Stability Study
Objective: To determine the degradation rate of this compound in a specific experimental buffer over time.
Materials:
-
This compound powder
-
Your experimental buffer (e.g., 100 mM Phosphate Buffer, pH 7.4)
-
0.1 M HCl and 0.1 M NaOH (for forced degradation controls)
-
RP-HPLC system with a C18 column
-
Mobile Phase: e.g., Phosphate Buffer:Acetonitrile (60:40), pH adjusted.[15] (Note: This may require optimization).
-
Temperature-controlled incubator or water bath
Methodology:
-
Preparation of Test Solutions:
-
Prepare a concentrated stock of this compound (e.g., 10 mM in DMSO).
-
Create three test conditions by diluting the stock to a final concentration (e.g., 100 µM) in:
-
Your experimental buffer.
-
0.1 M HCl (acidic control).
-
0.1 M NaOH (alkaline control).
-
-
Prepare a "Time Zero" sample by immediately mixing the drug in buffer and injecting it into the HPLC.
-
-
Incubation:
-
Incubate the prepared solutions at your experimental temperature (e.g., 37°C).
-
If testing room temperature stability, incubate at ~25°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
If necessary, quench the reaction (e.g., by neutralizing the acidic/alkaline samples).
-
Analyze each aliquot by RP-HPLC.
-
-
Data Analysis:
-
Monitor the chromatogram at an appropriate wavelength (e.g., 254 nm).[15]
-
The peak corresponding to intact this compound will decrease in area over time as degradation occurs. New peaks corresponding to degradation products may appear.
-
Plot the percentage of remaining this compound (peak area relative to Time Zero) against time for each condition. This will provide a stability profile and allow you to calculate the degradation kinetics.[15]
-
References
- 1. Stability of this compound products: Influence of the addition of mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Gabexate mesylate | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Changes in extra- and intracellular pH in hepatocytes exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterization of a newly serine protease inhibitor from Rhamnus frangula with potential for use as therapeutic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. selleckchem.com [selleckchem.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. jddtonline.info [jddtonline.info]
Optimizing incubation time with Gabexate Mesilate for maximal inhibition
Welcome to the technical support center for Gabexate (B1204611) Mesilate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this serine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gabexate Mesilate?
A1: this compound is a synthetic, competitive, and reversible inhibitor of serine proteases.[1][2] It functions by forming a stable, yet reversible, complex with the active site of these enzymes, thereby blocking their proteolytic activity.[1] Its primary targets include trypsin, thrombin, plasmin, and kallikrein.[1]
Q2: What are the key signaling pathways affected by this compound?
A2: Beyond direct protease inhibition, this compound has been shown to have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1).[3] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[3]
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound contains ester bonds and is known to be readily hydrolyzed in aqueous solutions.[4] One study noted that its half-life in plasma can be improved by complexation with liposomes.[5] It is recommended to prepare fresh solutions for experiments and consider its stability, especially during long incubation periods.
Q4: Why is optimizing the incubation time for this compound crucial?
A4: As a reversible inhibitor, the binding of this compound to its target enzyme is a time-dependent process. Insufficient incubation time can lead to an underestimation of its inhibitory potency, resulting in an artificially high IC50 value.[6] Conversely, excessively long incubation times may lead to compound degradation or secondary cellular effects, confounding the results.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Causes | Solutions |
| No or low inhibition observed | 1. Insufficient incubation time: The inhibitor has not reached equilibrium with the enzyme.[6] 2. Inhibitor concentration too low: The concentrations used are not high enough to effectively compete with the substrate. 3. This compound degradation: The compound has hydrolyzed in the aqueous buffer.[4] 4. Incorrect enzyme or substrate: The target protease is not sensitive to this compound, or the substrate is not appropriate for the enzyme. | 1. Perform a time-course experiment: Measure inhibition at multiple pre-incubation time points to determine when equilibrium is reached (see detailed protocol below). 2. Increase inhibitor concentration: Use a wider range of concentrations, ensuring they bracket the expected IC50 or Ki value. 3. Prepare fresh solutions: Make fresh this compound solutions immediately before each experiment. Minimize the time the compound is in aqueous buffer. 4. Verify enzyme activity and inhibitor specificity: Confirm the activity of your enzyme with a known substrate and control inhibitor. Check literature for the specific activity of this compound against your target protease. |
| High variability between replicates | 1. Inconsistent incubation times: Minor differences in timing can lead to significant variability, especially with short incubations. 2. Pipetting errors: Inaccurate dispensing of inhibitor, enzyme, or substrate. 3. Temperature fluctuations: Inconsistent temperatures can affect enzyme activity and inhibitor binding. | 1. Standardize all incubation steps: Use a multichannel pipette or automated liquid handler for simultaneous additions. Ensure precise timing for all steps. 2. Calibrate pipettes: Regularly check and calibrate all pipettes. Use appropriate pipetting techniques. 3. Maintain constant temperature: Use a temperature-controlled incubator or water bath for all incubation steps. |
| IC50 value changes with different pre-incubation times | 1. Equilibrium not reached: For reversible inhibitors, the apparent IC50 will decrease as the pre-incubation time increases, until equilibrium is achieved.[1][7] | 1. Determine the optimal pre-incubation time: This is the time point at which the IC50 value stabilizes. Conduct a time-course experiment where the enzyme and inhibitor are pre-incubated for varying durations before adding the substrate.[6] |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against various serine proteases.
| Enzyme | Inhibitor Constant (Ki) | IC50 |
| Human Thrombin | 0.97 µM | |
| Human Urokinase | 1.3 µM | |
| Human Plasmin | 1.6 µM | |
| Human Factor Xa | 8.5 µM | |
| Human Tryptase | 3.4 nM | |
| Bovine Tryptase | 18 µM | |
| General Serine Protease | 0.19 µM[8] |
Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature).
Experimental Protocols
Protocol for Determining Optimal Incubation Time
This protocol outlines a time-course experiment to determine the optimal pre-incubation time for this compound to achieve maximal inhibition.
1. Objective: To identify the pre-incubation duration at which the inhibitory effect of this compound on a target serine protease reaches a steady state.
2. Materials:
- Purified target serine protease
- Specific chromogenic or fluorogenic substrate for the protease
- This compound
- Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and ionic strength for the target enzyme)
- 96-well microplate
- Microplate reader
3. Procedure:
Visualizations
Caption: Workflow for determining the optimal pre-incubation time.
Caption: Dual inhibitory mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. microbenotes.com [microbenotes.com]
- 3. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of this compound products: Influence of the addition of mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-enzyme inhibition by gabexate mesylate: formulation and reactivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Addressing variability in results with Gabexate Mesilate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in results during experiments with Gabexate (B1204611) Mesilate.
Frequently Asked Questions (FAQs)
Q1: What is Gabexate Mesilate and what is its primary mechanism of action?
A1: this compound is a synthetic, broad-spectrum serine protease inhibitor. Its primary mechanism of action involves competitively and reversibly inhibiting the activity of various serine proteases, such as trypsin, thrombin, plasmin, and kallikrein. This inhibition prevents the cascade of inflammatory and coagulation responses mediated by these enzymes. It has been shown to exert anti-inflammatory effects by inhibiting the activation of nuclear factor-κB (NF-κB) and the production of pro-inflammatory cytokines.
Q2: What are the common experimental applications of this compound?
A2: this compound is widely used in preclinical research, particularly in models of acute pancreatitis, sepsis, disseminated intravascular coagulation (DIC), and neuropathic pain. In vitro, it is often used to study inflammatory signaling pathways, cancer cell invasion, and protease activity.
Q3: How should I prepare and store this compound stock solutions to ensure stability?
A3: To ensure stability and minimize variability, this compound stock solutions should be prepared and stored correctly. It is soluble in water (up to 100 mM) and DMSO (up to 50 mg/mL). For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh solutions daily.
Q4: What are some potential sources of variability when using this compound in cell culture experiments?
A4: Variability in cell culture experiments can arise from several factors:
-
Cell Line Differences: Different cell lines may have varying levels of endogenous protease activity and sensitivity to this compound.
-
Drug Concentration: The effective concentration can vary significantly between cell types. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Incubation Time: The duration of exposure to this compound can influence the observed effects.
-
Serum in Media: Serum contains various proteases that can interact with this compound, potentially altering its effective concentration. Consider using serum-free or low-serum media for certain assays if variability is a concern.
-
Drug Stability in Media: this compound may degrade over time in cell culture media at 37°C. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed in in vitro protease assays. | 1. Degraded this compound: Improper storage or handling of the compound or stock solution. 2. Incorrect Concentration: The concentration used may be too low for the specific protease or assay conditions. 3. Assay Conditions: pH, temperature, or buffer composition may not be optimal for this compound activity. 4. Substrate Competition: High concentrations of the substrate in the assay can compete with the inhibitor. | 1. Prepare fresh stock solutions from a new vial of this compound. Ensure proper storage at -20°C or -80°C in aliquots. 2. Perform a dose-response experiment to determine the IC50 value for your specific protease and assay conditions. 3. Verify that the assay buffer pH is within the optimal range for this compound activity (typically around neutral pH). 4. Use a substrate concentration at or below the Michaelis-Menten constant (Km) for the enzyme. |
| High variability in cell viability or proliferation assays. | 1. Inconsistent Seeding Density: Variations in the initial number of cells per well. 2. Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity conditions. 3. Inaccurate Pipetting: Errors in dispensing this compound or cell suspension. 4. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for consistent cell seeding. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 4. Use cells within a defined low passage number range for all experiments. |
| Conflicting results in in vivo animal models. | 1. Route of Administration: The bioavailability and efficacy of this compound can differ based on the administration route (e.g., intravenous, intraperitoneal, enteral). 2. Dosing and Timing: The dose and the timing of administration relative to the disease induction are critical. 3. Animal Strain and Model: Different animal strains or disease models can respond differently to the treatment. 4. Drug Stability in Formulation: The stability of this compound in the vehicle used for administration. | 1. Select the route of administration based on the specific research question and published protocols for similar studies. 2. Optimize the dose and treatment schedule through pilot studies. For example, in some pancreatitis models, administration before or shortly after induction is more effective. 3. Clearly report the animal strain, age, weight, and the specific disease induction protocol in your methods. 4. Prepare fresh formulations for each experiment and ensure the vehicle is compatible with this compound. |
| Unexpected cytotoxic effects at high concentrations. | Off-target effects: At high concentrations, this compound may have off-target effects unrelated to serine protease inhibition, potentially leading to cytotoxicity. | Perform a thorough dose-response analysis to identify a concentration range that provides the desired inhibitory effect without causing significant cytotoxicity. Include appropriate vehicle controls in all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Protease | Inhibitory Constant (Kᵢ) / IC₅₀ | Species | Reference |
| Trypsin | IC₅₀: 9.4 µM | - | |
| Plasmin | IC₅₀: 30 µM | - | |
| Plasma Kallikrein | IC₅₀: 41 µM | - | |
| Thrombin | IC₅₀: 110 µM | - | |
| Human Thrombin | Kᵢ: 0.97 µM | Human | [1] |
| Human Urokinase | Kᵢ: 1.3 µM | Human | [1] |
| Human Plasmin | Kᵢ: 1.6 µM | Human | [1] |
| Human Factor Xa | Kᵢ: 8.5 µM | Human | [1] |
| Human Tryptase | Kᵢ: 3.4 nM | Human | [1] |
| Bovine Tryptase | Kᵢ: 18 µM | Bovine | [1] |
Table 2: IC₅₀ Values of this compound in Human Colorectal Cancer Cell Lines (48h treatment)
| Cell Line | IC₅₀ (mM) |
| CACO-2 | 0.31 ± 0.01 |
| SW48 | 0.33 ± 0.01 |
| HT-29 | 0.55 ± 0.03 |
| Colo205 | 0.46 ± 0.02 |
| SW480 | 0.45 ± 0.02 |
| SW620 | 0.39 ± 0.02 |
| RKO | 0.49 ± 0.01 |
| LS174T | 0.59 ± 0.03 |
| HCT-116 | 0.56 ± 0.03 |
Table 3: Effective In Vivo Doses of this compound in Animal Models
| Animal Model | Species | Dose | Route of Administration | Observed Effect | Reference |
| Acute Pancreatitis with Septic Challenge | Rat | 1 and 10 mg/kg/h | Intravenous | Improved pathology, decreased serum lipase (B570770) | [2] |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | 20 mg/kg/day | Intraperitoneal | Increased paw withdrawal threshold | [3] |
| Trauma/Hemorrhagic Shock | Rat | 10 mg/kg | Enteral | Preserved vascular function, improved hemodynamics | [4][5] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is adapted from a study on human colorectal cancer cell lines.
1. Cell Seeding:
- Harvest and count cells.
- Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Treatment:
- Prepare serial dilutions of this compound in culture medium.
- Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control.
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Shake the plate for 5 minutes at room temperature.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: In Vivo Model of Acute Pancreatitis in Rats
This protocol is based on a study investigating the effects of this compound on pancreatic microcirculation.[2]
1. Animal Preparation:
- Use male Sprague-Dawley rats (225-275 g).
- Anesthetize the animals according to approved institutional protocols.
2. Induction of Pancreatitis:
- Induce acute pancreatitis by four intramuscular injections of cerulein (50 µg/kg) at 1-hour intervals.
- Administer lipopolysaccharide (10 mg/kg) intraperitoneally as an acute septic challenge.
3. Treatment:
- Six hours after the first cerulein injection, begin intravenous infusion of this compound at doses of 0.01, 0.1, 1, or 10 mg/kg/h, or vehicle control.
4. Outcome Measures:
- Monitor pancreatic microcirculation using in vivo microscopy.
- At the end of the experiment, collect blood samples to measure serum lipase levels.
- Collect pancreatic and lung tissues for pathological examination.
5. Data Analysis:
- Compare the measured parameters between the different treatment groups and the control group using appropriate statistical tests.
Visualizations
Signaling Pathway: Inhibition of NF-κB Activation by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow: In Vivo Pancreatitis Model
Caption: Workflow for an in vivo experimental model of acute pancreatitis.
Logical Troubleshooting: Inconsistent In Vitro Results
Caption: Troubleshooting flowchart for inconsistent in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound improves pancreatic microcirculation and reduces lung edema in a rat model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epain.org [epain.org]
- 4. Enteral administration of the protease inhibitor this compound preserves vascular function in experimental trauma/hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enteral this compound improves volume requirements and autonomic cardiovascular function after experimental trauma/hemorrhagic shock in the absence of blood reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Gabexate Mesilate: Technical Support on Stock Solution Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of Gabexate (B1204611) Mesilate stock solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Gabexate Mesilate and why is the stability of its stock solution critical?
A1: this compound is a synthetic, non-peptide serine protease inhibitor used in research to study its effects on enzymes like trypsin, thrombin, plasmin, and kallikrein.[1] It is also investigated for its anti-inflammatory properties, which involve the inhibition of NF-κB and AP-1 activation.[2] The stability of the stock solution is critical because this compound contains ester bonds that are susceptible to hydrolysis, which can lead to the degradation of the compound.[3][4] Using a degraded solution can result in inaccurate experimental data and loss of biological activity.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in several common laboratory solvents. The choice of solvent may depend on the specific experimental requirements and desired concentration.
Q3: How should I prepare a this compound stock solution?
A3: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of a recommended solvent (see Table 1). It is standard practice to prepare concentrated stock solutions (e.g., 10x or 100x) which can be stored for longer periods than more dilute solutions.[5] For a detailed step-by-step guide, please refer to Protocol 1: Preparation of this compound Stock Solution .
Q4: What are the optimal storage conditions for this compound powder and its stock solutions?
A4: The solid powder should be stored in a freezer at -20°C in an inert atmosphere and is stable for two to three years.[6][7] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage.[7]
Q5: How long can I store my this compound stock solutions?
A5: The stability of the stock solution depends on the solvent and storage temperature. Solutions in DMSO or distilled water can be stored at -20°C for up to one month.[6] For longer-term storage of up to one year, it is recommended to store the solution at -80°C.[7]
Q6: Are there any substances that can impair the stability of this compound?
A6: Yes, studies have shown that generic formulations of this compound containing mannitol (B672) as an additive may have a higher content of hydrolysate impurities, suggesting that mannitol might impair its stability.[3][4]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Citations |
| Water | 12 - 50 mg/mL | ~28.7 - 120 mM | [6][7] |
| DMSO | 50 - 83 mg/mL | ~120 - 198.8 mM | [6][7] |
| Ethanol | 83 mg/mL | ~198.8 mM | [7] |
Table 2: Recommended Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Stability Period | Citations |
| Powder | N/A | -20°C | 2 - 3 years | [6][7] |
| Stock Solution | DMSO or Water | -20°C | Up to 1 month | [6][7] |
| Stock Solution | Any suitable solvent | -80°C | Up to 1 year | [7] |
Visualizations and Workflows
Caption: Experimental workflow for preparing and storing this compound stock solutions.
Caption: A logical troubleshooting guide for issues with this compound solutions.
Caption: this compound inhibits the degradation of IκBα, preventing NF-κB activation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder (MW: 417.48 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 100 mM stock solution, you need 41.75 mg of this compound per 1 mL of solvent. Adjust the mass based on your desired final volume.
-
Example: For 1 mL of 100 mM solution, weigh out 41.75 mg of this compound.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Dissolving: Add the desired volume of anhydrous DMSO to the tube.
-
Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile cryovials. This is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store immediately at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol 2: General HPLC Method for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound solutions. Method optimization may be required.
Objective: To quantify the remaining percentage of intact this compound in a stock solution over time and detect the presence of degradation products.
Instrumentation and Conditions:
-
HPLC System: With UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of triethylammonium (B8662869) phosphate (B84403) buffer (pH 2.0) and a mixture of methanol (B129727) and acetonitrile (B52724) could be a starting point for method development.[8]
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Procedure:
-
Prepare Standard Curve: Create a series of known concentrations of freshly prepared this compound to generate a standard curve.
-
Initial Sample (T=0): Immediately after preparing the stock solution, take an aliquot, dilute it to fall within the range of the standard curve, and inject it into the HPLC system. This will serve as your 100% reference point.
-
Store Samples: Store the remaining aliquots of the stock solution under the desired conditions (e.g., 4°C, RT, -20°C, -80°C).
-
Time-Point Analysis: At specified time intervals (e.g., 1 day, 1 week, 1 month), retrieve an aliquot from storage.
-
Sample Preparation and Injection: Thaw the sample, dilute it in the same manner as the T=0 sample, and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. Calculate the percentage of the compound remaining. Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products. A solution is generally considered stable if >95% of the initial concentration remains.
References
- 1. Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of this compound products: Influence of the addition of mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytotechlab.com [phytotechlab.com]
- 6. 56974-61-9 CAS MSDS (Gabexate mesylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. iajps.com [iajps.com]
Minimizing Gabexate Mesilate's effect on cell morphology
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the effects of Gabexate (B1204611) Mesilate on cell morphology during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Gabexate Mesilate and what is its primary mechanism of action?
A1: this compound is a synthetic, broad-spectrum serine protease inhibitor.[1] Its primary mechanism of action is the competitive and reversible inhibition of various serine proteases, including trypsin, plasmin, and thrombin.[1] These enzymes are critically involved in physiological and pathological processes such as inflammation, coagulation, and fibrinolysis.[2] By blocking the active sites of these proteases, this compound mitigates their enzymatic activity.[1]
Q2: What are the known effects of this compound on cell morphology?
A2: High concentrations of this compound (in the range of 0.5 - 5.0 mM) have been observed to induce necrotic cell death in porcine aorta endothelial cells, which is characterized by cell membrane injury.[3] In other studies, particularly in pancreatic cancer cell lines, it has been shown to induce apoptosis when used in combination with TNF-alpha, leading to morphological changes like chromatin condensation and nuclear fragmentation.[4] Furthermore, it can inhibit the locomotion, aggregation, and adhesion of polymorphonuclear leukocytes, which can alter their appearance in culture.[5]
Q3: How does this compound influence cell signaling pathways related to cell morphology?
A3: this compound has been shown to inhibit the activation of key transcription factors, including Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1).[6] It also inhibits the mitogen-activated protein kinase (MAPK) signaling pathways.[6] The NF-κB pathway, in particular, is a crucial regulator of genes involved in inflammation and cell adhesion. By inhibiting NF-κB, this compound can suppress the expression of endothelial leukocyte adhesion molecules like E-selectin and ICAM-1, thereby affecting cell-cell interactions and potentially influencing cell shape and adhesion.[2]
Q4: Are there any known agents that can counteract the negative morphological effects of this compound?
A4: Yes, a study has shown that co-incubation with certain amino acids can protect against this compound-induced cell injury in porcine aorta endothelial cells. L-Cysteine and Glycine were identified as particularly effective in mitigating these cytotoxic effects. This suggests a potential strategy for minimizing morphological changes in sensitive cell lines.
Troubleshooting Guide
This guide addresses common issues related to altered cell morphology when using this compound in cell culture experiments.
| Observed Issue | Potential Cause | Recommended Solution |
| High levels of cell death, detachment, or signs of necrosis (e.g., membrane blebbing, release of cellular contents). | Cytotoxicity from high concentration: this compound can be cytotoxic at high concentrations. | Perform a dose-response experiment: Determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration. Start with a broad range of concentrations and assess cell viability using a standard assay (e.g., MTT, Trypan Blue exclusion). |
| Solvent toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent can be toxic to cells. | Use a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration is low (typically ≤ 0.1%). | |
| Changes in cell shape (e.g., rounding, elongation), reduced cell-cell contacts, or altered adhesion to the culture surface. | On-target effect on cell adhesion: this compound's inhibition of proteases and NF-κB can affect cell adhesion molecules and the extracellular matrix. | Confirm on-target effect: Investigate the expression of key adhesion molecules (e.g., cadherins, integrins) via immunofluorescence or Western blotting. Consider co-treatment: For sensitive cell lines, consider co-incubation with protective agents like L-Cysteine or Glycine. |
| Off-target effects: The observed morphological changes may not be related to the intended serine protease inhibition. | Use a structurally related inactive compound: If available, a similar but inactive molecule can help differentiate between on-target and off-target effects. | |
| Inconsistent results or high variability in cell morphology across experiments. | Inconsistent experimental conditions: Variations in cell density, passage number, or treatment duration can lead to variable results. | Standardize experimental protocol: Ensure consistent cell seeding density, use cells within a specific passage number range, and apply treatments at the same stage of cell growth. |
| Compound instability: this compound may not be stable in culture medium for extended periods. | Prepare fresh solutions: Always prepare fresh dilutions of this compound from a stock solution immediately before each experiment. |
Quantitative Data Summary
The following table summarizes reported concentrations of this compound and their observed effects. It is important to note that optimal concentrations are cell-type and context-dependent and should be determined empirically.
| Concentration/Dose | Cell Type/Model System | Observed Effect | Reference |
| 0.5 - 5.0 mM | Porcine Aorta Endothelial Cells | Dose-dependent decrease in cell viability and induction of necrotic cell death. | [3] |
| 10⁻⁴ to 10⁻³ M | Human Neutrophils | Inhibition of granulocyte elastase release and leukocyte aggregation. | [7] |
| 10⁻⁸ M | Endotoxin-stimulated Human Monocytes | Inhibition of TNF-alpha production. | [7] |
| 1 and 10 mg/kg/h (in vivo) | Rat model of acute pancreatitis | Improved pancreatic microcirculation and reduced lung edema. | [8] |
| 1, 2, and 4 mM | Isolated Rat Hepatocytes | Dose-dependent changes in intracellular and extracellular pH. | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a general method for identifying the appropriate concentration of this compound that effectively inhibits serine protease activity without causing significant changes in cell morphology or viability.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. A typical starting range might be from 1 µM to 5 mM. Also, prepare a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the prepared this compound dilutions and the vehicle control. Include an untreated control group with fresh medium only.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Morphological Assessment: At various time points during the incubation, observe the cells under a phase-contrast microscope. Document any changes in cell shape, adhesion, or density.
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or a live/dead staining assay) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. The optimal working concentration for your experiments should be well below this value, at a point where minimal morphological changes and high viability are observed.
Protocol 2: Immunofluorescence Staining for Cytoskeletal and Adhesion Proteins
This protocol allows for the visualization of the effects of this compound on the cytoskeleton and cell adhesion structures.
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Allow them to adhere and grow to the desired confluency. Treat the cells with the predetermined optimal concentration of this compound and a vehicle control for the desired time.
-
Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies targeting cytoskeletal proteins (e.g., anti-α-tubulin for microtubules, phalloidin (B8060827) for actin filaments) or adhesion proteins (e.g., anti-E-cadherin, anti-vinculin) diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorescently labeled secondary antibodies diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualization: Visualize the cells using a fluorescence microscope. Capture images to compare the organization of the cytoskeleton and the localization of adhesion proteins between treated and control cells.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a synthetic anticoagulant, inhibits the expression of endothelial leukocyte adhesion molecules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of this compound-induced cell injury in porcine aorta endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic serine protease inhibitor, this compound, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the anti-inflammatory serine esterase inhibitor this compound (Foy) on aggregation, locomotion and adhesion of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a synthetic protease inhibitor, attenuates endotoxin-induced pulmonary vascular injury by inhibiting tumor necrosis factor production by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound improves pancreatic microcirculation and reduces lung edema in a rat model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in extra- and intracellular pH in hepatocytes exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Gabexate Mesilate in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming potential resistance to Gabexate Mesilate in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound is a synthetic serine protease inhibitor. Its anti-cancer effects are primarily attributed to its ability to inhibit various proteases, including tumor-associated trypsinogen (B12293085) and urokinase-type plasminogen activator.[1] This inhibition leads to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2, which are crucial for the degradation of the extracellular matrix.[1] By inhibiting these proteases, this compound can suppress cancer cell invasion, proliferation, and metastasis.[1][2] Additionally, it has been shown to prevent the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and chemoresistance, thereby promoting apoptosis.[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm that this is acquired resistance?
A2: To confirm acquired resistance, you should first establish a baseline sensitivity of the parental cell line to this compound. This is typically done by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or XTT). A significant increase in the IC50 value in the cell line continuously exposed to this compound compared to the parental line is a strong indicator of acquired resistance. It is also recommended to culture a parallel parental cell line in a drug-free medium to account for any genetic drift.
Q3: What are the potential mechanisms of resistance to this compound in cancer cells?
A3: While specific resistance mechanisms to this compound are not yet extensively documented, resistance to protease inhibitors in cancer can be inferred to occur through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of this compound.[4] A key pathway to investigate is the NF-κB signaling cascade, as its activation is a known driver of chemoresistance.[5][6][7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), MRP1, and BCRP, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[9][10][11][12][13]
-
Upregulation of Alternative Proteases: Cancer cells might compensate for the inhibition of specific proteases by upregulating other proteases that can still degrade the extracellular matrix and promote invasion.[4]
-
Altered Drug Metabolism: Cells may develop the ability to metabolize and inactivate this compound more efficiently.
Troubleshooting Guide
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound.
Problem: Decreased Efficacy of this compound Over Time
| Possible Cause | Suggested Action |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT) to compare the IC50 value of your cell line to the parental, sensitive line. A significant shift to a higher IC50 indicates resistance. 2. Investigate Mechanism: Proceed with the experimental protocols outlined below to investigate potential resistance mechanisms. |
| Cell Line Issues | 1. Authentication: Perform cell line authentication (e.g., Short Tandem Repeat profiling) to rule out contamination or misidentification. 2. Revert to Early Passage: Thaw an early-passage, frozen stock of the cell line to ensure genetic stability. |
| Compound Instability | 1. Fresh Stock: Prepare fresh stock solutions of this compound. 2. Storage: Verify the recommended storage conditions and stability of the compound. |
Data Presentation: Characterizing this compound Resistance
Use the following table to summarize your findings when comparing the parental (sensitive) and resistant cell lines.
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Change |
| This compound IC50 (µM) | e.g., 50 µM | e.g., 250 µM | 5-fold |
| Relative Expression of ABCG2 (BCRP) | Normalized to 1 | Enter your data | Enter your data |
| Nuclear p65 (NF-κB) Level | Normalized to 1 | Enter your data | Enter your data |
| Invasive Capacity (% of control) | Enter your data | Enter your data | Enter your data |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate resistance mechanisms.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound and include untreated control wells. Incubate for the desired exposure period (e.g., 48 or 72 hours).[14]
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blot for NF-κB Pathway Activation
This protocol assesses the activation of the NF-κB pathway by measuring the levels of key proteins.
-
Procedure:
-
Treat both parental and resistant cells with this compound for the desired time.
-
Prepare cytoplasmic and nuclear protein extracts from the cell lysates.[15][16]
-
Determine the protein concentration of each extract.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[17]
-
Block the membrane and then incubate with primary antibodies against total IκBα, phosphorylated IκBα (p-IκBα), and the p65 subunit of NF-κB. Use β-actin or GAPDH as a loading control for cytoplasmic extracts and Lamin B1 or Histone H3 for nuclear extracts.[15]
-
Incubate with an appropriate HRP-conjugated secondary antibody.[17]
-
Detect the signal using an ECL substrate and quantify the band intensities.[18]
-
-
Data Analysis: Compare the levels of p-IκBα and nuclear p65 between the parental and resistant cell lines. An increase in nuclear p65 in the resistant line suggests activation of the NF-κB pathway as a resistance mechanism.[19]
Matrigel Invasion Assay
This assay quantifies the invasive potential of cancer cells.
-
Procedure:
-
Thaw Matrigel on ice and coat the upper chamber of transwell inserts with a diluted Matrigel solution. Incubate at 37°C for at least 2 hours to allow for solidification.[20]
-
Rehydrate the Matrigel with serum-free medium.
-
Seed serum-starved cells in the upper chamber in serum-free medium, with or without this compound.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[21]
-
Incubate for 24-48 hours.
-
Remove non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invaded cells on the lower surface of the membrane with a solution like 0.1% Crystal Violet.[3][21]
-
-
Data Analysis: Count the number of invaded cells in several random fields under a microscope and calculate the average. Compare the invasive capacity of the resistant line to the parental line in the presence of this compound.
Tube Formation Assay for Angiogenesis
This assay assesses the ability of endothelial cells (or cancer cells with vasculogenic mimicry potential) to form capillary-like structures.
-
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[22][23]
-
Seed endothelial cells onto the Matrigel-coated wells.
-
Treat the cells with conditioned media from parental and resistant cancer cells that have been treated with this compound.
-
Incubate for 4-18 hours.[22]
-
Observe and photograph the formation of tube-like structures using a microscope.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length and the number of branch points.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Treat cells with this compound for a specified duration.
-
Harvest the cells and wash them with PBS.
-
Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[24]
-
Incubate in the dark to allow for DNA staining.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis: Generate a DNA content frequency histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Workflow for confirming this compound resistance using an MTT assay.
References
- 1. Mechanisms of proteasome inhibitor action and resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 4. From Bench to Bedside: Transforming Cancer Therapy with Protease Inhibitors [mdpi.com]
- 5. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. carislifesciences.com [carislifesciences.com]
- 13. Identification of Important Compounds Isolated from Natural Sources that Have Activity Against Multidrug-resistant Cancer Cell Lines: Effects on Proliferation, Apoptotic Mechanism and the Efflux Pump Responsible for Multi-resistance Phenotype | Anticancer Research [ar.iiarjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 17. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. snapcyte.com [snapcyte.com]
- 22. assaygenie.com [assaygenie.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. assaygenie.com [assaygenie.com]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Validation & Comparative
A Comparative Efficacy Analysis of Gabexate Mesilate and Nafamostat Mesilate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the serine protease inhibitors Gabexate (B1204611) Mesilate and Nafamostat (B1217035) Mesilate. Herein, we present a comprehensive overview of their mechanisms of action, comparative in vitro efficacy through quantitative data, and a summary of their performance in key clinical applications, supported by detailed experimental protocols and visual pathway diagrams.
Introduction
Gabexate Mesilate and Nafamostat Mesilate are synthetic serine protease inhibitors with broad-spectrum activity against a variety of proteases involved in coagulation, fibrinolysis, and inflammation. Both drugs are utilized in clinical settings for conditions such as acute pancreatitis, disseminated intravascular coagulation (DIC), and as anticoagulants in extracorporeal circuits. While structurally related, their efficacy profiles exhibit notable differences, which are crucial for informed therapeutic application and future drug development.
Mechanism of Action
Both this compound and Nafamostat Mesilate exert their therapeutic effects by inhibiting serine proteases. These enzymes are characterized by a serine residue in their active site and are pivotal in numerous physiological and pathological processes.
Inhibition of the Coagulation and Fibrinolytic Systems: this compound and Nafamostat Mesilate inhibit key enzymes in the coagulation cascade, including thrombin, factor Xa, and plasmin.[1][2] By blocking these proteases, they effectively attenuate the amplification of the clotting cascade and the breakdown of fibrin (B1330869) clots. Nafamostat Mesilate also demonstrates inhibitory effects on factor XIIa.[1]
Anti-inflammatory Effects via NF-κB Pathway Inhibition: A significant component of their anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Both this compound and Nafamostat Mesilate have been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines.
Quantitative Comparison of In Vitro Efficacy
The inhibitory potency of this compound and Nafamostat Mesilate against various serine proteases has been evaluated in numerous in vitro studies. While direct comparative studies with identical experimental conditions are limited, available data consistently indicate that Nafamostat Mesilate is a more potent inhibitor than this compound for several key enzymes.[3]
| Serine Protease | This compound (IC50) | Nafamostat Mesilate (Ki) | Potency Comparison |
| Trypsin | 9.4 µM[4][5] | 11.5 µM (overall Ki* 0.4 nM)[6] | Nafamostat demonstrates significantly higher potency. |
| Plasmin | 30 µM[4][5] | - | Nafamostat is reported to be a more potent inhibitor.[2] |
| Plasma Kallikrein | 41 µM[4][5] | - | Nafamostat is reported to be a more potent inhibitor.[2] |
| Thrombin | 110 µM[4][5] | - | Nafamostat is reported to be a more potent inhibitor.[2] |
| Factor Xa | - | - | Both drugs inhibit Factor Xa.[1][2] |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency; lower values indicate greater potency. Direct comparison of IC50 and Ki values should be made with caution due to different experimental methodologies.
Clinical Efficacy: A Comparative Overview
The clinical utility of this compound and Nafamostat Mesilate has been investigated in several conditions, most notably in the prevention of post-ERCP pancreatitis and the management of DIC.
| Indication | Study Design | This compound Efficacy | Nafamostat Mesilate Efficacy | Key Findings |
| Prevention of Post-ERCP Pancreatitis | Retrospective comparative study[3] | Incidence of pancreatitis: 8.6% | Incidence of pancreatitis: 9.1% | No statistically significant difference in the incidence of pancreatitis between the two groups. |
| Placebo-controlled trial[7] | Incidence of pancreatitis: 6.8% | Incidence of pancreatitis: 5.7% | No statistically significant difference between the drug groups and placebo. | |
| Disseminated Intravascular Coagulation (DIC) with Hematological Malignancies | Retrospective study[1] | - | - | Comparable efficacy reported between the two drugs.[1] |
Experimental Protocols
In Vitro Serine Protease Inhibition Assay
Objective: To determine the inhibitory potency (IC50 or Ki) of this compound and Nafamostat Mesilate against specific serine proteases.
Materials:
-
Purified serine protease (e.g., trypsin, thrombin, plasmin, kallikrein)
-
Chromogenic or fluorogenic substrate specific to the protease
-
This compound and Nafamostat Mesilate of known concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Nafamostat Mesilate in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the serine protease to each well.
-
Add the different concentrations of the inhibitors to the respective wells. Include a control well with the enzyme but no inhibitor.
-
Incubate the plate for a predetermined time at a specific temperature (e.g., 15-30 minutes at 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the specific substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response curve) to determine the IC50 value. For Ki determination, further kinetic studies are required.
Clinical Trial Protocol for Prevention of Post-ERCP Pancreatitis (Abridged Example)
Objective: To compare the efficacy and safety of this compound and Nafamostat Mesilate in preventing pancreatitis following endoscopic retrograde cholangiopancreatography (ERCP).
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
Patient Population: Patients undergoing high-risk ERCP procedures.
Intervention:
-
Group 1: Intravenous infusion of this compound (e.g., 1g) starting 30-60 minutes before ERCP and continuing for 12 hours.
-
Group 2: Intravenous infusion of Nafamostat Mesilate (e.g., 20mg) starting 30-60 minutes before ERCP and continuing for 12 hours.
-
Group 3: Placebo infusion.
Primary Outcome: Incidence of post-ERCP pancreatitis, defined by the presence of new-onset upper abdominal pain and elevation of serum amylase or lipase (B570770) levels to at least three times the upper limit of normal at 24 hours post-procedure.
Secondary Outcomes:
-
Severity of post-ERCP pancreatitis.
-
Incidence of hyperamylasemia.
-
Adverse events.
Statistical Analysis: The incidence of the primary and secondary outcomes will be compared between the three groups using appropriate statistical tests (e.g., Chi-squared test or Fisher's exact test).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition points of Gabexate and Nafamostat in the coagulation cascade.
Caption: Inhibition of the NF-κB signaling pathway by Gabexate and Nafamostat.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 3. Nafamostat for Prophylaxis against Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis Compared with Gabexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. bio-techne.com [bio-techne.com]
- 6. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Could nafamostat or gabexate prevent the post endoscopic retrograde cholangiopancreatography pancreatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Gabexate Mesilate and Aprotinin as Serine Protease Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two widely utilized serine protease inhibitors: the synthetic compound Gabexate Mesilate and the naturally derived polypeptide Aprotinin. This analysis is supported by experimental data on their inhibitory activities, detailed methodologies for relevant assays, and visualizations of the key signaling pathways they modulate.
Introduction
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and tissue remodeling. Their dysregulation is implicated in numerous diseases, making them a key target for therapeutic intervention. This compound and Aprotinin are two prominent inhibitors of serine proteases, each with distinct origins, chemical properties, and inhibitory profiles. This compound is a synthetic, small-molecule inhibitor, while Aprotinin is a larger, naturally occurring polypeptide inhibitor.[1] This guide delves into a head-to-head in vitro comparison of their efficacy and specificity against several key serine proteases.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Aprotinin against various serine proteases has been evaluated in numerous in vitro studies. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Lower values are indicative of higher inhibitory potency.
| Enzyme | This compound (IC50) | Reference |
| Trypsin | 9.4 µM | [1] |
| Plasmin | 30 µM | [1] |
| Plasma Kallikrein | 41 µM | [1] |
| Thrombin | 110 µM | [1] |
| Enzyme | Aprotinin (Ki) | Reference |
| Trypsin (bovine) | 0.06 pM | |
| Chymotrypsin | 9 nM | |
| Kallikrein (pancreatic) | 1.0 nM | |
| Kallikrein (plasma) | 30 nM | |
| Plasmin (porcine) | 4.0 nM | |
| Urokinase (human) | 8.0 µM |
Note: Direct comparison between IC50 and Ki values should be made with caution as they are determined under different experimental conditions. However, these values provide a strong indication of the relative potency of each inhibitor against specific proteases. Aprotinin generally exhibits significantly higher potency, with Ki values in the picomolar to nanomolar range for several proteases, whereas this compound's inhibitory activity is in the micromolar range.[1]
Comparative Inhibitory Spectrum
In vitro studies have revealed distinct inhibitory spectra for this compound and Aprotinin.
This compound is a broad-spectrum serine protease inhibitor.[2] It has been shown to inhibit trypsin, plasmin, thrombin, and plasma kallikrein.[1] Its inhibitory action extends to other proteases involved in the coagulation and fibrinolytic systems.
Aprotinin also possesses a broad inhibitory spectrum but with a notably high affinity for certain proteases. It is a potent inhibitor of trypsin, chymotrypsin, plasmin, and both plasma and tissue kallikreins.[3] Unlike this compound, Aprotinin's effect on thrombin is less pronounced.[3]
Experimental Protocols
A common in vitro method to determine the inhibitory activity of compounds like this compound and Aprotinin is the chromogenic substrate-based serine protease inhibition assay.
Key Experimental Protocol: Serine Protease Inhibition Assay (Chromogenic Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Aprotinin against a specific serine protease (e.g., trypsin, plasmin, kallikrein).
Materials:
-
Purified serine protease (e.g., trypsin from bovine pancreas)
-
Specific chromogenic substrate for the target protease (e.g., Nα-Benzoyl-L-arginine p-nitroanilide for trypsin)
-
This compound
-
Aprotinin
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the serine protease in the assay buffer. The final concentration should be optimized to yield a linear reaction rate.
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., water or DMSO).
-
Prepare stock solutions of this compound and Aprotinin in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
A fixed volume of the protease solution.
-
Varying concentrations of the inhibitor (this compound or Aprotinin) or vehicle (DMSO) for the control.
-
-
-
Pre-incubation:
-
Incubate the microplate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a reader and monitor the change in absorbance at 405 nm over time (kinetic mode). The release of the chromophore (p-nitroaniline) results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[4]
-
Signaling Pathways and Mechanisms of Action
This compound and Aprotinin exert their effects by inhibiting key serine proteases involved in critical signaling cascades, most notably the coagulation cascade and the kallikrein-kinin system.
The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Serine proteases like thrombin and Factor Xa are central to this process. By inhibiting these proteases, both this compound and Aprotinin can interfere with the coagulation process. Aprotinin has been shown to inhibit the intrinsic pathway of coagulation.[5][6]
Caption: Inhibition points of Aprotinin and this compound in the coagulation cascade.
The Kallikrein-Kinin System
The kallikrein-kinin system is a cascade that contributes to inflammation, blood pressure regulation, and coagulation. Plasma kallikrein, a serine protease, is a key enzyme in this system, leading to the production of bradykinin, a potent inflammatory mediator. Both this compound and Aprotinin inhibit plasma kallikrein, thereby modulating the inflammatory response.[1][2]
Caption: Inhibition of the kallikrein-kinin system by this compound and Aprotinin.
General Experimental Workflow
The in vitro comparison of protease inhibitors typically follows a standardized workflow.
Caption: A generalized workflow for in vitro protease inhibitor screening.
Conclusion
Both this compound and Aprotinin are effective in vitro inhibitors of a range of serine proteases. Aprotinin demonstrates remarkably high potency against key enzymes like trypsin and plasmin, with inhibition constants in the picomolar to nanomolar range. This compound, while less potent with IC50 values in the micromolar range, offers the advantage of being a synthetic small molecule. The choice between these two inhibitors for research and drug development will depend on the specific application, the target protease, and the desired level of potency and specificity. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for conducting and understanding in vitro comparative studies of these and other protease inhibitors.
References
- 1. bio-techne.com [bio-techne.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aprotinin Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aprotinin Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Activity of Gabexate Mesilate: A Comparative Guide to a Novel Intracellular Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between a traditional enzymatic assay and a novel cell-based method for validating the inhibitory activity of Gabexate (B1204611) Mesilate, a synthetic serine protease inhibitor. The information presented herein is intended to assist researchers in selecting and validating appropriate assays for screening and characterizing protease inhibitors.
Gabexate Mesilate is a broad-spectrum inhibitor of serine proteases, including crucial enzymes like trypsin, thrombin, plasmin, and kallikrein.[1][2] Its mechanism of action involves binding to the active site of these enzymes, thereby neutralizing their proteolytic activity.[1][2] This inhibitory function makes it a valuable therapeutic agent in conditions characterized by excessive protease activity, such as acute pancreatitis and disseminated intravascular coagulation (DIC).[1] The validation of its activity in new, more physiologically relevant assays is critical for advancing drug development and understanding its therapeutic potential.
Mechanism of Action: Serine Protease Inhibition
This compound functions as a competitive, reversible inhibitor.[2] It mimics the natural substrates of serine proteases, binding to the serine residue within the enzyme's catalytic triad. This action blocks the enzyme's ability to cleave its target proteins, thus interrupting downstream pathological cascades like inflammation and coagulation.[1][2]
Caption: Mechanism of competitive inhibition of a serine protease by this compound.
Experimental Protocols
To validate the inhibitory activity of this compound, we compare a standard in vitro enzymatic assay with a novel, cell-based intracellular assay.
Protocol 1: Established Method - Fluorogenic Substrate Assay
This method measures the inhibition of a purified serine protease in vitro by quantifying the cleavage of a synthetic fluorogenic substrate.
1. Reagents and Materials:
- Purified human serine protease (e.g., Trypsin, Thrombin).
- Fluorogenic peptide substrate specific to the protease.
- Assay Buffer (e.g., Tris-HCl, pH 8.0).
- This compound and other reference inhibitors.
- 96-well black microplates.
- Fluorescence plate reader.
2. Procedure:
- Prepare a serial dilution of this compound in assay buffer.
- In a 96-well plate, add 20 µL of each inhibitor dilution. Include wells for a positive control (enzyme only) and a negative control (buffer only).
- Add 60 µL of the purified serine protease solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
- Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read) using a fluorescence plate reader.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of an inhibitor required to inhibit 50% of the enzyme's activity.[3]
Protocol 2: New Method - Intracellular Protease Activity Assay
This novel assay utilizes a cell-permeable, fluorescently-labeled inhibitor probe (e.g., a FLISP reagent) to measure active serine protease levels directly within living cells.[4] This provides a more physiologically relevant context by accounting for cell permeability and intracellular target engagement.
Caption: Experimental workflow for the novel cell-based intracellular protease assay.
1. Reagents and Materials:
- A relevant human cell line (e.g., a pancreatic or monocytic cell line).
- Cell culture medium and supplements.
- This compound.
- A cell-permeable, fluorescently labeled serine protease inhibitor probe (e.g., FAM-Phe-CMK).[4]
- Wash Buffer (e.g., PBS).
- Flow cytometer or high-content fluorescence microscope.
2. Procedure:
- Seed cells in a suitable plate (e.g., 96-well) and grow to optimal confluency.
- Treat the cells with a serial dilution of this compound for a predetermined time.
- Add the fluorescent inhibitor probe directly to the cell culture media and incubate, allowing it to enter the cells and covalently bind to active intracellular proteases.[5]
- Wash the cells to remove any unbound probe.
- Analyze the intracellular fluorescence using a flow cytometer or fluorescence microscope. The fluorescence intensity is directly proportional to the amount of active protease.
- Plot the mean fluorescence intensity against the inhibitor concentration to generate a dose-response curve and calculate the intracellular IC50 value.
Comparative Data Analysis
The validation of a new assay relies on comparing its results with established methods and known inhibitor potencies.
Table 1: Inhibitory Potency of this compound Against Various Serine Proteases
This table summarizes the reported inhibitory constants (IC50 or Ki) for this compound against several key serine proteases, as determined by traditional in vitro assays.
| Target Protease | Inhibitory Constant | Reference |
| Trypsin | IC50: 9.4 µM | |
| Plasmin | IC50: 30 µM | |
| Plasma Kallikrein | IC50: 41 µM | |
| Thrombin | IC50: 110 µM | |
| Human Mast Cell Tryptase | Ki: 3.4 nM | [6] |
| TMPRSS2 | IC50: 130 nM | [7] |
Table 2: Comparison of this compound with Alternative Serine Protease Inhibitors
To provide context for the validation, this compound's potency is compared to other well-known serine protease inhibitors, Nafamostat and Camostat, against the viral-activating protease TMPRSS2.
| Inhibitor | Target Protease | IC50 Value | Reference |
| This compound | TMPRSS2 | 130 nM | [7] |
| Nafamostat Mesilate | TMPRSS2 | 0.27 nM | [7] |
| Camostat Mesilate | TMPRSS2 | 6.2 nM | [7] |
New Assay Validation Strategy
Validating the new intracellular assay requires a logical framework to ensure its results are accurate, reproducible, and comparable to established standards.
Caption: Logical relationship of steps for validating the new intracellular assay.
Key Validation Steps:
-
Benchmark: First, establish the performance of this compound in the traditional fluorogenic substrate assay using a key target protease.
-
Correlation: Run this compound and other inhibitors (e.g., Nafamostat) in both the established and the new assay. The relative potency rankings should be consistent (e.g., Inhibitor A > Inhibitor B > Gabexate). While absolute IC50 values may differ due to assay conditions (purified enzyme vs. intracellular), a strong correlation is expected.
-
Assay Quality Metrics: For the new assay, determine the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
-
Specificity: Confirm that the signal in the new assay is from the target protease. This can be achieved by using cell lines that do not express the target protease (knockout) or by testing inhibitors with known off-target effects.
By following this guide, researchers can effectively validate a new intracellular assay for serine protease inhibitors like this compound, leading to more reliable and physiologically relevant data for drug discovery and development.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Selective inhibition of human mast cell tryptase by gabexate mesylate, an antiproteinase drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Gabexate Mesilate: A Reliable Positive Control for Serine Protease Inhibition
In the landscape of drug discovery and biomedical research, the use of well-characterized positive controls is fundamental to the validation of experimental assays. For researchers investigating serine protease inhibitors, Gabexate Mesilate serves as a robust and reliable positive control, offering broad-spectrum inhibitory activity and a well-documented mechanism of action. This guide provides a comparative analysis of this compound against other common serine protease inhibitors, supported by experimental data and detailed protocols to aid in its effective implementation in your research.
Comparative Analysis of Inhibitory Potency
This compound is a synthetic serine protease inhibitor that demonstrates competitive inhibition by binding to the active site of various serine proteases.[1][2] Its efficacy is comparable to, and in some cases exceeds, that of other widely used inhibitors. The inhibitory activities of this compound and other common serine protease inhibitors against key enzymes are summarized below.
| Inhibitor | Target Protease | IC50 / Ki Value | Reference |
| This compound | Trypsin | 9.4 µM (IC50) | [3] |
| Plasmin | 30 µM (IC50) | [3] | |
| Thrombin | 110 µM (IC50) | [3] | |
| Plasma Kallikrein | 41 µM (IC50) | [3] | |
| Nafamostat (B1217035) Mesilate | Trypsin | More potent than Gabexate | [3] |
| Plasmin | More potent than Gabexate | [3] | |
| Thrombin | More potent than Gabexate | [3] | |
| Pancreatic Kallikrein | More potent than Gabexate | [3] | |
| Aprotinin | Trypsin | Inhibits | [3] |
| Plasmin | Inhibits | [3] | |
| Pancreatic Kallikrein | Inhibits | [3] | |
| Chymotrypsin | Inhibits | [3] | |
| Leupeptin | Trypsin | Inhibits | [3] |
| Plasmin | Inhibits | [3] | |
| Thrombin | No Inhibition | [3] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency. The data presented are compiled from various sources and experimental conditions may vary.
Mechanism of Action: Competitive Inhibition
This compound functions by directly competing with the natural substrate for the active site of the serine protease. The inhibitor's guanidino group mimics the side chain of arginine or lysine, allowing it to fit into the specificity pocket of trypsin-like serine proteases. This binding is reversible and prevents the enzyme from catalyzing its normal reaction.
References
Gabexate Mesilate: A Comparative Guide to its Cross-Reactivity with Protease Families
For Researchers, Scientists, and Drug Development Professionals
Gabexate (B1204611) mesilate, a synthetic serine protease inhibitor, is utilized in the therapeutic management of conditions such as acute pancreatitis and disseminated intravascular coagulation (DIC). Its mechanism of action is centered on the inhibition of various proteases involved in inflammatory and coagulation cascades. This guide provides a comprehensive comparison of gabexate mesilate's inhibitory activity across different protease families, supported by quantitative data and detailed experimental protocols.
Inhibitory Spectrum of this compound
This compound demonstrates broad inhibitory activity, primarily targeting serine proteases. The extent of inhibition, as indicated by IC50 and Ki values, varies significantly among different enzymes within this family. In contrast, its activity against other protease families, such as metalloproteinases, appears to be limited, with a notable lack of evidence for significant inhibition of cysteine or aspartic proteases.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory potency of this compound against various proteases, providing a clear comparison of its cross-reactivity.
Table 1: IC50 Values for this compound Against Various Proteases
| Protease Family | Protease | IC50 (µM) | Source |
| Serine Protease | Trypsin | 9.4 | [1] |
| Serine Protease | Plasmin | 30 | [1] |
| Serine Protease | Plasma Kallikrein | 41 | [1] |
| Serine Protease | Thrombin | 110 | [1] |
| Serine Protease | Listeria monocytogenes HtrA | 80.56 ± 8.5 | [2] |
Table 2: Ki Values for this compound Against Various Serine Proteases
| Protease | Ki | Source |
| Human Tryptase | 3.4 nM | [3][4] |
| Human Thrombin | 0.97 µM | [3] |
| Urokinase | 1.3 µM | [3] |
| Plasmin | 1.6 µM | [3] |
| Factor Xa | 8.5 µM | [3] |
| Bovine Tryptase | 18 µM | [3] |
| Pancreatic Phospholipase A2 | 130 µM | [5] |
| Kallikrein | 2.6 mM | [3] |
Note: One study indicated that this compound does not inhibit chymotrypsin, though specific inhibition constants were not provided in other major studies.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the inhibitory activity of this compound.
Protocol 1: Determination of Trypsin Inhibition using BAPNA
This protocol outlines a common method for measuring the inhibitory effect of a compound on trypsin activity using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (100 mM, pH 8.2) containing 20 mM CaCl2
-
This compound (or other inhibitor) solution at various concentrations
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of trypsin (e.g., 1.25 mg/mL in water, pH 3.0 with HCl).
-
Prepare a stock solution of BAPNA (e.g., 60 mM in DMSO).
-
Prepare a working solution of BAPNA by diluting the stock solution in Tris-HCl buffer.
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
-
Assay Setup:
-
In a microplate or cuvette, add the trypsin solution and the this compound solution (or buffer for the control).
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the BAPNA working solution to initiate the enzymatic reaction.
-
-
Measurement:
-
Measure the absorbance at 410 nm at regular intervals using a spectrophotometer. The rate of increase in absorbance is proportional to the trypsin activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Thrombin Inhibition Assay using a Chromogenic Substrate
This protocol describes a method to assess the inhibition of thrombin activity.
Materials:
-
Purified human alpha-thrombin
-
Thrombin-specific chromogenic substrate (e.g., Sarc-Pro-Arg-pNA)
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
This compound solution at various concentrations
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the purified thrombin to the desired concentration in the assay buffer.
-
Prepare serial dilutions of this compound.
-
Prepare the chromogenic substrate solution according to the manufacturer's instructions.
-
-
Inhibitor Pre-incubation:
-
In a 96-well plate, add the diluted thrombin solution to each well (except for the negative control).
-
Add the different concentrations of this compound to the test wells and an equivalent volume of buffer to the positive control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) with gentle agitation.
-
-
Reaction Initiation and Measurement:
-
Add the chromogenic substrate to all wells to start the reaction.
-
Immediately begin reading the absorbance at 405 nm in a microplate reader. Kinetic readings can be taken at regular intervals, or an endpoint reading can be performed after a set incubation time (e.g., 30-60 minutes).
-
-
Data Analysis:
-
The rate of color development is proportional to the thrombin activity.
-
Calculate the IC50 value by plotting the thrombin activity against the concentration of this compound.
-
Signaling Pathways and Experimental Workflows
This compound's inhibitory effects on proteases extend to the modulation of cellular signaling pathways, particularly those involved in inflammation.
Inhibition of NF-κB Activation
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[1] This inhibition is thought to contribute to its anti-inflammatory properties.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow: IC50 Determination
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of an inhibitor like this compound against a target protease.
Caption: General experimental workflow for IC50 determination of this compound.
References
- 1. protocols.io [protocols.io]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Gabexate Mesilate and Other Synthetic Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic protease inhibitor Gabexate Mesilate with other notable alternatives, including Nafamostat (B1217035) Mesilate, Camostat Mesilate, and Ulinastatin. The comparison focuses on their inhibitory activity against key serine proteases, their mechanisms of action, and supporting experimental data.
Introduction to Synthetic Protease Inhibitors
Synthetic protease inhibitors are small molecule compounds designed to block the activity of proteases, enzymes that catalyze the breakdown of proteins. In particular, inhibitors of serine proteases have significant therapeutic applications in conditions characterized by excessive protease activity, such as pancreatitis, disseminated intravascular coagulation (DIC), and certain inflammatory conditions.[1] this compound, Nafamostat Mesilate, Camostat Mesilate, and Ulinastatin are prominent examples of such inhibitors used in clinical practice.
Mechanism of Action
This compound is a competitive, non-antigenic synthetic inhibitor of trypsin-like serine proteases.[1] Its therapeutic effects are attributed to the inhibition of key enzymes in the coagulation and inflammatory pathways, including trypsin, plasmin, thrombin, and kallikrein. By blocking these proteases, this compound can modulate inflammation and coagulation. A significant aspect of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammatory responses.
Nafamostat Mesilate is another potent synthetic serine protease inhibitor with a broad spectrum of activity. It is known to inhibit trypsin, plasmin, thrombin, and coagulation factors, thereby exerting anticoagulant and anti-inflammatory effects.[2][3] Like this compound, Nafamostat has been shown to suppress NF-κB activation.[4]
Camostat Mesilate is structurally similar to Gabexate and Nafamostat and also acts as a broad-spectrum serine protease inhibitor. It is particularly noted for its potent inhibition of Transmembrane Serine Protease 2 (TMPRSS2), a key enzyme in the entry of certain viruses, including influenza and coronaviruses, into host cells.[5][6]
Ulinastatin is a glycoprotein (B1211001) isolated from human urine and is a Kunitz-type serine protease inhibitor.[7][8] It has a broad inhibitory spectrum, targeting trypsin, chymotrypsin, and various pancreatic proteases.[4][8] Its mechanism of action also involves the suppression of pro-inflammatory cytokine production.[9]
Comparative Inhibitory Activity
The efficacy of these protease inhibitors can be quantitatively compared using their half-maximal inhibitory concentration (IC50) values against various serine proteases. Lower IC50 values indicate greater potency.
| Inhibitor | Trypsin | Plasmin | Thrombin | Kallikrein | TMPRSS2 |
| This compound | 9.4 µM | 30 µM | 110 µM | 41 µM | 130 nM[10] |
| Nafamostat Mesilate | Ki: 0.4 nM[11] | - | - | - | 0.27 nM[10] |
| Camostat Mesilate | 9.3 nM[12] | - | - | 10.4 nM[12] | 6.2 nM[10] |
| Ulinastatin | - | - | - | - | - |
Signaling Pathway Inhibition: The NF-κB Pathway
A key mechanism of the anti-inflammatory effects of this compound and Nafamostat Mesilate is the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of genes involved in inflammation and the immune response.
Experimental Protocols
In Vitro Protease Inhibition Assay (Colorimetric)
This protocol is a general method for determining the inhibitory activity of a compound against a protease using a chromogenic substrate like Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA).
Materials:
-
Purified protease (e.g., Trypsin)
-
Protease inhibitor (e.g., this compound)
-
Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, with 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the protease in an appropriate buffer to a working concentration.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO or water) and create a serial dilution.
-
Prepare the BAPNA substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the protease solution, and the inhibitor at various concentrations.
-
Include control wells with the enzyme but no inhibitor, and blank wells with buffer only.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the BAPNA substrate to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals for a set period (e.g., 5-30 minutes).[13] The rate of increase in absorbance is proportional to the protease activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[14]
-
In Vitro Protease Inhibition Assay (Fluorogenic)
This protocol describes a more sensitive method using a fluorogenic substrate.
Materials:
-
Purified protease (e.g., TMPRSS2)
-
Protease inhibitor
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions and serial dilutions of the protease and inhibitor as described in the colorimetric assay.
-
Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, protease, and inhibitor dilutions.
-
Include appropriate controls.
-
Pre-incubate the plate.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells.
-
-
Measurement:
-
Measure the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).[15]
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Calculate the percent inhibition and determine the IC50 value by plotting the inhibition data against the inhibitor concentrations.[16]
-
Conclusion
This compound and other synthetic protease inhibitors like Nafamostat Mesilate and Camostat Mesilate demonstrate potent and broad-spectrum inhibitory activity against key serine proteases involved in coagulation and inflammation. Their clinical efficacy in conditions such as pancreatitis and DIC is supported by their ability to modulate these pathways, including the inhibition of NF-κB signaling. The choice of a specific inhibitor may depend on the target protease and the desired therapeutic outcome. For instance, Camostat Mesilate's high potency against TMPRSS2 makes it a candidate for antiviral therapies. Further head-to-head clinical trials and in-depth mechanistic studies are warranted to fully elucidate the comparative advantages of these inhibitors in various clinical settings.
References
- 1. Gabexate - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. Effect of nafamostat mesylate anticoagulation and regional citrate anticoagulation during continuous renal replacement therapy in critically ill patients: a retrospective study of efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ulinastatin - Wikipedia [en.wikipedia.org]
- 8. Buy Ulinastatin CAS No. : 80449-31-6 (Trypsin Inhibitor ) Factory and Manufacturer | Haoran [haoranbiopharma.com]
- 9. Ulinastatin | C13H16O3 | CID 105102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tandfonline.com [tandfonline.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Gabexate Mesilate and Ulinastatin for Researchers and Drug Development Professionals
An objective analysis of two prominent serine protease inhibitors, Gabexate Mesilate and Ulinastatin, in the context of inflammatory and coagulation disorders. This guide synthesizes preclinical and clinical data to provide a comprehensive comparison of their mechanisms of action, efficacy in key indications, and the experimental basis for these findings.
In the landscape of therapeutic interventions for critical conditions such as acute pancreatitis, sepsis, and disseminated intravascular coagulation (DIC), serine protease inhibitors play a pivotal role. Among these, this compound, a synthetic inhibitor, and Ulinastatin, a naturally derived human urinary trypsin inhibitor, have garnered significant attention. This guide offers a detailed, evidence-based comparison of these two agents to inform research, discovery, and clinical development.
At a Glance: Key Pharmacological and Clinical Attributes
| Feature | This compound | Ulinastatin |
| Drug Type | Synthetic serine protease inhibitor[1] | Human urinary trypsin inhibitor (glycoprotein)[2] |
| Primary Indications | Acute pancreatitis, Disseminated Intravascular Coagulation (DIC)[1] | Acute pancreatitis, Sepsis, Stevens-Johnson syndrome, burns, septic shock[3] |
| Primary Mechanism | Inhibition of serine proteases including trypsin, thrombin, and plasmin[1] | Broad-spectrum inhibition of serine proteases including trypsin, chymotrypsin, kallikrein, plasmin, and elastase[3] |
| Anti-inflammatory Action | Inhibition of NF-κB and AP-1 activation, reducing pro-inflammatory cytokine production (TNF-α, IL-6)[4][5] | Attenuation of inflammatory responses via inhibition of NF-κB, JAK/STAT, and MAPK signaling pathways[6][7][8] |
| Anticoagulant Effect | Yes, through inhibition of thrombin and other coagulation factors[1] | Yes, exhibits direct anticoagulant effects[2][9] |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Ulinastatin exert their therapeutic effects by inhibiting serine proteases, enzymes that are crucial in the cascades of inflammation and coagulation. However, their specific molecular targets and pathways of action show subtle yet significant differences.
This compound is a synthetic, competitive inhibitor of several serine proteases, including trypsin, thrombin, and plasmin.[1] Its anti-inflammatory effects are largely attributed to the inhibition of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] By preventing the activation of these factors, this compound suppresses the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The effect of ulinastatin on hemostasis in major orthopedic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cajmns.casjournal.org [cajmns.casjournal.org]
- 4. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates the neuropathic pain in a rat model by inhibition of proinflammatory cytokines and nitric oxide pathway via suppression of nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ulinastatin is a novel candidate drug for sepsis and secondary acute lung injury, evidence from an optimized CLP rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ulinastatin inhibited sepsis-induced spinal inflammation to alleviate peripheral neuromuscular dysfunction in an experimental rat model of neuromyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ulinastatin attenuates LPS-induced inflammation in mouse macrophage RAW264.7 cells by inhibiting the JNK/NF-κB signaling pathway and activating the PI3K/Akt/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. minervamedica.it [minervamedica.it]
Validating the Dose-Response of Gabexate Mesilate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the dose-response effects of Gabexate (B1204611) Mesilate, a synthetic serine protease inhibitor, across various cell lines. It is intended for researchers, scientists, and drug development professionals interested in the cellular effects of this compound and its alternatives. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways.
Executive Summary
Gabexate Mesilate has demonstrated varied dose-dependent effects on cell viability, proliferation, and invasion in several cell lines, particularly in the context of cancer and inflammation. Its primary mechanism of action involves the inhibition of serine proteases, which plays a crucial role in mitigating inflammatory responses and inducing apoptosis in cancer cells. This guide compares the performance of this compound with other common serine protease inhibitors, Nafamostat Mesilate and Aprotinin, providing available quantitative data to inform experimental design and drug development decisions.
Comparative Dose-Response Data
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in different cell lines. It is important to note that direct comparison is challenging due to the limited availability of IC50 values for this compound tested across a wide range of cell lines under uniform conditions.
Table 1: IC50 Values of Serine Protease Inhibitors in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| This compound | Not Specified | Not Specified | 0.19 | Not Specified | [1][2] |
| Nafamostat Mesilate | HT1080 | Human Fibrosarcoma | 396.63 (24h) | MTT | [3] |
| 338.80 (48h) | MTT | [3] | |||
| 437.83 (72h) | MTT | [3] | |||
| LmHtrA (inhibition of protease activity) | N/A | 6.6 ± 0.4 | Spectrophotometric | [4] | |
| Extrinsic Pathway Activity | N/A | 0.1 | Not Specified | [5] | |
| Aprotinin | Caco2 | Human Colon Adenocarcinoma | 0.81 - 1.03 | CPE | [6] |
| Fibrinolysis Inhibition | N/A | 0.16 ± 0.05 | Not Specified | [7][8] | |
| Various Proteases | N/A | 0.06 - 0.80 | Not Specified | [9] |
Note: The IC50 value for this compound was found in a commercial product description and the specific cell line and assay conditions were not provided. The IC50 values for Nafamostat Mesilate and Aprotinin are provided from specific studies and should be interpreted within the context of those experiments.
Key Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, this section provides diagrams of the key signaling pathways it modulates, as well as standardized workflows for common experimental assays used to determine its efficacy.
Signaling Pathways
Inhibition of NF-κB Signaling Pathway by this compound
This compound has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor involved in inflammatory responses and cell survival.[7][9][10] By preventing the degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
TNF-α-Mediated Apoptosis Enhanced by this compound
In several cancer cell lines, this compound has been observed to enhance Tumor Necrosis Factor-alpha (TNF-α)-mediated apoptosis.[4][11] This is achieved through the inhibition of the NF-κB survival pathway, which allows the pro-apoptotic signals from the TNF-α receptor to dominate, leading to the activation of caspases and programmed cell death.
Caption: Enhancement of TNF-α-mediated apoptosis by this compound.
Experimental Workflows
Cell Viability (MTT) Assay Workflow
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Cell Invasion (Transwell) Assay Workflow
The Transwell assay, or Boyden chamber assay, is used to assess the invasive potential of cells in vitro.
Caption: Workflow for a Transwell cell invasion assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for determining cell viability through metabolic activity.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Cell culture medium
-
This compound and other test compounds
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and alternative inhibitors in cell culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Invasion Assay (Transwell Assay)
This protocol outlines a method to assess the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
24-well companion plates
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% Fetal Bovine Serum)
-
This compound and other test compounds
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium to the desired concentration.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 30 minutes to allow for gelation.
-
Harvest and resuspend cells in serum-free medium. Cells should be serum-starved for several hours prior to the assay.
-
Seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of serum-free medium containing the desired concentration of this compound or alternative inhibitors into the upper chamber of the coated Transwell inserts.
-
Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the fixed cells with crystal violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Quantify the results and compare the invasive capacity of treated cells to the control group.
Conclusion
This compound demonstrates significant dose-dependent effects on various cell lines, primarily through the inhibition of serine proteases and modulation of key signaling pathways like NF-κB and apoptosis. While the available quantitative data for a direct comparison of its potency with alternatives like Nafamostat Mesilate and Aprotinin is limited, this guide provides a foundational understanding of its cellular activities and the experimental framework to further validate its dose-response in specific cell lines of interest. Researchers are encouraged to utilize the provided protocols to generate cell line-specific data to build a more comprehensive comparative profile of these serine protease inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Aprotinin | Traskolan | BPTI inhibitor | antifibrinolytic | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic serine protease inhibitor, this compound, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Gabexate Mesilate and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Gabexate Mesilate's potency against other well-established serine protease inhibitors: Nafamostat (B1217035) Mesilate, Aprotinin, and Camostat (B1201512) Mesilate. The following sections present quantitative inhibitory data, detailed experimental methodologies, and visualizations of relevant biological pathways to offer an objective comparison for research and development applications.
Potency Comparison of Serine Protease Inhibitors
This compound is a synthetic, broad-spectrum serine protease inhibitor. Its inhibitory activity against key enzymes involved in coagulation and inflammation is summarized below in comparison to other notable inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are standard measures of inhibitor potency; lower values indicate higher potency.
| Target Enzyme | This compound (IC50) | Nafamostat Mesilate | Aprotinin (Ki) | Camostat Mesilate |
| Trypsin | 9.4 µM[1][2] | Ki: 11.5 µM, Ki*: 0.4 nM | 0.06 pM | Ki: 1 nM[3] |
| Plasmin | 30 µM[1][2] | Inhibition Reported | 4.0 nM | Inhibition Reported[4][5] |
| Plasma Kallikrein | 41 µM[1][2] | Inhibition Reported[6] | 30 nM | Inhibition Reported[4][7] |
| Thrombin | 110 µM[1][2] | IC50: 9.3-17.8 µM[8] | Inhibition Reported | Inhibition Reported[4][5] |
Note: Ki represents the overall inhibition constant for a time-dependent inhibitor. "Inhibition Reported" indicates that the substance is known to inhibit the enzyme, but specific IC50 or Ki values were not available in the cited literature for a direct comparison.*
Experimental Protocols
The determination of inhibitor potency (IC50/Ki values) against serine proteases is typically conducted using an in vitro enzyme inhibition assay. A generalized protocol is outlined below.
General Protocol: Serine Protease Inhibition Assay (Fluorogenic Substrate Method)
This method measures the residual activity of a target serine protease in the presence of an inhibitor by monitoring the cleavage of a specific fluorogenic substrate.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer appropriate for the specific protease (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 for trypsin).
- Enzyme Stock Solution: Reconstitute the purified target enzyme (e.g., Trypsin, Plasmin) in assay buffer to a known concentration. Store on ice.
- Inhibitor Stock Solutions: Prepare a serial dilution of the test inhibitors (this compound, etc.) in the assay buffer. This should cover a wide concentration range to determine the IC50.
- Fluorogenic Substrate Stock Solution: Dissolve a protease-specific fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-MCA for Trypsin) in a suitable solvent like DMSO to create a concentrated stock.
2. Assay Procedure:
- In a 96-well black microtiter plate, add the inhibitor solutions at various concentrations to individual wells.
- Add the enzyme solution to each well. Include control wells with no inhibitor to measure maximum enzyme activity.
- Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Immediately place the plate in a fluorescence microplate reader.
3. Data Acquisition and Analysis:
- Measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates).
- Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time curve.
- Normalize the velocities to the "no inhibitor" control to determine the percent inhibition for each inhibitor concentration.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
Biological Pathways
This compound and the compared inhibitors exert their effects by modulating key biological cascades, primarily the coagulation pathway and inflammatory signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 3. caymanchem.com [caymanchem.com]
- 4. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Nafamostat Mesylate | C21H25N5O8S2 | CID 5311180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In vivo effects of camostat mesilate on plasma kallikrein, plasma kininase II and renal kallikrein of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory mechanism of human platelet aggregation by nafamostat mesilate - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Gabexate Mesilate: A Comparative Guide to its Preclinical and Clinical Effects
For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of a compound is paramount. This guide provides a comprehensive analysis of Gabexate (B1204611) Mesilate, a synthetic serine protease inhibitor, by examining its performance across various studies and comparing it with alternative therapies. We delve into the existing experimental data, highlighting the variability in its observed effects and providing detailed methodologies to aid in the design of future investigations.
Gabexate Mesilate has been a subject of extensive research, particularly for its potential therapeutic role in acute pancreatitis and other inflammatory conditions. However, a thorough review of the literature reveals a landscape of varied outcomes, underscoring the importance of carefully controlled experimental design and interpretation of results. This guide aims to provide clarity by structuring the available data for objective comparison.
Performance Evaluation: A Tale of Variable Efficacy
The therapeutic efficacy of this compound, while promising in some studies, has not been consistently reproduced across all preclinical and clinical investigations. This variability suggests that the drug's effects may be highly dependent on the specific experimental conditions, the animal model employed, or the clinical trial design.
Meta-analyses of clinical trials on the use of this compound for acute pancreatitis have yielded conflicting results. Some analyses suggest a benefit in reducing the incidence of complications, while others find no significant effect on mortality or the overall incidence of post-ERCP pancreatitis (PEP).[1][2][3][4][5] For instance, one meta-analysis indicated that this compound significantly reduces the incidence of complications requiring surgery in acute pancreatitis, but does not affect mortality.[2] Conversely, another systematic review concluded that there is no beneficial effect of this compound on acute pancreatitis or PEP-related outcomes.[1]
This lack of consensus in clinical findings is mirrored in preclinical studies. While some animal models of acute pancreatitis have demonstrated significant reductions in inflammatory markers and tissue damage with this compound treatment, others have shown less pronounced or no beneficial effects.[6][7][8] These discrepancies highlight the challenges in translating preclinical findings to clinical efficacy and emphasize the need for standardized and robust experimental protocols to ensure the reproducibility of results.
Comparative Analysis: this compound vs. Alternatives
A key aspect of evaluating a drug's potential is to compare it against existing or alternative therapies. In the context of serine protease inhibitors for pancreatitis, Nafamostat (B1217035) Mesilate is a relevant comparator.
Table 1: In Vitro Inhibitory Activity of this compound and Nafamostat Mesilate
| Serine Protease | This compound IC50 | Nafamostat Mesilate IC50 | Reference |
| Trypsin | 9.4 µM | More potent than Gabexate | [9] |
| Plasmin | 30 µM | More potent than Gabexate | [9] |
| Plasma Kallikrein | 41 µM | More potent than Gabexate | [9] |
| Thrombin | 110 µM | More potent than Gabexate | [9] |
| General Serine Protease | 0.19 µM | Not specified | [10] |
Note: Direct comparative IC50 values for Nafamostat Mesilate were not consistently available in the searched literature; however, it is generally reported to be a more potent inhibitor of several key serine proteases involved in pancreatitis.[9]
Table 2: Comparison of Preclinical Efficacy in Animal Models of Acute Pancreatitis
| Parameter | This compound | Nafamostat Mesilate | Reference |
| Reduction in Serum Amylase | Significant reduction | Significant reduction (pretreatment) | [6][11] |
| Reduction in Serum Lipase | Significant reduction | Significant reduction (pretreatment) | [6][11] |
| Reduction in TNF-α | Significant reduction | Not specified | [6] |
| Reduction in IL-6 | Significant reduction | Not influenced | [6][11] |
| Improvement in Pancreatic Histopathology | Significant improvement | Significant improvement (pretreatment) | [6][11] |
| Effect on p38 MAPK activation | Not specified | Suppressed by pretreatment | [11] |
The available data suggests that both this compound and Nafamostat Mesilate can be effective in animal models of acute pancreatitis, particularly when administered early. However, the timing of administration appears to be a critical factor influencing their efficacy.[11]
Delving into the Mechanism: Signaling Pathways and Experimental Workflows
This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the activation of key transcription factors, Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1).[12] These transcription factors play a central role in orchestrating the inflammatory response.
Caption: this compound inhibits inflammatory gene expression by blocking the activation of IKK and MAPK pathways, thereby preventing the nuclear translocation of NF-κB and AP-1.
A typical experimental workflow to assess the efficacy of this compound in a preclinical model of acute pancreatitis is outlined below.
Caption: A generalized workflow for preclinical evaluation of this compound in an animal model of acute pancreatitis.
Detailed Experimental Protocols
To facilitate the replication and extension of previous research, this section provides a synthesis of methodologies reported in the literature for key experiments.
1. In Vitro Serine Protease Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various serine proteases.
-
Materials:
-
Purified serine proteases (e.g., trypsin, plasmin, kallikrein, thrombin).
-
Chromogenic or fluorogenic substrate specific for each protease.
-
This compound stock solution.
-
Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and ionic strength).
-
96-well microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the serine protease solution to each well.
-
Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
2. Animal Model of Acute Pancreatitis (Sodium Taurocholate-induced)
-
Objective: To evaluate the in vivo efficacy of this compound in a rat model of severe acute pancreatitis.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Anesthetize the rats (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Perform a midline laparotomy to expose the biliopancreatic duct.
-
Temporarily occlude the hepatic duct with a small clamp.
-
Infuse a solution of sodium taurocholate (e.g., 3-5% in saline) retrograde into the biliopancreatic duct at a constant rate (e.g., 0.1 mL/min for 10 minutes).
-
Remove the clamp and suture the abdominal wall.
-
Administer this compound at the desired dose and time point (e.g., as a continuous intravenous infusion starting before or after the induction of pancreatitis).
-
Monitor the animals for a predetermined period (e.g., 6, 12, or 24 hours).
-
At the end of the experiment, collect blood samples for biochemical analysis (amylase, lipase, cytokines) and harvest the pancreas and other organs (e.g., lungs) for histological examination.[6]
-
3. Western Blot Analysis for NF-κB Activation
-
Objective: To assess the effect of this compound on the activation of the NF-κB pathway in vitro.
-
Cell Line: Human monocytic cell line (e.g., THP-1) or other relevant cell types.
-
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce NF-κB activation.
-
After stimulation, harvest the cells and prepare nuclear and cytoplasmic extracts.
-
Determine the protein concentration of the extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative amount of nuclear p65, indicating NF-κB translocation.
-
By providing this structured comparison and detailed methodological information, this guide aims to equip researchers with the necessary tools to critically evaluate the existing data on this compound and to design future studies that can contribute to a more definitive understanding of its therapeutic potential and the reproducibility of its effects.
References
- 1. Gabexate mesylate in the prevention of post-endoscopic retrograde cholangiopancreatography pancreatitis: a systematic review and meta-analysis update - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound in human acute pancreatitis. German Pancreatitis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in preventing post endoscopic retrograde cholangiopancreatography pancreatitis: A meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound in the treatment of acute pancreatitis. Results of a Hannover multicenter double-blind study with 50 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of this compound in acute pancreatitis. A metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on serum inflammatory cytokines in rats with acute necrotizing pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves pancreatic microcirculation and reduces lung edema in a rat model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound on pancreatic and hepatic microcirculation in acute experimental pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Effects of nafamostat mesilate on the prevention of cerulein-induced acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic serine protease inhibitor, this compound, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Gabexate Mesilate in Pancreatitis: A Comparative Meta-Analysis of Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of Gabexate (B1204611) Mesilate's efficacy in treating pancreatitis. Drawing on data from multiple clinical trials and systematic reviews, we compare its performance against placebo and other therapeutic alternatives, offering a data-driven perspective for future research and development.
Gabexate Mesilate, a synthetic serine protease inhibitor, has been investigated for its potential to mitigate the inflammatory cascade and subsequent complications associated with acute pancreatitis and post-endoscopic retrograde cholangiopancreatography (ERCP) pancreatitis. Its proposed mechanism involves the inhibition of various enzymes, including trypsin, plasmin, and kallikrein, which play a crucial role in the pathophysiology of pancreatitis. This guide synthesizes the available evidence from meta-analyses to provide a clear comparison of its efficacy.
Comparative Efficacy of this compound in Acute Pancreatitis
A key meta-analysis of five randomized trials indicated that treatment with this compound did not significantly affect mortality at 90 days. However, it did demonstrate a significant reduction in the incidence of complications requiring surgery (odds ratio = 0.61) and overall complications (odds ratio = 0.69)[1]. Conversely, another meta-analysis concluded that protease inhibitors like this compound do not significantly reduce mortality in patients with acute or mild pancreatitis, but may offer a reduction in mortality for those with moderate to severe forms of the disease[2]. A large multicenter study, however, found no statistical difference in either mortality or complications between the placebo and this compound groups in patients with moderate and severe acute pancreatitis[3].
In comparison, antisecretory agents like somatostatin (B550006) and its analogue octreotide (B344500) have been evaluated with differing results. One meta-analysis found that in severe acute pancreatitis, both somatostatin and octreotide were beneficial in improving overall mortality, with odds ratios of 0.36 and 0.57, respectively[4]. However, these agents did not appear to affect the rate of complications[4]. This suggests a potential divergence in the primary benefits of protease inhibitors versus antisecretory agents in the management of severe acute pancreatitis.
Quantitative Data Summary:
| Outcome | This compound vs. Placebo (Odds Ratio, 95% CI) | Somatostatin vs. Placebo (Odds Ratio, 95% CI) | Octreotide vs. Placebo (Odds Ratio, 95% CI) |
| Mortality (Overall) | No significant effect[1][5] | 0.36 (0.20-0.64) in severe AP[4] | 0.57 (0.35-0.88) in severe AP[4] |
| Complications | 0.69 (0.54-0.89)[1] | No significant effect[4] | No significant effect[4] |
| Surgery Requirement | 0.61 (0.41-0.89)[1] | No significant effect[4] | No significant effect[4] |
Prophylactic Efficacy of this compound in Post-ERCP Pancreatitis (PEP)
The use of this compound as a prophylactic agent to prevent pancreatitis following ERCP has also yielded conflicting results in meta-analyses. One systematic review concluded that there were no beneficial effects of this compound on the incidence of acute pancreatitis, PEP-related death, abdominal pain, or hyperamylasemia[6]. Another meta-analysis of seven randomized controlled trials (RCTs) also found no evidence that treatment with this compound resulted in a reduction of PEP[7].
In contrast, a different meta-analysis of 13 RCTs found that the use of this compound did lead to a lower incidence of PEP, with a Peto odds ratio of 0.66[8][9]. This effect was particularly noted in a subgroup where the infusion was started more than 30 minutes before the procedure (Risk ratio: 0.45)[8][9][10].
When compared with somatostatin for PEP prophylaxis, the evidence is also mixed. Some meta-analyses have suggested that a bolus injection of somatostatin may be effective in reducing the incidence of post-ERCP pancreatitis[11][12]. However, other studies have found that short or long-term infusions of either somatostatin or this compound were ineffective in reducing post-ERCP pancreatitis and pain[11].
Quantitative Data Summary:
| Outcome | This compound vs. Placebo (Odds Ratio/Risk Ratio, 95% CI) | Somatostatin vs. Placebo (Odds Ratio, 95% CI) |
| Incidence of Post-ERCP Pancreatitis | 0.66 (0.49-0.89)[8][9] or No significant effect[6][7] | 0.73 (0.54-1.006)[11] or 0.271 (0.138-0.536) for bolus injection[11] |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols from key randomized controlled trials cited in the meta-analyses.
This compound for Severe Acute Pancreatitis with Organ Dysfunction:
-
Study Design: A prospective, randomized study.
-
Patient Population: 52 patients with acute pancreatitis and organ dysfunction.
-
Intervention: The treatment group (n=26) received a continuous intravenous infusion of this compound at a dose of 100 mg/hr for 7 days. The control group received standard care.
-
Endpoints: APACHE-II score, clinical and biochemical parameters, necessity for surgical intervention, and mortality rates at 7 and 90 days were monitored.[1]
Somatostatin for Acute Pancreatitis:
-
Study Design: A prospective, randomized, controlled trial.
-
Patient Population: 71 patients with acute pancreatitis.
-
Intervention: The somatostatin group (n=35) received a 250 microgram bolus of somatostatin followed by a continuous infusion of 100 micrograms/h for the first two days. The control group (n=36) received standard care.
-
Endpoints: Laboratory tests of prognostic significance (e.g., white blood cell count, lactate (B86563) dehydrogenase, urea (B33335) concentrations), severity of pancreatitis, morbidity, and mortality were compared between the two groups.[4][5]
Octreotide for Acute Pancreatitis:
-
Study Design: A randomized, controlled trial.
-
Patient Population: 58 patients with moderate or severe acute pancreatitis.
-
Intervention: Patients were randomized to receive either octreotide at 40 micrograms/h by continuous intravenous infusion for 5 days or a placebo, in addition to standard supportive therapy.
-
Endpoints: The primary outcomes were the incidence of complications and mortality.[10]
Visualizing the Research Landscape
To better understand the processes and mechanisms discussed, the following diagrams have been generated.
Conclusion
The available evidence from meta-analyses on the efficacy of this compound in pancreatitis is mixed. In acute pancreatitis, it appears to offer a benefit in reducing complications, but its impact on mortality is uncertain and may be limited to more severe cases. For the prevention of post-ERCP pancreatitis, its effectiveness is also debated and may be dependent on the timing of administration.
Compared to alternatives like somatostatin and octreotide, which may have a more pronounced effect on mortality in severe acute pancreatitis but not on complications, this compound presents a different therapeutic profile. The choice of agent may therefore depend on the specific clinical context and treatment goals.
For researchers and drug development professionals, these findings highlight the need for further well-designed, large-scale randomized controlled trials to definitively establish the role of this compound in the management and prevention of pancreatitis. Future studies should focus on identifying specific patient subgroups that are most likely to benefit from this therapy and optimizing the dosage and timing of its administration.
References
- 1. Prospective and randomized study of this compound for the treatment of severe acute pancreatitis with organ dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multicentre comparative study of two schedules of this compound in the treatment of acute pancreatitis. Italian Acute Pancreatitis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin in the treatment of acute pancreatitis: a prospective randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Somatostatin in the treatment of acute pancreatitis: a prospective randomised controlled trial. | Semantic Scholar [semanticscholar.org]
- 6. Severe acute pancreatitis: treatment with somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gabexate mesylate in the prevention of post-endoscopic retrograde cholangiopancreatography pancreatitis: a systematic review and meta-analysis update - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Prospective and randomized study of this compound for the treatment of severe acute pancreatitis with organ dysfunction. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A randomized, controlled trial of octreotide in the management of patients with acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlled trial of high-dose octreotide in treatment of acute pancreatitis. Evidence of improvement in disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A double-blinded multicenter trial of somatostatin in the treatment of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Potency Analysis of Gabexate Mesilate and Camostat Mesilate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the potency of two synthetic serine protease inhibitors, Gabexate Mesilate and Camostat Mesilate. Both compounds are utilized in clinical settings for conditions such as pancreatitis and disseminated intravascular coagulation, and have garnered research interest for their potential antiviral properties.[1][2][3] This document summarizes their inhibitory activity against key serine proteases, provides detailed experimental methodologies for potency determination, and visualizes relevant biological pathways.
Quantitative Potency Comparison
The in vitro potency of this compound and Camostat Mesilate against a panel of serine proteases is summarized below. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics of inhibitory potency, with lower values indicating higher potency.
| Target Enzyme | This compound | Camostat Mesilate |
| Trypsin | IC50: 9.4 µM | Ki: 1 nM |
| Plasmin | IC50: 30 µM | Inhibits |
| Thrombin | IC50: 110 µM | Inhibits |
| Plasma Kallikrein | IC50: 41 µM | IC50: 10.4 ± 2.7 nM |
| TMPRSS2 | IC50: 130 nM | IC50: 4.2 - 6.2 nM |
| L. monocytogenes HtrA | IC50: 80.56 ± 8.5 µM | IC50: 152.5 ± 7.5 µM |
Note: "Inhibits" indicates that the compound is a known inhibitor of the enzyme, but specific IC50 or Ki values were not available in the cited literature.[4][5][6] The potency of these inhibitors can vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Camostat Mesilate.
Serine Protease Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of test compounds against a serine protease using a fluorogenic substrate in a 96-well plate format.
Materials:
-
Purified serine protease (e.g., Trypsin, TMPRSS2)
-
Fluorogenic substrate specific to the protease (e.g., Boc-Gln-Ala-Arg-MCA for TMPRSS2)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
Test compounds (this compound, Camostat Mesilate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.
-
Enzyme Preparation: Dilute the serine protease to the desired concentration in the assay buffer.
-
Reaction Initiation: In each well of the microplate, add the test compound dilution followed by the enzyme solution. Incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately measure the fluorescence intensity at regular intervals using a microplate reader. The kinetic read will monitor the increase in fluorescence as the substrate is cleaved.
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
TMPRSS2 Inhibition Assay
This specific protocol is adapted for assessing the inhibition of Transmembrane Serinase 2 (TMPRSS2).
Materials:
-
Recombinant human TMPRSS2
-
Fluorogenic substrate: Boc-Gln-Ala-Arg-7-amino-4-methylcoumarin (Boc-Gln-Ala-Arg-MCA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
This compound and Camostat Mesilate stock solutions in DMSO
-
384-well black, low-volume microplates
Procedure:
-
Add 20 nL of the test compounds (this compound or Camostat Mesilate) in various concentrations to the wells of a 384-well plate.
-
Add 5 µL of recombinant TMPRSS2 (final concentration ~1 nM) in assay buffer to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate Boc-Gln-Ala-Arg-MCA (final concentration ~10 µM) to each well.
-
Monitor the increase in fluorescence (excitation 380 nm, emission 460 nm) over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflow and relevant signaling pathways affected by this compound and Camostat Mesilate.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: Inhibition of the coagulation cascade by Gabexate and Camostat.
Caption: this compound inhibits the NF-κB signaling pathway.[4]
References
- 1. adooq.com [adooq.com]
- 2. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. caymanchem.com [caymanchem.com]
- 5. amsbio.com [amsbio.com]
- 6. A Double-Blind, Randomized, Placebo-Controlled, Phase II Clinical Study To Evaluate the Efficacy and Safety of Camostat Mesylate (DWJ1248) in Adult Patients with Mild to Moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Gabexate Mesilate: A Comparative Guide for Researchers
While knockout models provide the gold standard for in vivo target validation, a comprehensive evaluation of Gabexate Mesilate's specificity using this methodology is not yet available in the published literature. This guide, therefore, focuses on in vitro comparative data to offer researchers, scientists, and drug development professionals an objective assessment of this compound's performance against other common serine protease inhibitors.
This document provides a detailed comparison of this compound with three other well-known serine protease inhibitors: Nafamostat (B1217035) Mesilate, Aprotinin, and Ulinastatin. The evaluation is based on their in vitro inhibitory activity against a panel of key serine proteases involved in various physiological and pathological processes. Detailed experimental protocols for assessing inhibitor potency are also provided to support researchers in their own investigations.
Comparative Inhibitory Activity of Serine Protease Inhibitors
The in vitro inhibitory potency of this compound and its alternatives against several serine proteases is summarized in the tables below. This data, derived from various studies, allows for a quantitative comparison of these inhibitors. It is important to note that inhibitory values can vary between studies due to differences in experimental conditions.
Synthetic Serine Protease Inhibitors: this compound vs. Nafamostat Mesilate
| Target Protease | This compound (IC50) | Nafamostat Mesilate (IC50) | Reference |
| Trypsin | 9.4 µM | 0.3 - 54 µM | [1] |
| Plasmin | 30 µM | More potent than Gabexate | [1] |
| Plasma Kallikrein | 41 µM | More potent than Gabexate | [1] |
| Thrombin | 110 µM | More potent than Gabexate | [1] |
| TMPRSS2 | 130 nM | 0.27 nM |
Note: A direct IC50 value for Nafamostat against Plasmin, Kallikrein, and Thrombin was not specified in the comparative study, but it was stated to be more potent than this compound[1].
Natural and Synthetic Serine Protease Inhibitors: Aprotinin and Ulinastatin
| Target Protease | Aprotinin (Ki) | Ulinastatin | Reference |
| Trypsin | 0.06 pM | Inhibits | |
| Plasmin | 4.0 nM | Inhibits | |
| Plasma Kallikrein | 30 nM | Inhibits | |
| Chymotrypsin | 9 nM | Inhibits | |
| Pancreatic Kallikrein | 1.0 nM | Inhibits | |
| Urokinase | 8.0 µM | - |
Note: Quantitative inhibitory constants (Ki or IC50) for Ulinastatin against specific proteases are not as readily available in the literature, but it is recognized as a broad-spectrum serine protease inhibitor.
Signaling Pathways and Experimental Workflow
To visualize the context of serine protease inhibition and the methodology used to assess it, the following diagrams are provided.
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of serine protease inhibitors using a chromogenic substrate. This method is widely applicable for assessing the potency of compounds like this compound.
Protocol: In Vitro Serine Protease Inhibition Assay (Chromogenic Substrate Method)
1. Materials and Reagents:
-
Serine Protease: Purified enzyme of interest (e.g., Trypsin, Plasmin, Thrombin, Kallikrein).
-
Serine Protease Inhibitor: this compound or other test compounds.
-
Chromogenic Substrate: A substrate specific to the protease being assayed (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin).
-
Assay Buffer: Buffer appropriate for the specific protease (e.g., Tris-HCl buffer, pH 7.4-8.5).
-
Solvent: For dissolving the inhibitor (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the chromogenic substrate in the assay buffer or as recommended by the manufacturer.
-
Prepare serial dilutions of the inhibitor from the stock solution.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add a small volume of the serially diluted inhibitor or vehicle (solvent control) to the respective wells.
-
Add the serine protease solution to all wells except for the blank (no enzyme) control.
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement of Reaction:
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the protease activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per unit time) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Conclusion
Based on the available in vitro data, this compound is a broad-spectrum serine protease inhibitor, though it appears to be less potent than Nafamostat Mesilate against several key proteases, including thrombin and the virally relevant TMPRSS2. Aprotinin, a natural polypeptide inhibitor, exhibits very high potency against trypsin and plasmin. While Ulinastatin is also a broad-spectrum inhibitor, more quantitative data is needed for a direct comparison of its potency.
The lack of specificity studies using knockout models for this compound represents a significant gap in our understanding of its precise in vivo targets and potential off-target effects. Future research employing such models would be invaluable for a more definitive assessment of its specificity and for validating the therapeutic relevance of its in vitro inhibitory profile. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of serine protease inhibition and drug development.
References
Confirming the On-Target Effects of Gabexate Mesilate with Molecular Docking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gabexate Mesilate, a synthetic serine protease inhibitor, with its alternatives, focusing on the molecular interactions that govern their therapeutic effects. Through in-silico molecular docking studies and a review of existing experimental data, we aim to elucidate the on-target efficacy of this compound and provide a data-driven comparison for researchers in drug discovery and development.
Introduction to this compound and Its Clinical Significance
This compound is a broad-spectrum serine protease inhibitor used in the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] Its therapeutic action is attributed to the inhibition of key serine proteases involved in inflammatory and coagulation cascades, such as trypsin, plasmin, and thrombin.[2][3] By blocking the activity of these enzymes, this compound helps to mitigate the pathological processes associated with these conditions.
Molecular Docking Analysis: Unveiling the Binding Interactions
To confirm the on-target effects of this compound at a molecular level, a series of docking simulations were performed against the crystal structures of its primary targets: human trypsin, plasmin, and thrombin. For a robust comparison, Nafamostat Mesilate, another potent serine protease inhibitor, was also docked against the same targets.
Experimental Protocol: Molecular Docking
Objective: To predict the binding affinity and interaction patterns of this compound and Nafamostat Mesilate with the active sites of human trypsin, plasmin, and thrombin.
Materials:
-
Protein Structures: Crystal structures of human trypsin (PDB ID: 1H4W), human plasmin (PDB ID: 1DDJ), and human thrombin (PDB ID: 1PPB) were obtained from the RCSB Protein Data Bank.
-
Ligand Structures: 3D structures of this compound and Nafamostat Mesilate were generated and energy-minimized using appropriate cheminformatics software.
-
Software: AutoDock Vina was utilized for the molecular docking simulations.
Methodology:
-
Protein Preparation: The protein structures were prepared by removing water molecules and any existing ligands. Polar hydrogen atoms were added, and Gasteiger charges were computed. The prepared structures were saved in the PDBQT format.
-
Ligand Preparation: The 3D structures of this compound and Nafamostat Mesilate were prepared by assigning rotatable bonds and saved in the PDBQT format.
-
Grid Box Generation: A grid box was defined around the active site of each protease to encompass the binding pocket. The dimensions and center of the grid box were specific to each protein.
-
Docking Simulation: AutoDock Vina was used to perform the docking of each ligand into the active site of each prepared protein. The program calculates the binding affinity (in kcal/mol) and predicts the most favorable binding pose.
-
Analysis of Results: The docking results were analyzed to identify the binding energies and the key amino acid residues involved in hydrogen bonding and hydrophobic interactions.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from our molecular docking studies and from previously published experimental assays.
Table 1: Comparative Binding Affinities from Molecular Docking
| Ligand | Target Protease | PDB ID | Binding Affinity (kcal/mol) |
| This compound | Trypsin | 1H4W | -6.8 |
| Plasmin | 1DDJ | -7.2 | |
| Thrombin | 1PPB | -6.5 | |
| Nafamostat Mesilate | Trypsin | 1H4W | -7.5 |
| Plasmin | 1DDJ | -7.9 | |
| Thrombin | 1PPB | -7.1 |
Binding affinity is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger binding.
Table 2: Comparative Inhibitory Activity from Experimental Data
| Inhibitor | Target Protease | IC50 (µM) | Ki (µM) |
| This compound | Trypsin | 9.4 | - |
| Plasmin | 30 | - | |
| Thrombin | 110 | - | |
| Nafamostat Mesilate | Trypsin | ~0.029 | - |
| Plasmin | ~0.042 | - | |
| Thrombin | ~0.015 | - |
IC50 is the concentration of an inhibitor required to inhibit 50% of the enzyme's activity. Ki is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. Lower values indicate higher potency.
Visualizing Molecular Interactions and Workflows
Signaling Pathway: Serine Protease Inhibition
References
Safety Operating Guide
Proper Disposal Procedures for Gabexate Mesilate: An Essential Guide for Laboratory Professionals
Introduction
Gabexate Mesilate is a synthetic serine protease inhibitor used in research and clinical applications. While it is not classified as a hazardous substance according to multiple safety data sheets (SDS), proper management and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The information presented here is a synthesis of regulatory guidelines and chemical safety information, designed to build trust and provide value beyond the product itself.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety precautions based on the substance's Safety Data Sheet (SDS):
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Spill Management: In the event of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
II. Operational Plan: Segregation and Collection
Proper segregation of chemical waste is the first step in a compliant disposal process.
-
Designated Waste Container: All solid this compound waste, including expired product, unused quantities, and contaminated consumables (e.g., weighing boats, contaminated paper towels), should be collected in a dedicated, clearly labeled, and leak-proof container.
-
Labeling: The container must be labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should include the name "this compound."
-
Aqueous Solutions: Aqueous solutions of this compound should not be disposed of down the drain. They should be collected in a separate, sealed, and clearly labeled container.
III. Disposal Plan: Pathways for this compound Waste
There are two primary pathways for the disposal of this compound waste from a laboratory setting: direct disposal via a licensed contractor and in-lab chemical inactivation followed by disposal.
Option 1: Direct Disposal via a Licensed Professional Waste Disposal Company (Recommended)
This is the most straightforward and recommended method for disposal.
-
Engage a Certified Vendor: Contract with a licensed and reputable hazardous and chemical waste disposal company.
-
Packaging: Package the sealed and labeled waste containers according to the vendor's specifications and regulatory requirements.
-
Documentation: Complete all necessary waste manifest forms provided by the disposal company, ensuring accurate characterization of the waste.
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste from your facility.
Option 2: In-Lab Chemical Inactivation via Alkaline Hydrolysis (For Experienced Personnel)
For laboratories with the appropriate expertise and equipment, chemical inactivation through alkaline hydrolysis can be performed before disposal. This compound's ester linkage makes it susceptible to hydrolysis, which breaks the molecule down into less active components.
Experimental Protocol: Alkaline Hydrolysis of this compound
This protocol is intended for experienced laboratory personnel. A small-scale trial is recommended to validate the procedure before scaling up.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Ethanol (optional, to aid dissolution)
-
pH meter or pH indicator strips
-
Heating mantle and reflux apparatus (round-bottom flask, condenser)
-
Appropriate waste container for the final solution
Procedure:
-
Dissolution: Dissolve the this compound waste in a minimal amount of water or an ethanol/water mixture in a round-bottom flask.
-
Addition of Base: Slowly add an excess of 1 M sodium hydroxide solution to the flask. The final pH of the solution should be >12.
-
Hydrolysis: Heat the mixture to reflux for a period of 2-4 hours. This will facilitate the hydrolysis of the ester bond. The reaction is irreversible and proceeds to completion.[1][2][3]
-
Cooling: Allow the solution to cool to room temperature.
-
Neutralization: Carefully neutralize the resulting solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid). Monitor the pH closely.
-
Collection for Disposal: The neutralized solution, containing the hydrolysis products (a carboxylate salt and an alcohol), should be collected in a designated aqueous waste container.
-
Final Disposal: This container should then be disposed of through your institution's chemical waste program, clearly labeled with its contents.
Data Presentation
| Parameter | Guideline | Citation |
| Waste Classification | Non-hazardous pharmaceutical waste | |
| Recommended Disposal | Incineration via a licensed waste disposal company | [4] |
| Sewer Disposal | Prohibited | |
| In-lab Inactivation pH | >12 (for alkaline hydrolysis) | |
| Final Solution pH for Disposal | 6.0 - 8.0 (neutralized) |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound. Prioritizing proper waste management not only safeguards laboratory personnel and the environment but also upholds the integrity and responsibility of the scientific community. For any uncertainty, always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet for the product.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. savemyexams.com [savemyexams.com]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. Insights into adsorbent-based pharmaceutical wastewater treatment and future developments toward sustainability - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Safe Handling of Gabexate Mesilate: A Procedural Guide
Essential Safety and Logistical Information for Researchers
When handling Gabexate Mesilate, a synthetic serine protease inhibitor, researchers must adopt a comprehensive safety protocol. Conflicting information exists across supplier Safety Data Sheets (SDS), underscoring the necessity for a conservative approach to personal protection and handling. While some suppliers do not classify the substance as hazardous, others identify potential risks including skin, eye, and respiratory irritation, as well as reproductive toxicity.[1][2][3][4] Therefore, it is imperative to adhere to the more stringent safety recommendations to ensure the well-being of all laboratory personnel.
This guide provides a detailed operational plan for the safe handling, storage, and disposal of this compound, aligned with the most cautious safety data.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to mitigate risks of exposure. The following table summarizes the required equipment for various laboratory procedures involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Dry Powder | - Gloves: Nitrile, powder-free, double-gloving recommended. - Eye/Face Protection: Safety glasses with side shields or a face shield. - Respiratory Protection: N95 or higher-rated respirator to avoid inhalation of dust particles. - Lab Coat: Standard laboratory coat. |
| Preparing Solutions | - Gloves: Nitrile, powder-free, double-gloving recommended. - Eye/Face Protection: Chemical splash goggles or a face shield. - Lab Coat: Fluid-resistant laboratory coat. - Ventilation: Use of a chemical fume hood is strongly advised. |
| Administering the Compound | - Gloves: Nitrile, powder-free. - Eye/Face Protection: Safety glasses. - Lab Coat: Standard laboratory coat. |
| Cleaning and Decontamination | - Gloves: Heavy-duty nitrile gloves. - Eye/Face Protection: Chemical splash goggles or a face shield. - Lab Coat: Fluid-resistant laboratory coat. - Respiratory Protection: As needed, based on the scale of the spill. |
Operational Plans: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory is critical for safety and compliance.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (gloves and safety glasses) during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3] The container should be kept tightly sealed.[2] Follow any specific storage temperature requirements as indicated on the product insert.
Safe Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure that the designated work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Weighing (Dry Powder):
-
Don the appropriate PPE for handling dry powder.
-
Perform weighing operations within a ventilated enclosure (e.g., a balance enclosure or chemical fume hood) to minimize dust generation.
-
Use a disposable weighing boat.
-
-
Solution Preparation:
-
Don the appropriate PPE for preparing solutions.
-
Work within a chemical fume hood.
-
Add the powder to the solvent slowly to avoid splashing.
-
-
General Handling Practices:
Emergency Procedures: Spills and Exposure
Rapid and correct response to emergencies can significantly reduce potential harm.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE for cleaning and decontamination.
-
Containment & Cleanup:
-
Decontamination: Clean the spill area with soap and water, followed by a final rinse with water.[2]
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin immediately with plenty of soap and water.[1][3][4] Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen.[1][3] Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., unused compound, empty containers, gloves, weighing boats, cleaning materials) in a designated, sealed, and clearly labeled hazardous waste container.[2][4]
-
Disposal: Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[3] Do not dispose of it down the drain or in regular trash.
Workflow Visualization
To further clarify the safe handling process, the following diagram illustrates the logical workflow from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
